molecular formula C14H28N2O4S2 B1307455 Di-Boc-cystamine CAS No. 67385-10-8

Di-Boc-cystamine

货号: B1307455
CAS 编号: 67385-10-8
分子量: 352.5 g/mol
InChI 键: HBTMWZADMHBLMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Di-Boc-cystamine is a useful research compound. Its molecular formula is C14H28N2O4S2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)15-7-9-21-22-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTMWZADMHBLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393924
Record name Di-Boc-cystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67385-10-8
Record name Di-Boc-cystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name di-Boc-cystamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Di-Boc-Cystamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-Boc-cystamine, a disulfide-containing diamine protected by tert-butyloxycarbonyl (Boc) groups, is a pivotal building block in modern bioconjugation and drug delivery systems. Its unique chemical architecture, featuring acid-labile amine protecting groups and a redox-sensitive disulfide bond, allows for its versatile application in creating sophisticated, stimuli-responsive biomaterials. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its characterization and use, and its applications in the development of targeted therapeutics.

Chemical Properties of this compound

This compound, systematically named tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate, is a white solid at room temperature.[1][2] Its core structure consists of a cystamine backbone with both amine functionalities protected by Boc groups. This protection renders the amines unreactive under neutral or basic conditions, allowing for selective reactions at other sites. The key chemical features that define its utility are the acid-labile nature of the Boc protecting groups and the susceptibility of the disulfide bond to cleavage under reducing conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₈N₂O₄S₂[2][3]
Molecular Weight 352.51 g/mol [3]
Appearance White powder/solid[1][2]
Melting Point 118 - 122 °C[2]
CAS Number 67385-10-8[3]
Purity (typical) ≥ 98.0% (TLC), ≥ 99% (HPLC)[1][2]
Storage Conditions 0 - 8 °C[2]
Solubility
Reactivity

The reactivity of this compound is primarily governed by its two key functional motifs: the Boc-protected amines and the disulfide bond.

The tert-butyloxycarbonyl (Boc) groups are stable under neutral and basic conditions but are readily cleaved under acidic conditions.[5] This allows for the selective deprotection of the amine groups to yield the free diamine, cystamine, or for further functionalization at the newly exposed amine sites.

Experimental Protocol: Boc Deprotection

A common method for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5]

  • Reagents: this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve this compound in DCM.

    • Add an excess of TFA (e.g., 50% v/v solution in DCM).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting cystamine salt can be used directly or neutralized with a base.

The disulfide bond is the key to this compound's application in redox-responsive systems. This bond is stable under normal physiological conditions but can be cleaved by reducing agents, such as dithiothreitol (DTT) or glutathione (GSH), the latter of which is found in high concentrations inside cells.[6][7] This cleavage results in the formation of two free thiol groups.

Experimental Protocol: Disulfide Bond Reduction

  • Reagents: this compound, a suitable buffer (e.g., phosphate-buffered saline, PBS), Dithiothreitol (DTT).

  • Procedure:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to create a stock solution.

    • Dilute the stock solution into the desired aqueous buffer.

    • Add an excess of DTT (typically 10-100 mM).

    • Incubate the reaction mixture at room temperature or 37°C.

    • The cleavage can be monitored by HPLC or by using Ellman's reagent to detect the formation of free thiols.

Characterization of this compound

Standard analytical techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound. The spectrum is characterized by a prominent singlet for the protons of the two tert-butyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Expected ¹H NMR Signals (in CDCl₃):

    • A sharp singlet around δ 1.45 ppm corresponding to the 18 protons of the two tert-butyl groups.[1]

    • A multiplet around δ 3.4 ppm corresponding to the four protons of the two methylene groups adjacent to the nitrogen atoms (-CH₂-NH-).

    • A multiplet around δ 2.8 ppm corresponding to the four protons of the two methylene groups adjacent to the sulfur atoms (-S-CH₂-).

    • A broad singlet corresponding to the two N-H protons of the carbamate groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electron impact (EI) or electrospray ionization (ESI) are common techniques.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer with ESI or EI source.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol or acetonitrile.

  • Expected Results:

    • The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 352.5 or 353.5, respectively.

    • Common fragmentation patterns may include the loss of one or both Boc groups (loss of 100 or 200 Da) and cleavage of the disulfide bond.[1] A characteristic fragment at m/z 57 corresponds to the tert-butyl cation.[1]

Applications in Drug Development

This compound's unique properties make it a valuable tool in the design of advanced drug delivery systems.

Redox-Responsive Drug Delivery

The disulfide bond in this compound is the cornerstone of its use in creating drug carriers that release their payload in response to a reducing environment. This is particularly relevant for cancer therapy, as the intracellular environment of tumor cells has a significantly higher concentration of glutathione (GSH) compared to the extracellular space.[8][9] Nanoparticles, hydrogels, and other drug delivery systems can be crosslinked with this compound or its derivatives.[10][11][12] These systems remain stable in the bloodstream but disassemble upon entering a tumor cell, releasing the encapsulated drug directly at the site of action.

G cluster_0 Systemic Circulation (Low GSH) cluster_1 Tumor Cell (High GSH) StableNanoparticle Drug-Loaded Nanoparticle (this compound Crosslinked) DisassembledNanoparticle Disassembled Nanoparticle StableNanoparticle->DisassembledNanoparticle Disulfide Cleavage Drug Released Drug DisassembledNanoparticle->Drug Drug Release

Caption: Redox-responsive drug delivery using this compound crosslinked nanoparticles.

Linker in Bioconjugation

This compound serves as a versatile cleavable linker in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs).[13][14] After deprotection of the Boc groups, the resulting free amines can be functionalized to attach a cytotoxic drug. The disulfide bond allows for the specific release of the drug inside the target cell.

G cluster_workflow ADC Synthesis Workflow Antibody Antibody DiBocCystamine This compound Linker Antibody->DiBocCystamine Conjugation ADC Antibody-Drug Conjugate Drug Cytotoxic Drug DiBocCystamine->Drug Conjugation

References

Di-Boc-cystamine: A Technical Guide to a Redox-Responsive Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di-Boc-cystamine is a chemically modified version of the naturally occurring disulfide-containing compound, cystamine. The introduction of two tert-butoxycarbonyl (Boc) protecting groups to the amine functionalities enhances its utility in chemical synthesis, particularly in the development of sophisticated drug delivery systems and modified peptides. Its core utility lies in the inherent redox sensitivity of the disulfide bond, which can be cleaved in reducing environments, such as those found within tumor cells. This targeted cleavage mechanism makes this compound a valuable building block for creating "smart" biomaterials that can release therapeutic payloads in a controlled and site-specific manner.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Chemical Formula C₁₄H₂₈N₂O₄S₂[1][2][3][4][5]
Molecular Weight 352.51 g/mol [1][2][3][4]
IUPAC Name tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate[1]
Synonyms N,N'-Bis-tert-butoxycarbonyl-cystamine, this compound[2][5]
CAS Number 67385-10-8[2][3]
Appearance White powder/solid[5]
Melting Point 120-122 °C[3][5]

Redox-Responsive Cleavage: Mechanism of Action

The central feature of this compound and its derivatives in drug delivery is the disulfide bond, which is stable under normal physiological conditions but susceptible to cleavage in the presence of reducing agents. A primary biological reducing agent is glutathione (GSH), which is found in significantly higher concentrations inside cells, particularly tumor cells, compared to the extracellular matrix. The high intracellular GSH concentration facilitates the cleavage of the disulfide bond, leading to the disassembly of the drug carrier and the release of the encapsulated therapeutic agent directly at the target site. This mechanism enhances drug efficacy while minimizing off-target toxicity.

G cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) DrugCarrier Drug Carrier with This compound Linker (Intact Disulfide Bond) CleavedCarrier Cleaved Drug Carrier DrugCarrier->CleavedCarrier Disulfide Bond Cleavage DrugRelease Drug Release CleavedCarrier->DrugRelease GSH Glutathione (GSH) GSH->CleavedCarrier

Fig. 1: Redox-responsive cleavage of a this compound-based drug carrier.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of redox-responsive polymers using cystamine (the deprotected form of this compound) and the subsequent formation of drug-loaded nanoparticles. These methods are adapted from established procedures in the literature.

Synthesis of a Cross-linked Cystamine-Based Polymer

This protocol describes the synthesis of a cross-linked polymer where cystamine serves as a redox-sensitive linker, a foundational step for creating drug delivery vehicles.

Materials:

  • Cystamine dihydrochloride

  • Trimesoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • Prepare a 0.2 M solution of NaOH in distilled water.

  • Dissolve cystamine dihydrochloride (0.003 mol) in 50 mL of the 0.2 M NaOH solution in a beaker with constant stirring.

  • Prepare a solution of trimesoyl chloride (0.001 mol) in 25 mL of DCM.

  • Add the trimesoyl chloride solution dropwise to the cystamine dihydrochloride solution while stirring.

  • Continue stirring the reaction mixture for 5 hours at room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with distilled water and DCM.

  • Dry the final polymer product in a vacuum oven over silica gel.[1]

Preparation of Drug-Loaded Redox-Responsive Nanoparticles

This protocol outlines the formation of drug-loaded nanoparticles from a cystamine-containing amphiphilic polymer via a dialysis method.

Materials:

  • Redox-responsive amphiphilic block copolymer (e.g., synthesized using a cystamine-based linker)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • Dissolve 10 mg of the redox-responsive copolymer and a specified amount of the hydrophobic drug in 2 mL of DMF.

  • Under gentle stirring, add the polymer-drug solution dropwise to 5 mL of PBS (pH 7.4).

  • Transfer the resulting solution into a dialysis bag.

  • Dialyze the solution against PBS at room temperature for 24 hours, with frequent changes of the dialysis buffer, to remove the organic solvent and allow for nanoparticle self-assembly.

  • The resulting nanoparticle suspension can be used for further characterization and in vitro studies. For long-term storage, the nanoparticle solution can be lyophilized.

In Vitro Drug Release Study

This protocol details how to assess the redox-responsive release of a drug from the synthesized nanoparticles in the presence of a reducing agent like dithiothreitol (DTT), which mimics the intracellular environment.

Materials:

  • Drug-loaded nanoparticle suspension

  • PBS (pH 7.4)

  • Dithiothreitol (DTT)

  • Centrifugal filter units

Procedure:

  • Prepare two sets of drug-loaded nanoparticle suspensions in PBS.

  • To one set of samples, add DTT to a final concentration of 10 mM to simulate a reducing environment. The other set without DTT will serve as the control.

  • Incubate both sets of samples at 37°C with gentle shaking.

  • At predetermined time points, take an aliquot from each sample and centrifuge it using a centrifugal filter unit to separate the released drug from the nanoparticles.

  • Quantify the amount of drug in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculate the cumulative drug release as a percentage of the total drug loaded in the nanoparticles.

The following workflow illustrates the general process from polymer synthesis to the evaluation of drug release.

G A Polymer Synthesis (incorporating cystamine) B Polymer Characterization (e.g., NMR, GPC) A->B C Nanoparticle Formulation (Self-assembly/Dialysis) A->C E Nanoparticle Characterization (e.g., DLS, TEM) C->E D Drug Loading D->C F In Vitro Drug Release Study (with and without reducing agent) E->F G Data Analysis F->G

Fig. 2: Experimental workflow for developing redox-responsive drug delivery nanoparticles.

References

Synthesis and Purification of Di-Boc-cystamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N,N'-di-tert-butoxycarbonyl-cystamine (Di-Boc-cystamine), a valuable reagent in chemical synthesis and drug development. This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of the workflow to facilitate a thorough understanding of the process.

Introduction

This compound is a protected form of cystamine where both primary amine functionalities are masked with tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial in multi-step syntheses, preventing the nucleophilic amino groups from participating in unintended side reactions. The presence of the disulfide bond makes this compound a useful building block for introducing cleavable linkages in drug delivery systems, protein cross-linking studies, and the synthesis of various biologically active molecules. The Boc protecting groups can be readily removed under acidic conditions, allowing for the selective deprotection and subsequent functionalization of the amine groups.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cystamine dihydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The base is essential to neutralize the hydrochloride salt and to facilitate the nucleophilic attack of the free amine on the Boc anhydride.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products cystamine Cystamine Dihydrochloride reaction Reaction (e.g., Dichloromethane, rt) cystamine->reaction boc2o Di-tert-butyl dicarbonate ((Boc)₂O) boc2o->reaction base Base (e.g., Triethylamine) base->reaction diboc_cystamine This compound salt Triethylammonium chloride co2 Carbon Dioxide tbuoh tert-Butanol reaction->diboc_cystamine reaction->salt reaction->co2 reaction->tbuoh

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Cystamine dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend cystamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Basification: To the stirred suspension, add triethylamine (2.2 - 2.5 eq) dropwise at room temperature. Stir the mixture for 20-30 minutes to ensure the formation of the free base of cystamine.

  • Boc Protection: To this mixture, add a solution of di-tert-butyl dicarbonate (2.2 - 2.5 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound, which is often an oily or waxy solid.

Quantitative Data for Synthesis
ParameterValue
Reactants
Cystamine dihydrochloride1.0 molar equivalent
Di-tert-butyl dicarbonate2.2 - 2.5 molar equivalents
Triethylamine2.2 - 2.5 molar equivalents
Reaction Conditions
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12 - 18 hours
Typical Yield
Crude Product Yield> 90%

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products such as mono-Boc-cystamine, and any residual reagents. The two primary methods for purification are recrystallization and flash column chromatography.

Purification Workflow

G cluster_purification Purification Methods crude Crude this compound recrystallization Recrystallization crude->recrystallization chromatography Flash Column Chromatography crude->chromatography pure_solid pure_solid recrystallization->pure_solid Pure Crystalline Solid pure_oil pure_oil chromatography->pure_oil Pure Oily/Waxy Solid characterization Characterization (NMR, MS, Purity Analysis) pure_solid->characterization pure_oil->characterization

Caption: Purification and characterization workflow.

Experimental Protocol: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl acetate/Hexane, Methanol/Water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Crystallization: Slowly add a less polar co-solvent (e.g., hexane) until the solution becomes cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is a rapid purification technique suitable for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl acetate gradient)

  • Compressed air or pump

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture (e.g., 9:1 Hexane/Ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR~1.45s18H, -C(CH₃)₃
~2.82t4H, -S-CH₂-
~3.47q4H, -CH₂-NH-
~4.96s2H, -NH-
¹³C NMR~28.5-C(CH₃)₃
~38.5-S-CH₂-
~40.0-CH₂-NH-
~79.5-C(CH₃)₃
~156.0-C=O

Note: Chemical shifts are approximate and can vary depending on the solvent used.

Mass Spectrometry
TechniqueExpected m/z
ESI-MS[M+H]⁺: 353.16, [M+Na]⁺: 375.14

Note: M represents the molecular weight of this compound (352.51 g/mol ).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Insufficient base; Hydrolysis of (Boc)₂O.Extend reaction time; Ensure stoichiometric amount of base is used; Use anhydrous solvents.
Presence of Mono-Boc-cystamine Insufficient amount of (Boc)₂O used.Use a slight excess of (Boc)₂O; Purify carefully using flash column chromatography with a shallow gradient.
Oily Product After Purification Residual solvent; Product may have a low melting point.Dry the product under high vacuum for an extended period; Attempt recrystallization from a different solvent system.
Broad NMR Signals Presence of impurities; Sample aggregation.Re-purify the sample; Use a different NMR solvent or adjust the concentration.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound. By following the outlined protocols and utilizing the provided data for characterization, researchers can confidently prepare this important building block for their synthetic endeavors in drug discovery and materials science. Careful attention to reaction conditions and purification techniques is paramount to obtaining a high-purity product.

A Technical Guide to Di-Boc-Cystamine: Properties, Safety, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Di-Boc-cystamine, a critical reagent in modern biochemistry and drug development. Valued for its disulfide bond and Boc-protected amine groups, this compound is a versatile building block for creating redox-responsive systems, particularly in targeted drug delivery and peptide synthesis.

Core Properties and Identification

This compound, systematically named tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate, is a symmetrical molecule derived from cystamine.[1] The presence of tert-butyloxycarbonyl (Boc) protecting groups on both amine functions allows for controlled chemical synthesis, while the central disulfide bond provides a cleavable linkage responsive to reducing environments.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized below for easy reference.

PropertyValueSource
CAS Number 67385-10-8[1][2][3][4]
Molecular Formula C₁₄H₂₈N₂O₄S₂[1][2][3]
Molecular Weight 352.51 g/mol [3][4]
Melting Point 118 - 122 °C[2]
Appearance White powder/solid[2]
Purity ≥98.0% (TLC)[4][5]

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers indicates that this compound should be handled with care in a laboratory setting. It is classified as a hazardous substance.[5]

Hazard Identification and Precautionary Measures
Hazard ClassGHS CodePrecautionary Statements (Selected)
Acute toxicity, Oral (Category 4)H302P264: Wash skin thoroughly after handling.[5]
Skin irritation (Category 2)H315P270: Do not eat, drink or smoke when using this product.[5]
Eye irritation (Category 2)H319P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Storage: Store at 0 - 8 °C.[2] Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95, US), eye shields, and gloves.[5]

Core Applications and Logical Workflow

This compound is primarily used as a cleavable crosslinking agent.[6] Its utility stems from a two-stage deprotection and cleavage capability. First, the Boc groups can be removed under acidic conditions to yield free amines. Second, the disulfide bond can be cleaved in a reducing environment, such as the high glutathione (GSH) concentrations found inside cells.[7] This dual-release mechanism makes it an ideal component for sophisticated drug delivery systems.[7]

cluster_0 Synthesis Phase cluster_1 Release Phase A This compound C Conjugation Reaction (e.g., amide bond formation) A->C B Therapeutic Cargo / Moiety B->C D This compound Conjugate C->D E Acidic Conditions (e.g., TFA, HCl) D->E F Boc Group Cleavage D->F E->F G Amine-Cystamine Conjugate F->G I Disulfide Bond Cleavage G->I H Reducing Environment (e.g., DTT, intracellular GSH) H->I J Released Cargo I->J

Caption: Logical workflow for the application of this compound.

Experimental Protocols

The following sections detail key experimental methodologies for the manipulation and use of this compound.

Protocol 1: Boc-Group Deprotection (Acidic Cleavage)

This protocol describes the removal of the Boc protecting groups to expose the primary amines, a necessary step before conjugation or further modification at these sites. The deprotection is typically achieved with strong acids.

Materials:

  • This compound or a this compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM (v/v).[3]

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[2][3] Reaction times can range from 15 minutes to several hours depending on the substrate.[2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • For work-up, dissolve the resulting residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution may occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine product, typically as a TFA salt.

start Start dissolve 1. Dissolve this compound in anhydrous DCM start->dissolve add_tfa 2. Add TFA (25-50% v/v) dissolve->add_tfa stir 3. Stir at Room Temperature (Monitor by TLC/LC-MS) add_tfa->stir check Reaction Complete? stir->check check->stir No evaporate 4. Evaporate Solvent & Excess TFA check->evaporate Yes workup 5. Dissolve in Ethyl Acetate evaporate->workup neutralize 6. Wash with sat. NaHCO₃ workup->neutralize wash_brine 7. Wash with Brine neutralize->wash_brine dry 8. Dry (Na₂SO₄), Filter, Evaporate wash_brine->dry end Product: Cystamine Di-TFA Salt dry->end

Caption: Experimental workflow for Boc-group deprotection of this compound.

Protocol 2: Reductive Cleavage of the Disulfide Bond

This protocol outlines the cleavage of the central disulfide bond, which is the key to its use in redox-responsive systems. This is typically performed using a thiol-containing reducing agent like dithiothreitol (DTT).

Materials:

  • Cystamine-containing compound (e.g., product from Protocol 1)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH ~7.4)

  • Standard laboratory glassware

Procedure:

  • Dissolve the cystamine-containing compound in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of DTT in the same buffer.

  • Add an excess of the DTT solution to the solution of the cystamine compound. A 10- to 100-fold molar excess of DTT is common.

  • Allow the reaction to proceed at room temperature. The cleavage is usually rapid.

  • The progress of the cleavage can be monitored by techniques such as HPLC or by using Ellman's reagent to quantify the resulting free thiol groups.

  • The product of the reaction will be the corresponding free thiol (in this case, cysteamine or a cysteamine-conjugate). Further purification may be required to separate the product from the oxidized DTT and excess reagent.

References

The Boc Protecting Group in Cystamine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the manipulation of amine-containing compounds. For cystamine, a disulfide-containing diamine, the Boc group provides a robust and reversible means of masking one or both of its primary amino functionalities. This selective protection is critical for the synthesis of complex molecules, especially in the development of sophisticated drug delivery systems and bioconjugates. The acid-lability of the Boc group allows for its facile removal under mild conditions, ensuring the integrity of the disulfide bond and other sensitive functional groups. This technical guide provides an in-depth overview of the mechanism of action of Boc protecting groups in cystamine, detailed experimental protocols for its synthesis and deprotection, and its application in the construction of redox-responsive drug delivery vehicles.

Mechanism of Action of the Boc Protecting Group

The utility of the Boc group in protecting amines lies in its ability to decrease the nucleophilicity of the nitrogen atom by converting it into a carbamate. This transformation is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).

Protection of Cystamine

The protection of cystamine with Boc₂O proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts, carbon dioxide and tert-butanol.[1] The reaction can be performed with or without a base. In the absence of a base, the protonated carbamate is neutralized by the tert-butyl carbonate anion.[1] When a base such as triethylamine (TEA) is used, it deprotonates the protonated amine, driving the reaction to completion.[2]

Due to the presence of two primary amino groups in cystamine, both mono- and di-protection are possible, leading to the formation of N-Boc-cystamine and N,N'-di-Boc-cystamine, respectively. The stoichiometry of the reactants, particularly Boc₂O, can be adjusted to favor the formation of the desired product.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products Cystamine Cystamine (H₂N-CH₂-CH₂-S-S-CH₂-CH₂-NH₂) Nucleophilic_Attack Nucleophilic Attack Cystamine->Nucleophilic_Attack Amine attacks carbonyl carbon Boc2O Boc₂O Boc2O->Nucleophilic_Attack Boc_Cystamine N-Boc-Cystamine Nucleophilic_Attack->Boc_Cystamine Formation of carbamate Byproducts CO₂ + t-BuOH Nucleophilic_Attack->Byproducts Decomposition of leaving group

Deprotection of Boc-Protected Cystamine

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[4] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation can be scavenged or can eliminate a proton to form isobutene.[5] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[4]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products Boc_Cystamine N-Boc-Cystamine Protonation Protonation Boc_Cystamine->Protonation Acid Acid (e.g., TFA) Acid->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage Formation of carbamic acid and tert-butyl cation Decarboxylation Decarboxylation Cleavage->Decarboxylation Byproducts CO₂ + Isobutene/t-Butyl cation Cleavage->Byproducts Cystamine Cystamine Decarboxylation->Cystamine

Experimental Protocols

Synthesis of Mono-Boc-Cystamine

This protocol describes the synthesis of N-tert-butoxycarbonyl-cystamine.

Materials:

  • Cystamine dihydrochloride

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Deionized water

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure: [1]

  • Dissolve cystamine dihydrochloride (10 mmol) and triethylamine (30 mmol) in methanol (20 mL) in a flask.

  • To this solution, add a solution of di-tert-butyl dicarbonate (10 mmol) in methanol (10 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature in the dark under a nitrogen atmosphere for 6 hours.

  • Remove the solvent in vacuo.

  • Dissolve the residue in deionized water (10 mL).

  • Add 1 M NaH₂PO₄ solution (30 mL, pH 4.2) and extract with diethyl ether (3 x 30 mL) to remove any di-Boc-cystamine byproduct.

  • Adjust the pH of the aqueous layer to 10.0 with 1 M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (6 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain mono-Boc-cystamine as a yellow viscous syrup.

Quantitative Data:

ParameterValueReference
Yield ~43%[1]
¹H NMR (400 MHz, D₂O, ppm) δ 4.96 (s, 1H, NH), 3.47 (q, 2Η, CH₂N), 3.07(q, 2 Η, CH₂N), 2.82 (t, 4H, CH₂S), 1.52 (s, 2H, NH₂), 1.45 (s, 9H, t-BuO)[1]
Synthesis of N,N'-di-Boc-Cystamine

While a specific detailed protocol for N,N'-di-Boc-cystamine was not found in a single source, a general procedure can be adapted from standard Boc protection protocols for diamines. The key is to use at least two equivalents of Boc₂O.

Materials:

  • Cystamine dihydrochloride

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure (Proposed):

  • Dissolve cystamine dihydrochloride (10 mmol) in a mixture of THF (50 mL) and water (25 mL).

  • Add a base (e.g., TEA, 22 mmol or NaOH to adjust pH to ~10).

  • Add a solution of di-tert-butyl dicarbonate (22 mmol, 2.2 equivalents) in THF (20 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material and mono-Boc-cystamine.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data:

ParameterValueReference
¹H NMR Spectrum A spectrum is available for comparison.[6]
¹³C NMR and Yield Data not explicitly found in the searched literature.
Deprotection of Boc-Protected Cystamine

This protocol describes a general procedure for the acid-catalyzed deprotection of Boc-cystamine.

Materials:

  • Boc-protected cystamine (mono- or di-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure: [4]

  • Dissolve the Boc-protected cystamine in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected cystamine. Alternatively, if the hydrochloride salt is desired, a 4M HCl solution in dioxane can be used for deprotection, and the product often precipitates and can be collected by filtration.[7]

Quantitative Data:

ParameterValueReference
Yield Typically high to quantitative, depending on the workup.[1]
Reaction Time 30 minutes to a few hours.[4]

Application in Redox-Responsive Drug Delivery

The disulfide bond in cystamine is susceptible to cleavage in a reducing environment, such as that found inside cells due to the high concentration of glutathione (GSH).[8] This property makes Boc-cystamine an excellent building block for creating "smart" drug delivery systems that release their payload in response to a specific biological trigger.

Synthesis of a Boc-Cystamine-Containing Polymer for Drug Delivery

This protocol outlines the synthesis of a poly(caprolactone) (PCL) polymer functionalized with Boc-cystamine, which can be further modified for drug conjugation.

Materials:

  • PCL-NPC (N-succinimidyl carbonate-functionalized PCL)

  • Mono-Boc-cystamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), dry

  • Methanol, cold

Procedure: [1]

  • Dissolve PCL-NPC (0.5 mmol), mono-Boc-cystamine (1 mmol), and triethylamine (0.5 mL) in dry DCM (10 mL).

  • Stir the solution under a nitrogen atmosphere for 24 hours.

  • Filter the solution and concentrate it under reduced pressure.

  • Precipitate the polymer by adding cold methanol.

  • Collect the polymer powder (PCL-Cys-Boc-Mono).

Quantitative Data:

ParameterValueReference
Yield >70%[1]
Deprotection and Functionalization for Drug Delivery

The Boc group on the polymer can be removed to expose a primary amine, which can then be used to conjugate a drug or a targeting ligand.

Procedure: [1]

  • Dissolve the PCL-Cys-Boc-Mono polymer (0.3 mmol) in DCM (25 mL).

  • Add trifluoroacetic acid (TFA) (5 mL) to the solution at 0 °C.

  • Stir the mixture in an ice bath for 15 minutes.

  • Remove the DCM and TFA by evaporation under reduced pressure.

  • Add methanol (10 mL) and evaporate to remove residual TFA.

  • Isolate the resulting polymer (PCL-Cys-NH₂) by precipitation in cold diethyl ether and dry in a vacuum.

The resulting polymer with a free amine can then be functionalized with a drug. The disulfide bond within the polymer backbone allows for the degradation of the nanoparticle and release of the conjugated drug in a reducing environment.

Drug_Delivery_Workflow cluster_synthesis Nanoparticle Synthesis cluster_delivery Drug Delivery and Release Boc_Cystamine Boc-Cystamine Polymerization Incorporate into Polymer Boc_Cystamine->Polymerization Nanoparticle_Formation Self-Assembly into Nanoparticles Polymerization->Nanoparticle_Formation Drug_Loading Drug Encapsulation or Conjugation Nanoparticle_Formation->Drug_Loading Systemic_Circulation Systemic Circulation (Stable Nanoparticle) Drug_Loading->Systemic_Circulation Tumor_Accumulation Tumor Accumulation (EPR Effect) Systemic_Circulation->Tumor_Accumulation Cellular_Uptake Cellular Uptake Tumor_Accumulation->Cellular_Uptake Reductive_Environment Intracellular Reductive Environment (High GSH) Cellular_Uptake->Reductive_Environment Disulfide_Cleavage Disulfide Bond Cleavage Reductive_Environment->Disulfide_Cleavage Drug_Release Drug Release Disulfide_Cleavage->Drug_Release

Conclusion

The Boc protecting group is an indispensable tool in the chemistry of cystamine, enabling the selective modification of its amino groups. The straightforward and high-yielding protection and deprotection protocols make it an ideal choice for multi-step syntheses. The unique disulfide bond of cystamine, combined with the versatility of Boc chemistry, has paved the way for the development of innovative redox-responsive drug delivery systems. These systems hold great promise for targeted cancer therapy by facilitating the release of therapeutic agents specifically within the reducing environment of tumor cells, thereby enhancing efficacy and minimizing systemic toxicity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and materials science.

References

Solubility Profile of Di-Boc-Cystamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Di-Boc-cystamine, a disulfide-containing diamine protected by tert-butyloxycarbonyl (Boc) groups, is a crucial building block in medicinal chemistry and drug development. Its applications range from a linker in antibody-drug conjugates (ADCs) to a component in targeted drug delivery systems and the synthesis of modified peptides. Understanding the solubility of Di-Boc-cystamine in various organic solvents is paramount for its effective handling, purification, and use in synthetic protocols. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and logical workflows to assist researchers in their laboratory work.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₁₄H₂₈N₂O₄S₂[1]
Molecular Weight 352.51 g/mol
Appearance White to off-white solid/powder
Melting Point 120-122 °C
CAS Number 67385-10-8

Solubility of this compound: A Qualitative Overview

While specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not extensively documented in publicly available literature, its solubility characteristics can be inferred from solvents used in its synthesis, purification, and related applications. The Boc protecting groups significantly decrease the polarity of the parent cystamine molecule, rendering it more soluble in a range of common organic solvents.

The following table summarizes the qualitative solubility of this compound in various organic solvents based on its use in experimental procedures.

SolventChemical FormulaPolarity IndexQualitative SolubilityRationale / Common Use
Dichloromethane (DCM) CH₂Cl₂3.1SolubleCommonly used as a reaction solvent for Boc protection and in purification steps like chromatography.
Chloroform CHCl₃4.1SolubleSimilar to DCM, used in synthetic and purification processes involving Boc-protected compounds.
Tetrahydrofuran (THF) C₄H₈O4.0SolubleA common solvent for reactions involving Boc-protected amines.
Ethyl Acetate C₄H₈O₂4.4SolubleOften used as a solvent for extraction and chromatography of moderately polar compounds like this compound.
Methanol (MeOH) CH₃OH5.1Soluble to Moderately SolubleUsed in the synthesis of related compounds and for deprotection of Boc groups with HCl. Its polarity suggests it may be a good solvent, potentially for recrystallization when mixed with a less polar co-solvent.
Ethanol (EtOH) C₂H₅OH4.3Soluble to Moderately SolubleSimilar to methanol, used in purification and as a reaction solvent. The related compound cystamine dihydrochloride is noted to be insoluble in ethanol.
Dimethyl Sulfoxide (DMSO) C₂H₆OS7.2SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds. The related compound, mono-Boc-cystamine, is soluble in DMSO.[2]
Toluene C₇H₈2.4Sparingly Soluble to InsolubleA non-polar solvent; this compound's polarity from the carbamate and disulfide groups likely limits its solubility.
Hexane C₆H₁₄0.1InsolubleA non-polar solvent, unlikely to dissolve this compound.
Water H₂O10.2InsolubleThe hydrophobic Boc groups and the overall low polarity of the molecule make it insoluble in water.

Experimental Protocol for Determining the Solubility of this compound

For researchers requiring precise quantitative solubility data, the following general protocol for the gravimetric method can be adapted.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Filtration:

    • Once equilibrated, stop the agitation and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

    • Once the solvent has been completely removed, allow the dish to cool to room temperature in a desiccator.

    • Weigh the evaporation dish containing the dried this compound residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

    • Solubility is then calculated using the following formula:

      Solubility (g/L) = Mass of dissolved this compound (g) / Volume of filtered solution (L)

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw a known volume of supernatant C->D E Filter through a 0.22 µm syringe filter D->E F Dispense into a pre-weighed evaporation dish E->F G Evaporate solvent completely (e.g., vacuum oven) F->G H Weigh the dish with the dried residue G->H I Calculate solubility (mass of residue / volume of supernatant) H->I

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis and Purification of this compound: A Conceptual Overview

The synthesis of this compound typically involves the reaction of cystamine dihydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of solvent for this reaction and the subsequent purification steps provides insight into its solubility.

G cluster_synthesis Synthesis cluster_purification Purification A Cystamine Dihydrochloride C Reaction in an organic solvent (e.g., Dichloromethane, THF) with a base (e.g., Triethylamine) A->C B Di-tert-butyl dicarbonate (Boc₂O) B->C D Work-up (e.g., washing with aqueous solutions) C->D E Drying over anhydrous salt (e.g., Na₂SO₄) D->E F Purification by column chromatography (e.g., Silica gel with Ethyl Acetate/Hexane gradient) or Recrystallization (e.g., from Ethanol/Water) E->F G Pure this compound F->G

Caption: Conceptual workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While quantitative data remains sparse in the literature, a qualitative assessment based on its use in synthesis and purification indicates good solubility in moderately polar to non-polar aprotic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, and moderate solubility in polar protic solvents like methanol and ethanol. For precise applications, it is highly recommended that researchers determine the solubility experimentally using the provided protocol. The workflows presented offer a logical guide for both solubility determination and understanding the context of solvent choice in the synthesis and purification of this important chemical entity.

References

A Technical Guide to the Stability and Storage of Di-Boc-cystamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Di-Boc-cystamine, a critical reagent in bioconjugation, peptide synthesis, and drug delivery systems, possesses a unique structure containing both a cleavable disulfide bond and acid-labile Boc-protecting groups.[1][2][3] Its stability is paramount to ensuring reproducible and successful experimental outcomes. This technical guide provides an in-depth analysis of the stability profile of this compound, potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Physicochemical Properties of this compound

This compound, systematically named N,N'-Bis-tert-butoxycarbonyl-cystamine, is a white powder at room temperature.[1] Its key properties are summarized in the table below.

PropertyValueReferences
Synonyms N,N'-Bis-tert-butoxycarbonyl-cystamine[1][3]
CAS Number 67385-10-8[1][3][4]
Molecular Formula C₁₄H₂₈N₂O₄S₂[1][3][4]
Molecular Weight 352.51 g/mol [1][3][4]
Appearance White powder[1]
Melting Point 118 - 122 °C[1][4]
Purity ≥98.0%[1][4]
Solubility Soluble in organic solvents such as DMSO.

Chemical Stability and Degradation

The stability of this compound is dictated by its two primary functional components: the central disulfide bond and the terminal tert-butyloxycarbonyl (Boc) protecting groups.

2.1. Intrinsic Stability

  • Boc Protecting Group: The Boc group is known to be robust under basic and nucleophilic conditions but is highly susceptible to cleavage under acidic conditions.[5] It also exhibits thermal lability, with prolonged exposure to temperatures above 85-90°C potentially causing deprotection.[5]

  • Disulfide Bond: The disulfide bond is prone to cleavage in the presence of reducing agents (e.g., dithiothreitol, β-mercaptoethanol) through reduction or thiol-disulfide exchange reactions.[6] Conversely, it is relatively stable under normal ambient and handling conditions in the absence of such agents.[7]

2.2. Potential Degradation Pathways

There are two primary degradation pathways for this compound: reductive cleavage of the disulfide bond and acid-catalyzed hydrolysis of the Boc groups.

A This compound cond1 Reductive Conditions (e.g., DTT, TCEP) A->cond1 cond2 Acidic Conditions (e.g., TFA, HCl) A->cond2 B 2 x N-Boc-cysteamine (Thiol Product) C Cystamine cond1->B cond2->C

Caption: Potential degradation pathways of this compound.

2.3. Stability in Solution

While specific long-term stability data for this compound in various solvents is not extensively published, inferences can be drawn from related compounds like cystamine. Aqueous solutions of disulfide-containing compounds can be unstable. For cystamine, it is recommended to prepare aqueous solutions fresh and not store them for more than a day.[8] Degradation in solution is often accelerated by alkaline pH, elevated temperatures, and exposure to light.[6][9] To minimize oxidation of any reduced thiol species that may form, the use of deoxygenated solvents and an inert atmosphere is advisable.[10]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound.

3.1. Storage Conditions

FormTemperatureAtmosphereLightContainerDuration
Solid 0 - 8 °CInert gas (e.g., Argon) recommendedProtect from lightTightly sealedRefer to manufacturer's expiry date.
Solution (in DMSO) -20 °C to -80 °CInert gas recommendedProtect from light (amber vials)Tightly sealed, single-use aliquotsShort-term (days to weeks); prepare fresh whenever possible.[8]
Solution (Aqueous) 2 - 8 °CNot RecommendedNot RecommendedNot RecommendedNot recommended for storage >24 hours.[8]

3.2. Handling Guidelines

  • Inert Atmosphere: Whenever possible, handle solid this compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen and moisture.[5][10]

  • Solvent Preparation: For preparing solutions, use high-purity, anhydrous solvents. If using aqueous buffers, they should be thoroughly degassed.[10]

  • Avoid Contaminants: Prevent contact with strong acids, which can cleave the Boc groups, and reducing agents, which will cleave the disulfide bond.[5][6]

  • Thermal Exposure: Minimize exposure to high temperatures to prevent thermal degradation of the Boc groups.[5]

  • Aliquoting: For solutions, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[11]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, its stability can be assessed using forced degradation studies and chromatographic analysis.

4.1. Protocol: Forced Degradation (Stress Testing)

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.[5]

cluster_stress Apply Stress Conditions (24-48h) prep Prepare Stock Solution (this compound in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (Solid, 105°C) prep->therm analyze Neutralize (if needed) & Analyze by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze

References

Introduction to disulfide bond chemistry in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disulfide Bond Chemistry in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Disulfide Bond

The disulfide bond (R-S-S-R'), a covalent linkage formed from the oxidation of two thiol (-SH) groups, is a cornerstone of protein structure and function.[][2] In nature, these bonds are critical for stabilizing the tertiary and quaternary structures of proteins, particularly those secreted into the oxidative extracellular environment.[3][4] In the field of bioconjugation, the unique redox-sensitive nature of the disulfide bond has been harnessed to create reversible linkages between biomolecules. This property is especially valuable in drug delivery, where a therapeutic payload must remain stably attached to its carrier (e.g., an antibody) in the bloodstream, but be readily released in the reducing environment inside a target cell.[5][][7]

This guide provides a comprehensive overview of the fundamental chemistries, key strategies, and practical protocols for utilizing disulfide bonds in bioconjugation, with a particular focus on the development of advanced biotherapeutics like Antibody-Drug Conjugates (ADCs).

Core Chemistry of Disulfide Bonds

The utility of disulfide bonds in bioconjugation stems from their dynamic reactivity under different physiological conditions. The key reactions are thiol-disulfide exchange and reduction.

Thiol-Disulfide Exchange

This is a reversible reaction where a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R'').[8][9] This results in the formation of a new disulfide bond and the release of a new thiolate.[9] This exchange is the basis for creating cleavable bioconjugates. The equilibrium of the reaction can be shifted by using specific reagents, such as those that release a stable leaving group like pyridine-2-thione, which provides a convenient spectrophotometric handle to monitor the reaction.[10][11]

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_transition Transition State cluster_products Products Thiol R-SH (Thiol) TS R-S S(R') S-R'' Thiol->TS Nucleophilic Attack Disulfide R'-S-S-R'' (Disulfide) Disulfide->TS NewDisulfide R-S-S-R' (New Disulfide) TS->NewDisulfide Bond Formation NewThiol R''-SH (New Thiol) TS->NewThiol Cleavage

Diagram 1: The Thiol-Disulfide Exchange Mechanism.
Disulfide Reduction

To create sites for conjugation, existing disulfide bonds within a protein can be cleaved using reducing agents. In antibodies like IgG1, the interchain disulfides (connecting heavy and light chains) are more solvent-accessible and susceptible to reduction than the intrachain disulfides, which are buried within the protein domains.[][12][13] This differential reactivity allows for site-selective generation of free thiols.

Common reducing agents include:

  • Dithiothreitol (DTT): A strong reducing agent, but as a thiol-containing compound, excess DTT must be removed prior to conjugation to avoid competing with the desired reaction.[14]

  • Tris(2-carboxyethyl)phosphine (TCEP): A milder, odorless, and more stable reducing agent.[15] TCEP is often preferred because it does not contain a thiol group and therefore does not require removal before the addition of a thiol-reactive payload.[14]

Key Bioconjugation Strategies

Conjugation to Reduced Native Disulfides

This is a widely used strategy, especially for antibodies. The selective reduction of interchain disulfides generates a defined number of reactive cysteine thiols (e.g., up to 8 for an IgG1), which can then be targeted with a thiol-reactive linker-payload.[][12] The most common reaction for this step is maleimide chemistry.

Maleimide-Thiol Chemistry: Maleimide groups react rapidly and specifically with thiol groups under mild conditions (pH 6.5-7.5) via a Michael addition mechanism to form a stable thioether bond.[16][17] At pH values above 7.5, maleimides can also react with amines, reducing the selectivity of the conjugation.[17]

Maleimide_Thiol_Reaction cluster_reaction Maleimide-Thiol Conjugation (Michael Addition) Protein_SH Protein-SH (Cysteine Thiol) Maleimide Payload-Maleimide Conjugate Protein-S-Payload (Thioether Bond) Protein_SH->Conjugate Maleimide->Conjugate

Diagram 2: Maleimide-Thiol Conjugation Reaction.

A significant consideration with maleimide conjugates is the stability of the resulting thioether bond. It can undergo a retro-Michael reaction, particularly in vivo, where the reformed maleimide can then react with other thiols, such as those on serum albumin.[17] This can lead to "payload migration" and off-target toxicity.[17]

Disulfide Re-bridging

To address the homogeneity and stability challenges of traditional maleimide conjugation, disulfide re-bridging strategies have been developed.[13][15] In this approach, a reduced interchain disulfide is targeted with a bifunctional reagent that covalently links both cysteine thiols, thereby "re-bridging" the connection while simultaneously attaching the payload.[12][13] This method produces more homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and restores the stabilizing influence of the covalent bridge.[12][13] Reagents like bis-alkylating linkers or next-generation maleimides (NGMs) are used for this purpose.[12][13]

Disulfide_Rebridging Ab_SS Antibody with Interchain Disulfide (S-S) Ab_SH Reduced Antibody (SH HS) Ab_SS->Ab_SH 1. Reduction (TCEP) Bridged_Ab Homogeneous ADC (DAR = 4) Re-bridged Disulfide Ab_SH->Bridged_Ab 2. Conjugation Reagent Bridging Reagent + Payload Reagent->Bridged_Ab

Diagram 3: Disulfide Re-bridging Strategy Workflow.

Application in Antibody-Drug Conjugates (ADCs)

Disulfide linkers are a major class of cleavable linkers used in ADCs.[7] Their stability in the bloodstream and susceptibility to cleavage by high intracellular concentrations of glutathione (GSH) provide a robust mechanism for targeted drug release.[5][7]

ADC_Mechanism_of_Action cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Reducing Environment) ADC ADC with Stable Disulfide Linker TumorCell Target Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Targeting & Binding Internalization 2. Internalization (Endocytosis) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Disulfide Cleavage by Glutathione (GSH) Lysosome->Release Payload Active Payload Release->Payload Apoptosis 5. Cell Death (Apoptosis) Payload->Apoptosis

Diagram 4: General Mechanism of Action for a Disulfide-Linked ADC.

The stability of the disulfide bond itself can be tuned. Introducing steric hindrance via alkyl substitution adjacent to the disulfide bond increases its stability in circulation but can slow its intracellular cleavage.[5] Achieving the optimal balance between stability and efficient release is a key challenge in ADC design.[5]

Quantitative Data Summary

The efficiency and outcome of disulfide bioconjugation are highly dependent on reaction parameters.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

Parameter Optimal Range Rationale & Notes
pH 6.5 - 7.5 Maximizes chemoselectivity for thiols. Above pH 7.5, competitive reaction with amines (e.g., lysine) increases.[17]
Temperature 4°C to Room Temp. Reactions are typically rapid. Lower temperatures can be used to control the reaction rate and improve stability.[18]
Maleimide:Thiol Ratio 2:1 to 20:1 A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[18] The optimal ratio must be determined empirically.
Buffer Phosphate, HEPES, Tris Buffers should be free of thiol-containing compounds. Buffers should be degassed to prevent re-oxidation of free thiols.[14]

| Additives | 1-5 mM EDTA | A chelating agent like EDTA is recommended to sequester metal ions that can catalyze thiol oxidation.[14] |

Table 2: Stability and Reduction Rates of Disulfide Catabolites

Disulfide Linkage Reductant (3.3x excess) Half-life (t½, min) Key Finding
Cys-DM1 (0 methyl groups) DTT (50 µM) 0.9 Unhindered disulfides are rapidly reduced.[5]
Cys-DM1 (0 methyl groups) GSH (50 µM) 1.1
Cys-DM3 (1 methyl group) DTT (50 µM) 1.4 Steric hindrance from adjacent methyl groups increases stability and slows reduction.[5]
Cys-DM3 (1 methyl group) GSH (50 µM) 2.1
Lys-SPDB-DM4 (2 methyl groups) DTT (50 µM) 2.9
Lys-SPDB-DM4 (2 methyl groups) GSH (50 µM) 16

(Data adapted from a study on maytansinoid (DM) catabolites, where Cys- and Lys- prefixes denote the amino acid residue from which the catabolite is derived.[5])

Experimental Protocols

Protocol 1: Selective Reduction of Antibody Interchain Disulfides

This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) to generate free thiols for conjugation.

  • Buffer Preparation : Prepare a degassed conjugation buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.0-7.5 containing 1-5 mM EDTA.[14] Degassing can be achieved by vacuum application or by bubbling with an inert gas like argon or nitrogen.

  • Antibody Preparation : Dissolve the antibody in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[14]

  • Reducing Agent Preparation : Prepare a fresh stock solution of TCEP hydrochloride in water or the degassed buffer.

  • Reduction Reaction : Add a 10-100x molar excess of TCEP to the antibody solution.[14] The optimal TCEP concentration and incubation time must be determined empirically for each antibody to achieve selective reduction of interchain disulfides while leaving intrachain bonds intact.[14]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.[14]

  • Verification (Optional but Recommended) : Before proceeding, confirm the generation of free thiols and quantify their concentration using Ellman's reagent (DTNB).[14]

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-activated payload to the reduced antibody from Protocol 1.

  • Payload Preparation : Prepare a 10 mM stock solution of the maleimide-activated linker-payload in an anhydrous organic solvent such as DMSO or DMF.

  • Conjugation Reaction : Add the maleimide-payload stock solution to the reduced antibody solution. A 10-20x molar excess of the dye/payload over the antibody is a recommended starting point. Perform this addition while gently stirring or vortexing.

  • Incubation : Flush the reaction vial with an inert gas, seal it tightly, and protect it from light. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional) : To quench any unreacted maleimide groups, a molar excess of a thiol-containing compound like N-acetylcysteine can be added.

  • Purification : Remove unconjugated payload and reaction byproducts. This is typically achieved by size exclusion chromatography (SEC) or dialysis. The final ADC should be thoroughly characterized for purity, aggregation, and drug-to-antibody ratio (DAR).

Experimental_Workflow start Start: Native Antibody (e.g., IgG1) prep_buffer Prepare Degassed Buffer (PBS, EDTA, pH 7.2) start->prep_buffer prep_ab Prepare Antibody Solution (1-10 mg/mL) prep_buffer->prep_ab reduction Add TCEP (10-100x excess) Incubate 30-60 min @ RT prep_ab->reduction ellman QC: Ellman's Test (Quantify Free -SH) reduction->ellman prep_payload Prepare Maleimide-Payload Stock (10 mM in DMSO) ellman->prep_payload conjugation Add Payload (10-20x excess) Incubate 2h @ RT ellman->conjugation If -SH count is correct prep_payload->conjugation purification Purify ADC (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterize Final ADC (DAR, Purity, Aggregation) purification->characterization end End: Purified ADC characterization->end

Diagram 5: Experimental Workflow for ADC Preparation via Disulfide Reduction.

Conclusion

Disulfide bond chemistry offers a versatile and powerful toolkit for bioconjugation. The ability to form stable yet cleavable linkages has been a critical enabler for the development of targeted therapeutics like ADCs. While traditional methods based on reduction and maleimide coupling are well-established, they present challenges related to homogeneity and in vivo stability. Newer strategies, such as disulfide re-bridging, are overcoming these limitations, paving the way for the next generation of precisely engineered, highly stable, and effective bioconjugates. A thorough understanding of the underlying chemical principles, reaction kinetics, and practical methodologies is essential for researchers aiming to harness the full potential of disulfide chemistry in their drug development programs.

References

Role of Di-Boc-cystamine in peptide and protein chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Di-Boc-cystamine in Peptide and Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyloxycarbonyl (Boc)-cystamine is a strategically protected chemical entity that serves as a cornerstone in modern bioconjugation, peptide chemistry, and drug delivery design. Its structure features a central, reductively cleavable disulfide bond flanked by two amine groups, each temporarily masked by an acid-labile Boc protecting group. This dual-protection scheme allows for the stable incorporation of a cystamine linker into complex molecules under a variety of conditions, followed by selective deprotection and conjugation. Its primary role is to function as a latent, cleavable linker, particularly in the development of redox-responsive systems. These systems remain stable in extracellular environments but are designed to release therapeutic payloads in the reducing intracellular milieu of target cells, such as tumors with high glutathione concentrations. This guide details the chemistry, core applications, quantitative performance, and key experimental protocols related to the use of this compound and its derivatives in advanced biochemical applications.

Introduction to this compound

The Core Chemistry

This compound, formally known as bis(2-(tert-butoxycarbonylamino)ethyl) disulfide, is a derivative of the naturally occurring disulfide compound, cystamine. The key features of its structure are:

  • A Central Disulfide Bond (-S-S-): This bond is relatively stable in oxidative environments, such as the bloodstream, but is susceptible to cleavage by reducing agents like dithiothreitol (DTT) or endogenous glutathione (GSH).[1][] This redox sensitivity is the foundation of its use in targeted drug delivery.[3]

  • Two Boc-Protected Amine Groups: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[4] It is stable under basic and nucleophilic conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the primary amines.[5][6] This acid lability allows for selective deprotection without disturbing the disulfide core.

This orthogonal protection strategy—acid-labile amine protection and reduction-labile disulfide linkage—makes this compound a versatile tool for multi-step synthetic schemes in peptide and protein chemistry.[4][7]

Principle of Application: A Two-Stage Latent Linker

The utility of this compound originates from its function as a stable precursor to a reactive linker. The synthetic process typically involves two key stages:

  • Stage 1: Boc Deprotection. The molecule is first treated with a strong acid like TFA to remove the Boc groups.[5] This exposes two primary amine functionalities, converting the inert precursor into a reactive diamine-disulfide linker. This step is often performed after the initial incorporation of the this compound moiety into a larger molecule.

  • Stage 2: Conjugation and/or Cleavage. The newly exposed amines can be used as handles for conjugation to other molecules (e.g., peptides, drugs, or polymers) via standard amine chemistry. The central disulfide bond remains intact, ready to be cleaved upon exposure to a reducing environment.

This staged reactivity allows chemists to build complex bioconjugates, such as antibody-drug conjugates (ADCs), where a payload is connected to a targeting moiety via the cystamine linker.[8][9][]

Core Applications

Reductively Cleavable Linker in Drug Delivery

The most prominent application of the cystamine core derived from this compound is in the creation of "smart" drug delivery systems.[3] Many pathologies, particularly cancer, are associated with a significant redox potential difference between the extracellular and intracellular environments.[] Tumor cells, for instance, maintain a high intracellular concentration of glutathione (GSH) (1–10 mM), whereas the concentration in blood plasma is significantly lower (~2 µM).[11]

This gradient is exploited by linking a therapeutic agent to a carrier (like an antibody or nanoparticle) using a cystamine-based disulfide bond. The resulting conjugate remains stable in circulation, minimizing off-target toxicity.[][12] Upon internalization into a target cell, the high GSH concentration rapidly reduces the disulfide bond, cleaving the linker and releasing the active drug precisely at the site of action.[][11][13] This strategy enhances therapeutic efficacy while reducing systemic side effects.[]

Crosslinking Agent for Responsive Biomaterials

The diamine structure of deprotected this compound makes it an effective crosslinking agent. It can be incorporated into polymer networks, such as hydrogels, to create redox-sensitive biomaterials.[1][3] These hydrogels can be loaded with therapeutic agents. In a stable state, the drug is entrapped within the crosslinked matrix. However, when exposed to a reducing environment, the disulfide crosslinks are cleaved, causing the hydrogel to swell or disassemble and release its payload.[1] This approach is valuable for creating materials for controlled drug release and tissue engineering applications.[1]

Intermediate in Peptide and Protein Modification

In peptide and protein science, this compound serves as a building block for introducing disulfide tethers or for bioconjugation. After Boc deprotection, the resulting cystamine diamine can be coupled to the carboxyl groups of amino acid side chains (e.g., aspartic acid, glutamic acid) or the C-terminus of a peptide using standard coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[14] This allows for the creation of peptide-drug conjugates or the introduction of specific structural constraints into a peptide sequence. Cysteine conjugation is a primary method for creating antibody-drug conjugates with controlled drug-to-antibody ratios (DAR).[][16]

Key Chemical Transformations and Performance Data

The successful application of this compound relies on the high efficiency of its key chemical transformations: synthesis, deprotection, and cleavage.

Quantitative Performance Data

The following tables summarize representative quantitative data for the key reactions involving this compound and related structures.

Reaction Type Description Reagents/Conditions Yield/Efficiency Reference
Synthesis Synthesis of N,N'-Bis(Boc-Gly)cystamine, a close structural and functional analogue.Boc-Gly-ONSu, cystamine·2HCl, DIPEA in DMA62%[17]
Boc Deprotection Deprotection of various N-Boc protected amines and sulfamides.Heteropolyacid in DCM at room temperature.Quantitative[18]
Boc Deprotection Deprotection of various N-Boc protected amines.Water-mediated at 90-100 °C.90-97%[4]
Conjugation Thiol-Michael addition of a protected cysteine to an activated acrylate.50 mM reagent concentration.99% (in 2 min)[19]

Table 1: Summary of representative yields for synthesis, deprotection, and conjugation reactions relevant to this compound chemistry.

System Cleavage Trigger Conditions Release Kinetics / Efficiency Reference
Dendrimer-NAC Conjugate Glutathione (GSH)10 mM GSH (intracellular concentration)~70% of payload released within 1 hour.[11]
Bacteriochlorin Conjugate Glutathione (GSH)In solution76% fluorescence recovery after 21 hours.[20]
Double-Crosslinked Hydrogel Dithiothreitol (DTT)DTT solutionSelective and effective cleavage of disulfide bonds leading to increased swelling and drug release.[1]
Protein Polymer Films N/A (Drug Release)PBS:ethanol (9:1) at 37°CDisulfide crosslinking extended total drug delivery time by 50-100% compared to controls.[14]

Table 2: Quantitative data on the reductive cleavage of cystamine-based linkers and subsequent payload release.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz illustrate the core chemical transformations and conceptual workflows involving this compound.

Caption: Chemical structure and two-stage cleavage of this compound.

G cluster_synthesis A. Pre-clinical Synthesis cluster_delivery B. In Vivo Delivery & Action S1 Couple this compound to Drug Payload S2 Deprotect with Acid (TFA) to expose -NH2 groups S1->S2 S4 Conjugate Drug-Linker to Antibody S2->S4 S3 Activate Antibody (e.g., reduce native disulfides) S3->S4 D1 ADC Administered, Stable in Circulation (Low GSH) S4->D1 Formulated ADC D2 ADC Binds Target Cell and is Internalized D1->D2 D3 Intracellular Environment (High GSH) D2->D3 D4 Disulfide Linker Cleaved D3->D4 D5 Active Drug Released, Induces Cytotoxicity D4->D5

Caption: General workflow for an ADC using a cystamine-based linker.

G cluster_extracellular Extracellular Space (Blood Plasma) cluster_intracellular Intracellular Space (Tumor Cell) Extra_GSH Low [GSH] (~2 µM) ADC_Stable Drug-S-S-Antibody (Conjugate is Stable) Extra_GSH->ADC_Stable No Cleavage Intra_GSH High [GSH] (1-10 mM) ADC_Stable->Intra_GSH Internalization ADC_Cleaved Drug-SH + HS-Antibody (Payload Released) Intra_GSH->ADC_Cleaved Rapid Cleavage

Caption: Redox potential gradient driving selective drug release.

Experimental Protocols

The following are representative protocols for the synthesis, deprotection, conjugation, and cleavage of cystamine-based linkers.

Protocol 1: Synthesis of a this compound Analogue (N,N'-Bis(Boc-Gly)cystamine)

(This protocol is adapted from a published procedure for a closely related analogue and illustrates the general synthetic approach.)[17]

  • Reagents & Materials:

    • N'-succinimidyl N-(tert-butyloxycarbonyl)glycinate (Boc-Gly-ONSu)

    • Cystamine dihydrochloride

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylacetamide (DMA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a mixture of Boc-Gly-ONSu (11.4 g, 41.9 mmol) and cystamine dihydrochloride (3.77 g, 16.7 mmol), add DMA (42 mL) and DIPEA (14.6 mL, 83.8 mmol).

    • Stir the resulting suspension at room temperature. Monitor reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and water.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the product. The expected yield is approximately 62%.[17]

Protocol 2: General Procedure for Acid-Mediated Boc Deprotection

(This is a standard and widely applicable protocol for removing Boc protecting groups.)[5][6][21]

  • Reagents & Materials:

    • Boc-protected compound (e.g., this compound)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether (for precipitation)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM (e.g., at a concentration of 0.1-0.2 M).

    • Add an excess of TFA to the solution. A common ratio is 25-50% TFA in DCM (v/v).

    • Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours.[5] Monitor progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

    • To isolate the product as a salt, the resulting residue can be triturated with cold diethyl ether, leading to precipitation.

    • Collect the solid product by filtration and dry under vacuum. The product will be the diamine as a di-TFA salt.

Protocol 3: Representative Protein Conjugation via EDC Coupling

(This protocol describes the conjugation of a deprotected cystamine linker to a protein's carboxyl groups.)[14]

  • Reagents & Materials:

    • Protein with accessible carboxyl groups (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4).

    • Deprotected linker (cystamine dihydrochloride).

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).

    • Phosphate-Buffered Saline (PBS).

    • Dialysis tubing or size-exclusion chromatography column for purification.

  • Procedure:

    • Prepare a solution of the protein (e.g., 10 mg/mL) in cold PBS (4°C).

    • Add the deprotected cystamine linker to the protein solution in molar excess (e.g., 20-fold).

    • Add EDC in molar excess relative to the linker (e.g., 5-fold).

    • Stir the reaction mixture at 4°C for 48-72 hours.

    • Purify the resulting protein-linker conjugate to remove unreacted linker and EDC byproducts. This is typically achieved by extensive dialysis against PBS or by using a size-exclusion chromatography column.

    • Characterize the conjugate to determine the degree of labeling (e.g., using mass spectrometry).

Protocol 4: In Vitro Reductive Cleavage Assay

(This protocol outlines a general method to monitor the release of a payload from a disulfide-linked conjugate.)[11][22]

  • Reagents & Materials:

    • Disulfide-linked conjugate (e.g., ADC) at a known concentration.

    • Reaction buffer (e.g., PBS, pH 7.4).

    • Reducing agent stock solution (e.g., 100 mM Glutathione (GSH) or DTT).

    • Quenching solution (e.g., 10% TFA).

    • HPLC system with a suitable column (e.g., C18 reverse-phase).

  • Procedure:

    • Prepare samples of the conjugate in the reaction buffer in microcentrifuge tubes.

    • Initiate the cleavage reaction by adding the reducing agent to achieve the desired final concentration (e.g., 5-10 mM for GSH to mimic intracellular conditions). Prepare a control sample without the reducing agent.

    • Incubate all samples at 37°C.

    • At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), take an aliquot from each reaction tube and immediately add it to a quenching solution to stop the reaction.

    • Analyze the quenched samples by HPLC.

    • Quantify the amount of released payload by integrating the area of the corresponding peak in the chromatogram and comparing it to a standard curve of the free payload.

    • Plot the percentage of released payload versus time to determine the release kinetics.

References

The Dawn of a Therapeutic Moiety: An In-depth Technical Guide to the Early Research and Discovery of Cystamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the seminal research and discovery of cystamine and its derivatives. From their initial investigation as radioprotective agents to their pivotal role in the management of cystinosis and early exploration in neurodegenerative diseases, this document collates foundational knowledge for researchers and drug development professionals. Herein, we delve into the core chemistry, experimental validation, and elucidated mechanisms of action that have paved the way for the continued therapeutic interest in this class of compounds.

Early Synthesis and Chemical Exploration

The journey into the therapeutic potential of cystamine derivatives began with fundamental chemical synthesis. Cystamine, the disulfide of cysteamine, served as the parent compound for a range of early derivatives. Initial synthetic efforts focused on modifying the amine and thiol functionalities to modulate the physicochemical properties, toxicity, and efficacy of these molecules.

A significant body of early work centered on the synthesis of N-(aminoalkanoyl)-S-acylcysteamine and N,N'-bis(aminoalkanoyl)cystamine salt derivatives.[1] These modifications were explored to enhance the radioprotective properties of the parent compounds.

Synthesis of N-(aminoalkanoyl)-S-acylcysteamine Derivatives

One of the most promising early derivatives was N-glycyl-S-acetylcysteamine trifluoroacetate.[1] The synthesis of this class of compounds generally involved a multi-step process:

  • Protection of the thiol group: The thiol group of cysteamine was typically protected, for instance, by acylation to form an S-acyl derivative.

  • Coupling with an amino acid: The free amine of the S-acylcysteamine was then coupled with a protected amino acid (e.g., N-Boc-glycine) using standard peptide coupling reagents.

  • Deprotection: Finally, the protecting groups on the amino acid and any acid-labile protecting groups were removed to yield the desired N-(aminoalkanoyl)-S-acylcysteamine salt.

Synthesis of N,N'-bis(aminoalkanoyl)cystamine Derivatives

The synthesis of N,N'-bis(aminoalkanoyl)cystamine derivatives followed a similar logic, starting from cystamine. A representative example is the synthesis of N,N'-bis(glycyl)cystamine.[2]

  • Coupling of amino acids: Cystamine, with its two primary amine groups, was reacted with a protected amino acid, such as N-Boc-glycine, in the presence of a coupling agent. The stoichiometry was controlled to ensure acylation of both amino groups.

  • Deprotection: The final step involved the removal of the protecting groups from the amino acid moieties to yield the di-substituted cystamine derivative.

Radioprotective Properties: The Initial Therapeutic Promise

The initial therapeutic application explored for cystamine and its derivatives was as radioprotective agents. The Cold War era spurred significant research into chemical compounds that could mitigate the harmful effects of ionizing radiation.

Quantitative Efficacy of Early Cystamine Derivatives

The radioprotective efficacy of these compounds was primarily assessed in murine models. The key metrics for evaluation were the acute toxicity of the compound, determined by the median lethal dose (LD50), and its ability to protect against radiation-induced lethality, quantified by the Dose Reduction Factor (DRF). The DRF is the ratio of the radiation dose that is lethal to 50% of a population (LD50) in the presence of the protective agent to the radiation LD50 in the absence of the agent.

CompoundAnimal ModelAdministration RouteLD50 (mg/kg)Radiation LD50/30 (Gy)Dose Administered (mg/kg)DRFReference
Cysteamine Mousei.p.2257.51501.6[1]
S-acetylcysteamine hydrochloride Mousei.p.11007.57501.3[1]
N-glycyl-S-acetylcysteamine trifluoroacetate Mousei.p.11007.57501.5[1]
N,N'-bis(glycyl)cystamine dihydrochloride Mousei.p.12007.58001.3[1]
WR-2721 (Amifostine) Mousei.p.7507.55001.8[1]
Experimental Protocol: In Vivo Radioprotector Screening in Mice

The following protocol outlines a typical experimental workflow for evaluating the radioprotective efficacy of cystamine derivatives in mice, based on early research practices.

  • Animal Model: Adult male or female mice of a specific strain (e.g., Swiss albino) were used.

  • Toxicity Determination (LD50):

    • Groups of mice were administered escalating doses of the test compound via intraperitoneal (i.p.) injection.

    • Mortality was recorded over a period of 7-14 days.

    • The LD50 was calculated using a probit analysis method.

  • Radioprotection Assay (DRF):

    • The radiation LD50/30 (the dose of radiation that is lethal to 50% of the animals within 30 days) was first determined for the specific mouse strain using a suitable radiation source (e.g., a ⁶⁰Co gamma source).

    • Groups of mice were administered a non-lethal dose of the test compound (typically a fraction of the LD50) i.p. at a specific time (e.g., 15-30 minutes) before whole-body irradiation.

    • The irradiated animals were observed for 30 days, and mortality was recorded.

    • The radiation dose that resulted in 50% mortality in the protected group was determined.

    • The DRF was calculated by dividing the LD50/30 of the protected group by the LD50/30 of the unprotected control group.

G cluster_prep Preparation cluster_toxicity Toxicity Assessment cluster_rad_protect Radioprotection Assay Animal_Model Select Animal Model (e.g., Swiss Albino Mice) Dose_Escalation Administer Escalating Doses (i.p. injection) Animal_Model->Dose_Escalation Administer_Compound Administer Test Compound (pre-irradiation) Animal_Model->Administer_Compound Compound_Prep Prepare Test Compound (Cystamine Derivative) Compound_Prep->Dose_Escalation Compound_Prep->Administer_Compound Observe_Tox Observe for 7-14 days Record Mortality Dose_Escalation->Observe_Tox Calculate_LD50 Calculate LD50 Observe_Tox->Calculate_LD50 Irradiate Whole-Body Irradiation (e.g., ⁶⁰Co source) Administer_Compound->Irradiate Observe_Surv Observe for 30 days Record Mortality Irradiate->Observe_Surv Calculate_DRF Calculate Dose Reduction Factor (DRF) Observe_Surv->Calculate_DRF

In Vivo Radioprotector Screening Workflow

Cystinosis: A Landmark Therapeutic Application

The most significant early clinical application of a cystamine derivative was the use of cysteamine for the treatment of nephropathic cystinosis. This rare, autosomal recessive lysosomal storage disorder is characterized by the accumulation of cystine crystals within lysosomes, leading to widespread tissue and organ damage.

Mechanism of Action in Cystinosis

Cysteamine's efficacy in cystinosis stems from its ability to deplete intralysosomal cystine. The mechanism involves a disulfide exchange reaction within the lysosome. Cysteamine enters the lysosome and reacts with cystine to form cysteine and a mixed disulfide of cysteine and cysteamine. Both of these products can then be transported out of the lysosome via existing amino acid transporters, thus bypassing the defective cystinosin transporter.

G cluster_lysosome Lysosome Cystine Cystine (accumulated) Reaction Disulfide Exchange Cystine->Reaction Cysteamine_in Cysteamine Cysteamine_in->Reaction Cysteine Cysteine Reaction->Cysteine Mixed_Disulfide Cysteine-Cysteamine Mixed Disulfide Reaction->Mixed_Disulfide Cysteine_transport Cysteine Transporter Cysteine->Cysteine_transport Exits Mixed_Disulfide_transport Lysine/Arginine Transporter Mixed_Disulfide->Mixed_Disulfide_transport Exits Cysteamine_transport Cysteamine Transport Cysteamine_transport->Cysteamine_in Enters

Mechanism of Cysteamine in Cystinosis
Early Clinical Efficacy and Monitoring

Early clinical trials demonstrated that oral administration of cysteamine could significantly reduce the accumulation of cystine in the leukocytes of patients with cystinosis. This reduction in intracellular cystine was associated with a delay in the progression of renal failure and other systemic complications of the disease.

Study PeriodNumber of PatientsCysteamine DosageReduction in Leukocyte CystineClinical Outcome
Early 1980s~10-2030-50 mg/kg/day>90%Delayed progression of renal failure
Experimental Protocol: Determination of Leukocyte Cystine Content (Early Methods)

The monitoring of cysteamine therapy in early clinical trials relied on the measurement of intracellular cystine levels in peripheral blood leukocytes. While modern methods utilize mass spectrometry, early methods were more labor-intensive.

  • Leukocyte Isolation:

    • A sample of heparinized venous blood was collected from the patient.

    • Leukocytes were isolated by dextran sedimentation followed by hypotonic lysis of contaminating red blood cells.

  • Cell Lysis and Protein Precipitation:

    • The isolated leukocytes were washed and then lysed, often by sonication or freeze-thawing.

    • Proteins were precipitated with an acid, such as sulfosalicylic acid, and removed by centrifugation.

  • Cystine Measurement:

    • The cystine in the protein-free supernatant was measured. One early method was a competitive binding assay using a cystine-binding protein isolated from E. coli.[3]

    • Another approach involved reducing the cystine to cysteine, derivatizing the cysteine with a fluorescent tag, and then quantifying the fluorescent derivative by high-performance liquid chromatography (HPLC).[4][5]

  • Normalization:

    • The cystine content was normalized to the total protein content of the leukocyte lysate, which was determined by a colorimetric method such as the Lowry assay. The results were typically expressed as nmol of half-cystine per mg of protein.[3]

Early Investigations into Neuroprotective Mechanisms

Beyond radioprotection and cystinosis, early research hinted at the neuroprotective potential of cystamine and its derivatives, laying the groundwork for future investigations in neurodegenerative diseases. Two key signaling pathways were later identified as being modulated by these compounds: the Brain-Derived Neurotrophic Factor (BDNF) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Modulation of the BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Early studies suggested that cystamine could enhance BDNF signaling. The proposed mechanism involves the upregulation of BDNF and the activation of its receptor, Tropomyosin receptor kinase B (TrkB). This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and protect against neuronal damage.[6][7]

G Cystamine Cystamine BDNF BDNF Cystamine->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Activates MAPK MAPK/ERK TrkB->MAPK Activates Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival & Plasticity Akt->Neuronal_Survival Promotes MAPK->Neuronal_Survival Promotes

Cystamine's Influence on the BDNF/TrkB Pathway
Activation of the Nrf2-ARE Antioxidant Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. Early research suggested that cystamine, likely through its conversion to cysteamine, could activate this protective pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cystamine Cystamine Keap1_Nrf2 Keap1-Nrf2 Complex Cystamine->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription of

Cystamine's Activation of the Nrf2-ARE Pathway
Inhibition of Transglutaminase

Transglutaminases are enzymes that catalyze the formation of isopeptide bonds between proteins. Aberrant transglutaminase activity has been implicated in the pathogenesis of several neurodegenerative diseases. Early studies identified cystamine as an inhibitor of transglutaminase.[8] The mechanism is thought to involve the formation of a disulfide bond between cysteamine (the reduced form of cystamine) and a critical cysteine residue in the active site of the enzyme, thereby inactivating it.

A common early method for assessing transglutaminase activity and its inhibition involved a radiometric assay.

  • Reaction Mixture: A reaction mixture was prepared containing a protein substrate (e.g., N,N'-dimethylcasein), a radiolabeled amine substrate (e.g., [¹⁴C]putrescine), calcium chloride, a reducing agent (like DTT), and a buffer (e.g., Tris-HCl).

  • Enzyme and Inhibitor: Purified transglutaminase (e.g., from guinea pig liver) was added to the reaction mixture. For inhibition studies, the enzyme was pre-incubated with the inhibitor (e.g., cystamine) before the addition of the substrates.

  • Incubation: The reaction was allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.

  • Termination and Precipitation: The reaction was stopped by the addition of trichloroacetic acid (TCA), which also precipitates the protein substrate.

  • Quantification: The precipitated protein, now containing the incorporated radiolabeled amine, was collected by filtration and washed. The amount of incorporated radioactivity was determined by liquid scintillation counting.

  • Data Analysis: The enzyme activity was calculated based on the amount of radiolabel incorporated per unit time. For inhibition studies, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was determined.

Conclusion

The early research into cystamine and its derivatives laid a robust foundation for their ongoing development as therapeutic agents. The initial focus on radioprotection established their biological activity and spurred the synthesis of novel analogs with improved properties. The successful application of cysteamine in treating cystinosis provided a clear clinical validation of this class of compounds and offered a profound understanding of their mechanism of action at the lysosomal level. Furthermore, the early explorations into their neuroprotective effects, through the modulation of key signaling pathways like BDNF and Nrf2, and the inhibition of enzymes such as transglutaminase, have opened up exciting avenues for their potential use in a range of debilitating neurodegenerative disorders. This technical guide serves as a testament to the enduring legacy of this early research and as a valuable resource for scientists continuing to unlock the full therapeutic potential of cystamine derivatives.

References

Methodological & Application

Application Notes and Protocols for the Use of Di-Boc-Cystamine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of disulfide bridges into peptides is a critical strategy for enhancing their structural stability, biological activity, and resistance to degradation. Cystamine, a disulfide-containing diamine, offers a versatile scaffold for creating cyclic or dimeric peptides that can mimic natural structures or explore novel therapeutic modalities. This document provides a detailed protocol for the incorporation of a cystamine moiety at the C-terminus of a peptide synthesized via Boc-based Solid-Phase Peptide Synthesis (SPPS).

The direct use of Di-Boc-cystamine as a building block in SPPS is not a conventional approach. Instead, a more robust and widely applicable method involves the synthesis of the linear peptide on a solid support, followed by the C-terminal modification with mono-Boc-cystamine, and subsequent deprotection and disulfide bond formation. This methodology allows for greater flexibility in peptide design and ensures higher yields and purity of the final product.

Core Principles

The protocol described herein is based on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS. The core principle involves the following key stages:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a suitable resin using Boc-protected amino acids.

  • C-Terminal Activation: The carboxylic acid at the C-terminus of the resin-bound peptide is activated to facilitate coupling with an amine.

  • Mono-Boc-Cystamine Coupling: Mono-Boc-cystamine is coupled to the activated C-terminus of the peptide.

  • Cleavage from Resin: The peptide-cystamine conjugate is cleaved from the solid support.

  • Deprotection and Cyclization/Dimerization: The Boc protecting group on the cystamine is removed, and the free amine can be used for further modifications, or the thiol can be induced to form a disulfide bridge, leading to cyclization or dimerization.

Data Presentation

The efficiency of each key step in the synthesis of a model cyclic peptide is summarized in the tables below. These values are representative and may vary depending on the peptide sequence and specific reaction conditions.

Table 1: Summary of Yields for Key Synthetic Steps

StepDescriptionAverage Yield (%)
1Solid-Phase Peptide Synthesis (Linear Peptide)>95
2C-Terminal Activation & Mono-Boc-Cystamine Coupling70-85
3Cleavage from Resin>90
4On-Resin Cyclization (Disulfide Bridge Formation)40-60
5Final Product Purity (after HPLC purification)>98

Table 2: Comparison of Coupling Reagents for Mono-Boc-Cystamine Attachment

Coupling ReagentActivation Time (min)Coupling Time (hr)Typical Crude Purity (%)
HBTU/DIEA52-4~75
HATU/DIEA21-2~80
PyBOP/DIEA52-4~78

Experimental Protocols

Materials and Reagents
  • Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU, HATU, or PyBOP

  • Mono-Boc-cystamine

  • Piperidine

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual synthesis of a linear peptide on a solid support.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DCM to swell the resin for 1-2 hours.

    • Wash the resin several times with DCM to remove impurities.

  • First Amino Acid Coupling (for Merrifield Resin):

    • Prepare the cesium salt of the C-terminal Boc-amino acid.

    • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

    • Wash the resin with DCM, isopropanol, and then DCM again to remove residual acid.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat once.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.

    • Pre-activate the mixture by adding DIEA (6 eq.) and vortexing for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Chain Elongation:

    • Repeat steps 3-5 for each subsequent amino acid in the sequence.

Protocol 2: C-Terminal Modification with Mono-Boc-Cystamine
  • Final Boc Deprotection:

    • Perform the Boc deprotection on the N-terminal amino acid of the fully assembled peptide as described in Protocol 1, Step 3.

    • Neutralize the resin as described in Protocol 1, Step 4.

  • C-Terminal Activation and Coupling:

    • Swell the peptide-resin in DMF.

    • In a separate vessel, dissolve mono-Boc-cystamine (5 eq.) and a coupling reagent (e.g., HATU, 4.9 eq.) in DMF.

    • Add DIEA (10 eq.) to the mono-Boc-cystamine solution to activate it.

    • Add the activated mono-Boc-cystamine solution to the resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage and Deprotection

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Resin Preparation:

    • Wash the final peptide-cystamine-resin with DCM and dry it under vacuum.

  • HF Cleavage:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., p-cresol, anisole) to the resin.

    • Cool the reaction vessel to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and collect the crude peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.

    • Dry the crude peptide under vacuum.

Protocol 4: On-Resin Disulfide Bond Formation and Cyclization

This is an alternative to solution-phase cyclization and can simplify purification.

  • Boc Deprotection of Cystamine:

    • After coupling mono-Boc-cystamine (Protocol 2), treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the cystamine moiety.

    • Wash the resin with DCM and DMF.

  • On-Resin Oxidation:

    • Swell the resin in DMF.

    • Add a solution of an oxidizing agent, such as iodine (I2) or potassium ferricyanide (K3[Fe(CN)6]), in DMF.

    • Monitor the reaction by LC-MS until the linear peptide is consumed.

    • Quench the reaction (e.g., with ascorbic acid for iodine).

    • Wash the resin extensively with DMF and DCM.

  • Cleavage of Cyclic Peptide:

    • Cleave the cyclic peptide from the resin using the HF cleavage protocol (Protocol 3).

Mandatory Visualizations

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_modification C-Terminal Modification cluster_cleavage_cyclization Cleavage & Cyclization Resin 1. Resin Swelling Coupling1 2. First AA Coupling Resin->Coupling1 Deprotection1 3. Boc Deprotection Coupling1->Deprotection1 Neutralization1 4. Neutralization Deprotection1->Neutralization1 Coupling2 5. AA Coupling Neutralization1->Coupling2 Elongation 6. Repeat 3-5 Coupling2->Elongation Deprotection2 7. Final Boc Deprotection Elongation->Deprotection2 Coupling_Cystamine 8. Couple mono-Boc-Cystamine Deprotection2->Coupling_Cystamine Cleavage 9. Cleavage from Resin Coupling_Cystamine->Cleavage Boc_Deprotect_Cys 10. Boc Deprotection (Cystamine) Cleavage->Boc_Deprotect_Cys Oxidation 11. Disulfide Bond Formation Boc_Deprotect_Cys->Oxidation Purification 12. HPLC Purification Oxidation->Purification

Caption: Experimental workflow for SPPS and C-terminal modification.

Signaling_Pathway cluster_receptor Cell Membrane Receptor GPCR / Ion Channel Binding Binding & Conformational Change Receptor->Binding Peptide Cyclic Peptide (Disulfide-Bridged) Peptide->Receptor Binds G_Protein G-Protein Activation Binding->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Activation (e.g., MAPK, PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response

Caption: Generic signaling pathway initiated by a cyclic peptide.

Application Notes and Protocols for Di-Boc-Cystamine Crosslinking of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-Boc-cystamine serves as a valuable homobifunctional, cleavable crosslinking agent for studying protein-protein interactions, preparing antibody-drug conjugates, and creating protein-based biomaterials. This crosslinker contains two primary amines protected by tert-butyloxycarbonyl (Boc) groups and a central disulfide bond. The Boc groups provide stability and allow for a controlled, two-step crosslinking process. Following deprotection under acidic conditions, the exposed primary amines can be covalently linked to carboxyl groups on proteins using carbodiimide chemistry. The presence of the disulfide bond in the cystamine backbone allows for the cleavage of the crosslink under reducing conditions, enabling the release of conjugated molecules or the separation of crosslinked proteins for analysis.

These application notes provide a detailed, step-by-step guide for the use of this compound in protein crosslinking, from the deprotection of the linker to the final purification of the crosslinked conjugate.

Principle of this compound Crosslinking

The crosslinking process using this compound is a two-stage procedure:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting groups on the primary amines of this compound are removed using a strong acid, typically trifluoroacetic acid (TFA). This reaction exposes the reactive primary amines, yielding cystamine.

  • EDC/NHS-Mediated Amide Bond Formation: The deprotected cystamine is then coupled to the carboxyl groups (present on aspartic acid, glutamic acid residues, and the C-terminus) of the target protein(s). This is achieved through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. The primary amines of the deprotected cystamine then react with the NHS ester to form a stable amide bond, covalently linking the proteins.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting groups from this compound to generate the reactive cystamine linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • DIPEA (N,N-Diisopropylethylamine) (optional, for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a 1:1 (v/v) mixture of DCM and TFA. A typical concentration is 5 mL of the solvent mixture per mmol of this compound.[1]

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add toluene to the reaction mixture.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene twice.[1]

  • The resulting product is the cystamine bis-TFA salt. This can be used directly in the next step or neutralized.

  • Neutralization (Optional but Recommended): For subsequent reactions requiring a free amine, the TFA salt should be neutralized.

    • Work-up with Base: Dissolve the residue in DCM and wash with a saturated aqueous solution of a weak base like sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • In-situ Neutralization: Alternatively, the TFA salt can be used directly in the subsequent coupling reaction, with an excess of a non-nucleophilic base like DIPEA added to the reaction mixture to deprotonate the amine in situ.[2]

Protocol 2: Two-Step EDC/NHS Crosslinking of Proteins with Deprotected Cystamine

This protocol outlines the crosslinking of one or more proteins using the deprotected cystamine from Protocol 1. This procedure is designed to link the carboxyl groups of a protein to the amine groups of the cystamine linker.

Materials:

  • Protein(s) to be crosslinked

  • Deprotected cystamine (from Protocol 1)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 2-Mercaptoethanol or Hydroxylamine-HCl

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Part A: Activation of Protein Carboxyl Groups

  • Protein Preparation: Dissolve the protein to be activated (Protein #1) in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

  • Activation Reaction:

    • Add EDC to the protein solution to a final concentration of approximately 2 mM.

    • Add NHS or Sulfo-NHS to a final concentration of approximately 5 mM.[3][4]

    • Incubate the reaction for 15 minutes at room temperature with gentle mixing.[3][4]

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to the reaction mixture to quench any unreacted EDC. This step prevents EDC from reacting with the amine groups of the cystamine in the next step.[3][4]

  • Removal of Excess Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer. This removes excess EDC, NHS, and quenching reagent, and exchanges the protein into the optimal buffer for the coupling reaction.

Part B: Conjugation with Deprotected Cystamine

  • Prepare Deprotected Cystamine: Dissolve the deprotected and neutralized cystamine in Coupling Buffer.

  • Coupling Reaction:

    • Add the deprotected cystamine solution to the activated protein solution. A molar excess of the cystamine linker over the protein is typically used to favor the formation of protein-linker conjugates. The optimal ratio should be determined empirically.

    • If crosslinking two different proteins, the activated Protein #1 is mixed with Protein #2 and the deprotected cystamine.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Final Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[5]

  • Purification: Purify the final crosslinked protein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove any remaining quenching reagents and byproducts.

Data Presentation

Table 1: Summary of Key Quantitative Parameters for this compound Crosslinking

ParameterProtocol 1: Boc DeprotectionProtocol 2: EDC/NHS Crosslinking
Reagent Concentration This compound: SubstrateProtein: 1-10 mg/mL
TFA/DCM: 1:1 (v/v)EDC: ~2 mM
NHS/Sulfo-NHS: ~5 mM
2-Mercaptoethanol (Quenching): 20 mM
Hydroxylamine (Quenching): 10 mM
Reaction Buffer DCMActivation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Coupling Buffer: PBS, pH 7.2-7.5
Reaction Time 30 minutesActivation: 15 minutes
Coupling: 2 hours (RT) or overnight (4°C)
Reaction Temperature Room TemperatureRoom Temperature or 4°C

Visualization of Workflows and Mechanisms

G cluster_deprotection Boc Deprotection Workflow di_boc This compound dissolve Dissolve in DCM/TFA (1:1) di_boc->dissolve react_deprotect Stir at RT for 30 min dissolve->react_deprotect evaporate Rotary Evaporation with Toluene react_deprotect->evaporate neutralize Neutralize TFA Salt evaporate->neutralize deprotected_cystamine Deprotected Cystamine neutralize->deprotected_cystamine

Caption: Experimental workflow for the deprotection of this compound.

G cluster_crosslinking EDC/NHS Crosslinking Workflow protein1 Protein #1 in Activation Buffer (pH 6.0) add_edc_nhs Add EDC and NHS/Sulfo-NHS protein1->add_edc_nhs activate Incubate at RT for 15 min add_edc_nhs->activate quench_edc Quench EDC with 2-Mercaptoethanol activate->quench_edc buffer_exchange Buffer Exchange into Coupling Buffer (pH 7.2) quench_edc->buffer_exchange activated_protein Activated Protein #1 buffer_exchange->activated_protein add_cystamine_protein2 Add Deprotected Cystamine and Protein #2 activated_protein->add_cystamine_protein2 couple Incubate for 2h at RT add_cystamine_protein2->couple quench_reaction Quench with Hydroxylamine couple->quench_reaction purify Purify Crosslinked Conjugate quench_reaction->purify final_product Final Crosslinked Product purify->final_product

Caption: Experimental workflow for EDC/NHS-mediated protein crosslinking.

G cluster_mechanism Chemical Reaction Pathway protein_cooh Protein-COOH o_acylisourea O-Acylisourea Intermediate protein_cooh->o_acylisourea + EDC edc EDC nhs_ester NHS Ester Intermediate o_acylisourea->nhs_ester + NHS nhs NHS amide_bond Protein-CO-NH-Cystamine-NH2 nhs_ester->amide_bond + H2N-Cystamine-NH2 cystamine_nh2 H2N-Cystamine-NH2 activated_protein2 Activated Protein2 amide_bond->activated_protein2 ... protein2_cooh Protein2-COOH protein2_cooh->activated_protein2 + EDC/NHS final_crosslink Protein1-Linker-Protein2 activated_protein2->final_crosslink + Amide Bond Formation

Caption: Simplified chemical reaction pathway for this compound crosslinking.

References

Application of Di-Boc-Cystamine in Redox-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyloxycarbonyl-cystamine (Di-Boc-cystamine) is a chemically modified form of cystamine, a naturally occurring disulfide-containing compound. The incorporation of the Boc protecting groups enhances its utility in the synthesis of sophisticated drug delivery systems. The core principle behind its application lies in the redox-responsive nature of the disulfide bond. In physiological environments with high concentrations of reducing agents, such as glutathione (GSH) within the intracellular matrix of tumor cells, the disulfide bond is cleaved.[1][2] This specific cleavage mechanism allows for the development of "smart" drug carriers that can selectively release their therapeutic payload at the target site, thereby increasing efficacy and minimizing off-target toxicity.[1][3]

These application notes provide a comprehensive overview of the use of this compound in creating redox-responsive drug delivery platforms, including detailed experimental protocols and quantitative data for researchers in drug development.

Key Applications

  • Oncology: Targeted delivery of chemotherapeutic agents to tumor tissues, which have significantly higher intracellular GSH concentrations (2-10 mM) compared to the extracellular matrix (2-10 µM).[1]

  • Inflammatory Diseases: Delivery of anti-inflammatory drugs to sites of inflammation, which are also characterized by altered redox environments.

  • Gene Delivery: Construction of reducible carriers for the intracellular release of genetic material like siRNA and plasmid DNA.[1]

Data Presentation: Physicochemical and Drug Release Properties

The following table summarizes typical quantitative data for drug delivery systems incorporating cystamine derivatives, providing a benchmark for formulation and characterization.

ParameterCarrier SystemDrug/CargoValue
Particle Size Polymeric NanoparticlesPaclitaxel79.71 nm
Chitosan NanoparticlesMethotrexate~266 nm
Thiolated Hydroxyethyl Cellulose Nanoparticles-94 - 123 nm
Zeta Potential Thiolated Hydroxyethyl Cellulose Nanoparticles--7.97 to -14.70 mV
Chitosan NanoparticlesColistin+33.5 mV
Drug Loading Content (DLC) Redox-sensitive Core Multi-Shell NanocarrierDexamethasone1 - 6 wt%
Redox-sensitive Core Multi-Shell NanocarrierRapamycin1 - 6 wt%
Mesoporous Carbon NanoparticlesDoxorubicin52.3 wt%
Drug Loading Efficiency (DLE) Chitosan NanoparticlesColistin~65.8%
Mesoporous Silica NanoparticlesCarvedilol96.25% ± 3.12%
Oleosin-Coated LiposomesCarmustine> 95%
In Vitro Drug Release (with GSH) MPEG-SS-PLA NanoparticlesPaclitaxel~90% in 96 h (at intracellular GSH conc.)
Redox-sensitive Core Multi-Shell NanocarrierNile Red (model dye)up to 90% in 24 h
BP-PEG NanoparticlesDoxorubicin>10% increase with laser (photothermal therapy)
In Vitro Drug Release (without GSH) MPEG-SS-PLA NanoparticlesPaclitaxelMinimal release (at plasma GSH levels)
Redox-sensitive Core Multi-Shell NanocarrierNile Red (model dye)No release

Signaling Pathway: Intracellular Drug Release

The targeted release of drugs from this compound-based carriers is primarily triggered by the high intracellular concentration of glutathione (GSH). The disulfide bond in the cystamine linker is susceptible to reduction by GSH, leading to the disassembly of the carrier and subsequent release of the encapsulated therapeutic agent.

cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) DDS Drug Delivery System (Stable Disulfide Bonds) DDS_internalized Internalized DDS DDS->DDS_internalized Endocytosis Cleavage Disulfide Bond Cleavage DDS_internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Carrier_Degradation Carrier Degradation Cleavage->Carrier_Degradation

Intracellular drug release mechanism.

Experimental Workflow: Synthesis and Evaluation

The following diagram outlines the typical workflow for the development and evaluation of a this compound-based drug delivery system.

cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Boc_Cystamine Synthesis of This compound Polymer_Synth Polymer/Lipid Conjugation Boc_Cystamine->Polymer_Synth NP_Formation Nanoparticle Formation Polymer_Synth->NP_Formation Drug_Loading Drug Loading NP_Formation->Drug_Loading Size_Zeta Particle Size & Zeta Potential (DLS) Drug_Loading->Size_Zeta Morphology Morphology (TEM/SEM) Drug_Loading->Morphology DLE_DLC Drug Loading Content & Efficiency (HPLC/UV-Vis) Drug_Loading->DLE_DLC Release_Study In Vitro Drug Release DLE_DLC->Release_Study Cellular_Uptake Cellular Uptake Studies Release_Study->Cellular_Uptake Cytotoxicity Cytotoxicity Assays (MTT) Cellular_Uptake->Cytotoxicity In_Vivo In Vivo Animal Studies Cytotoxicity->In_Vivo

Workflow for developing redox-responsive DDS.

Experimental Protocols

Herein are detailed methodologies for the key experimental stages in the development and evaluation of this compound-based drug delivery systems.

Protocol 1: Synthesis of this compound

This protocol describes the protection of the amine groups of cystamine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Cystamine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cystamine dihydrochloride in a mixture of DCM and water.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine dropwise to neutralize the hydrochloride and deprotonate the amine groups.

  • Add a solution of Di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the aqueous phase with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Formulation of Redox-Responsive Nanoparticles

This protocol outlines the preparation of polymeric nanoparticles incorporating this compound using an oil-in-water emulsion/solvent evaporation method.[4]

Materials:

  • This compound-containing polymer (e.g., MPEG-SS-PLA)

  • Drug to be encapsulated (e.g., Paclitaxel)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

Procedure:

  • Dissolve the this compound-containing polymer and the drug in DCM to form the oil phase.

  • Add the oil phase to an aqueous PVA solution.

  • Emulsify the mixture by sonication or homogenization to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the DCM.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Protocol 3: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Procedure:

  • Weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol evaluates the redox-responsive release of the drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of release medium (PBS, pH 7.4) with and without a physiologically relevant concentration of GSH (e.g., 10 mM).

  • Maintain the setup at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected aliquots using HPLC or UV-Vis Spectroscopy.

  • Plot the cumulative drug release as a function of time.

Protocol 5: Cellular Uptake and Cytotoxicity Assays

Cellular Uptake:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a suitable culture plate and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles (e.g., loaded with Coumarin-6) for various time points.[4]

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of nanoparticles using fluorescence microscopy or quantify using flow cytometry.

Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and blank nanoparticles for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.[5]

References

Application Notes and Protocols: Di-Boc-cystamine in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of N,N'-Di-Boc-L-cystine (Di-Boc-cystamine) with thiols and other nucleophiles, with a focus on its applications in bioconjugation and the development of redox-sensitive drug delivery systems.

Introduction

This compound is a protected form of cystamine, a disulfide-containing molecule. The tert-butyloxycarbonyl (Boc) protecting groups on the amine functionalities enhance its stability and solubility in organic solvents, making it a versatile building block in chemical synthesis.[1] The key feature of this compound lies in its disulfide bond, which can be cleaved by reducing agents, particularly endogenous thiols like glutathione (GSH). This redox-responsive behavior is of significant interest in the design of "smart" drug delivery systems that can release their payload in specific cellular environments with higher reducing potential, such as the cytoplasm of cancer cells.[1]

Reaction with Thiols: Thiol-Disulfide Exchange

The primary reaction of the disulfide bond in this compound (after deprotection to cystamine) with thiols is a thiol-disulfide exchange. This is a reversible reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and the release of a thiol.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the cystamine disulfide bond. This results in the formation of a mixed disulfide intermediate and the release of a cysteamine molecule. A second thiol can then react with the mixed disulfide to release the second cysteamine molecule.

Thiol_Disulfide_Exchange DiBocCystamine This compound Deprotection Deprotection (e.g., TFA) DiBocCystamine->Deprotection Acidic Conditions Cystamine Cystamine (RSSR) Deprotection->Cystamine MixedDisulfide Mixed Disulfide (RSSR') Cystamine->MixedDisulfide Thiol1 Thiol (R'-SH) Thiolate1 Thiolate (R'-S⁻) Thiol1->Thiolate1 -H⁺ Thiolate1->Cystamine Nucleophilic Attack Proton1 H⁺ Cysteamine1 Cysteamine (RSH) MixedDisulfide->Cysteamine1 NewDisulfide New Disulfide (R'SSR'') MixedDisulfide->NewDisulfide Thiol2 Thiol (R''-SH) Thiolate2 Thiolate (R''-S⁻) Thiol2->Thiolate2 -H⁺ Thiolate2->MixedDisulfide Nucleophilic Attack Proton2 H⁺ Cysteamine2 Cysteamine (RSH) NewDisulfide->Cysteamine2

Thiol-Disulfide Exchange Mechanism with Cystamine.
Quantitative Data

While specific kinetic data for the reaction of this compound itself is scarce, the reactivity is primarily governed by the disulfide bond, which becomes accessible after deprotection to cystamine. The thiol-disulfide exchange is an equilibrium process, and the equilibrium constant (Keq) is dependent on the redox potentials of the reacting thiols.

Reactants (Thiol + Disulfide)ProductsEquilibrium Constant (Keq)Conditions
2 Glutathione (GSH) + CystineGlutathione Disulfide (GSSG) + 2 Cysteine~1.3pH 7.0
2 Cysteamine + GSSGCystamine + 2 GSHData not available-

The rate of thiol-disulfide exchange is pH-dependent, as it requires the presence of the nucleophilic thiolate anion. The reaction rate generally increases with pH.

Reaction with Other Nucleophiles

The primary reactive site in this compound for nucleophilic attack, other than the disulfide bond, becomes available after deprotection of the Boc groups, exposing the primary amines of cystamine. These primary amines can react with various electrophiles. Additionally, the disulfide bond itself can react with certain strong nucleophiles other than thiols.

Reaction with Primary Amines

After deprotection, the resulting cystamine possesses two primary amine groups. These amines can undergo standard reactions, such as acylation with activated esters (e.g., NHS esters) or aldehydes/ketones via reductive amination. These reactions are fundamental in bioconjugation for linking cystamine-containing moieties to other molecules.

Reaction with Hydroxylamine and Hydrazine

Hydroxylamine and hydrazine are strong nucleophiles that can potentially react with the disulfide bond, leading to its cleavage. However, these reactions are less common in biological contexts compared to thiol-disulfide exchange. Detailed quantitative data and specific protocols for the reaction of this compound with hydroxylamine and hydrazine are not well-documented in the literature.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting groups from this compound to yield cystamine dihydrochloride.

Materials:

  • N,N'-Di-Boc-L-cystine (this compound)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask (e.g., 10 mL DCM per 1 g of this compound).

  • Add an equal volume of TFA to the solution (1:1 v/v DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Add cold diethyl ether to the residue to precipitate the cystamine dihydrochloride salt.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Boc_Deprotection_Workflow Start Start: this compound Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add TFA (1:1 v/v) Dissolve->Add_TFA Stir Stir at RT (1-2h) Add_TFA->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Evaporate Evaporate solvent Monitor->Evaporate Complete Precipitate Precipitate with cold diethyl ether Evaporate->Precipitate Filter_Wash Filter and wash with cold ether Precipitate->Filter_Wash Dry Dry under vacuum Filter_Wash->Dry End End: Cystamine dihydrochloride Dry->End

Workflow for Boc Deprotection of this compound.
Protocol 2: Monitoring Thiol-Disulfide Exchange by HPLC

This protocol outlines a general method for monitoring the reaction of deprotected cystamine with a thiol-containing molecule, such as glutathione, using reverse-phase HPLC.

Materials:

  • Cystamine dihydrochloride (from Protocol 1)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of cystamine dihydrochloride in PBS.

    • Prepare a stock solution of GSH in PBS.

    • Initiate the reaction by mixing the cystamine and GSH solutions at desired concentrations in PBS at room temperature.

  • HPLC Analysis:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of 0.1% TFA in ACN.

    • Inject the quenched sample onto the HPLC system.

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B). A typical gradient might be 5-95% B over 20 minutes.

    • Detection: Monitor the elution profile at 210-220 nm.

    • Identify and quantify the peaks corresponding to cystamine, GSH, the mixed disulfide, and GSSG based on the retention times of standard solutions.

Applications in Drug Delivery and Bioconjugation

The redox-sensitive nature of the disulfide bond in cystamine makes it an attractive linker for drug delivery systems.[1] For instance, a cytotoxic drug can be conjugated to a carrier molecule (e.g., a polymer or nanoparticle) via a cystamine-containing linker. This conjugate is stable in the bloodstream but releases the drug upon entering the reducing environment of the cell, thereby minimizing off-target toxicity.

Drug_Delivery_Pathway Drug_Conjugate Drug-Cystamine-Carrier Conjugate Bloodstream Systemic Circulation (Stable) Drug_Conjugate->Bloodstream Cell_Entry Cellular Uptake Bloodstream->Cell_Entry Targeting Cytoplasm Cytoplasm (High [GSH]) Cell_Entry->Cytoplasm Drug_Release Drug Release Cytoplasm->Drug_Release GSH Glutathione (GSH) GSH->Drug_Release Thiol-Disulfide Exchange GSSG GSSG GSH->GSSG Free_Drug Active Drug Drug_Release->Free_Drug Carrier Carrier Drug_Release->Carrier

Redox-Responsive Drug Delivery using a Cystamine Linker.

Conclusion

This compound is a valuable reagent for introducing a redox-sensitive disulfide linkage into molecules for applications in bioconjugation and drug delivery. The protocols and data provided herein offer a foundation for researchers to utilize this compound in their work. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

Application Notes and Protocols for the Analytical Characterization of Di-Boc-Cystamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-Boc-cystamine serves as a crucial, disulfide-containing bifunctional linker in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs). The tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines allow for controlled, stepwise conjugation strategies. The disulfide bond provides a cleavable linkage, designed to be stable in systemic circulation and readily reduced within the intracellular environment to release a conjugated payload.

Accurate and robust analytical methods are paramount for the successful development and quality control of this compound conjugates. These methods are essential for confirming the identity, purity, and stability of the conjugate, as well as for determining key quality attributes such as the drug-to-antibody ratio (DAR) in ADCs. This document provides detailed protocols for the primary analytical techniques used to characterize this compound conjugates: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow Overview

A comprehensive characterization of a this compound conjugate typically involves a multi-step analytical workflow. This workflow is designed to assess the purity of the conjugate, confirm its molecular weight, and elucidate its structural integrity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude_Conjugate Crude this compound Conjugate Purification Purification (e.g., SEC, HIC) Crude_Conjugate->Purification HPLC_Analysis Purity & Quantification (RP-HPLC) Purification->HPLC_Analysis Purified Conjugate MS_Analysis Identity & Molecular Weight (LC-MS) HPLC_Analysis->MS_Analysis NMR_Analysis Structural Confirmation (¹H and ¹³C NMR) MS_Analysis->NMR_Analysis

Caption: General analytical workflow for this compound conjugates.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound conjugates and for separating the conjugate from unconjugated starting materials and other impurities. Given the polar nature of cystamine derivatives, the use of an ion-pairing agent in the mobile phase can improve peak shape and retention.[1][2]

Experimental Protocol: RP-HPLC

1. Instrumentation and Column:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid in water.[1] The use of an ion-pairing agent like sodium 1-heptanesulfonate is recommended for better retention of polar analytes.[1][2]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm for peptide bonds or a wavelength appropriate for the conjugated molecule.[1][2]

  • Injection Volume: 10-20 µL.

  • Gradient: A typical gradient would be a linear increase from 10% to 90% Mobile Phase B over 20-30 minutes.

4. Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent (e.g., a mixture of water and acetonitrile or DMSO) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation: HPLC Analysis

Table 1: Representative HPLC Data for a this compound Conjugate

AnalyteRetention Time (min)Peak Area (%)Purity (%)
Unconjugated Molecule8.52.1-
This compound Conjugate 15.2 97.5 97.5
Impurity 118.90.4-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the this compound conjugate by providing an accurate molecular weight. Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for these types of molecules. It is important to note that the Boc group can be labile under certain MS conditions, potentially leading to in-source fragmentation.[3] Using optimized, soft ionization conditions can help to minimize this.

Experimental Protocol: LC-MS

1. Instrumentation:

  • LC-MS System: An HPLC system coupled to a mass spectrometer with an ESI source.

2. Chromatographic Conditions:

  • The same HPLC conditions as described above can be used, but with a mobile phase that is compatible with MS (e.g., using formic acid instead of non-volatile phosphates). A common mobile phase system is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

3. Mass Spectrometry Conditions (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Temperature: 250 - 350 °C.

  • Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate.

4. Sample Preparation:

  • Prepare the sample as for HPLC analysis, ensuring the final concentration is suitable for MS detection (typically in the range of 0.1 mg/mL).

Data Presentation: Mass Spectrometry

Table 2: Expected Mass Spectrometry Results for a Hypothetical this compound-Payload Conjugate

SpeciesExpected Molecular Weight (Da)Observed m/z ([M+H]⁺)
This compound Linker352.5353.1
Payload500.0501.2
This compound-Payload Conjugate 852.5 853.4
Fragment (-Boc)752.5753.3
Fragment (-2Boc)652.5653.3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the this compound linker and its covalent attachment to the molecule of interest. Both ¹H and ¹³C NMR are valuable for complete characterization.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

2. Sample Preparation:

  • Dissolve 5-10 mg of the purified conjugate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the conjugate.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals to identify are the singlet from the tert-butyl protons of the Boc groups and the methylene protons of the cystamine backbone.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the methyl carbons of the Boc group.

Data Presentation: NMR Spectroscopy

Table 3: Characteristic NMR Chemical Shifts for the this compound Moiety in a Conjugate

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
tert-butyl (CH₃)₃C-~1.45 (singlet, 18H)~28.5
Methylene -CH₂-S-~2.8-3.0 (multiplet, 4H)~38-40
Methylene -CH₂-N-~3.3-3.5 (multiplet, 4H)~40-42
Quaternary (CH₃)₃C --~80.0
Carbonyl -C=O-~156.0

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the conjugated molecule.

Signaling Pathways and Logical Relationships

The characterization process relies on the interplay of these analytical techniques to build a complete picture of the this compound conjugate.

Characterization_Logic cluster_techniques Analytical Techniques cluster_properties Characterized Properties Conjugate This compound Conjugate HPLC HPLC Conjugate->HPLC MS Mass Spectrometry Conjugate->MS NMR NMR Conjugate->NMR Purity Purity HPLC->Purity Identity Identity (Molecular Weight) MS->Identity Structure Structure Confirmation NMR->Structure

References

Application Notes and Protocols: Experimental Setup for Disulfide Bond Cleavage in Di-Boc-cystamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide detailed protocols for the reductive cleavage of the disulfide bond in N,N'-di-Boc-cystamine to yield N-Boc-cysteamine. This procedure is a crucial step in various bioconjugation and drug delivery strategies where a cleavable disulfide linker is employed. The following sections detail the chemical principles, experimental procedures, and analytical methods for this transformation.

Introduction

N,N'-di-Boc-cystamine is a chemically protected form of cystamine, where the amine functionalities are masked with tert-butyloxycarbonyl (Boc) groups. The central disulfide bond serves as a cleavable linker, which can be selectively reduced under mild conditions to yield two molecules of N-Boc-cysteamine, a thiol-containing compound. This thiol group can then be utilized for conjugation to various substrates, such as proteins, peptides, or small molecule drugs. The ability to cleave the disulfide bond under physiologically relevant conditions makes Di-Boc-cystamine a valuable reagent in the design of stimuli-responsive drug delivery systems and reversible bioconjugates.

Commonly used reducing agents for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). Both reagents efficiently reduce the disulfide bond to the corresponding thiols. The choice of reducing agent may depend on the specific requirements of the downstream application, such as compatibility with other functional groups and desired reaction conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the disulfide bond cleavage of this compound using DTT and TCEP. The data presented are representative values based on common laboratory practices for similar small molecule disulfide reductions. Actual results may vary depending on the specific experimental setup, purity of reagents, and scale of the reaction.

Table 1: Comparison of Reducing Agents for this compound Cleavage

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Molar Excess 5 - 10 equivalents1.5 - 5 equivalents
Typical Solvent Methanol, Ethanol, DMF, WaterWater, Aqueous Buffers, Methanol
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Reaction Time 1 - 4 hours30 minutes - 2 hours
pH Range 7.0 - 8.54.0 - 8.0
Byproducts Oxidized DTT (cyclic)TCEP oxide
Notes Prone to air oxidation.Odorless and more stable to air oxidation.

Table 2: Representative Reaction Yields and Purity

Reducing AgentMolar ExcessReaction Time (hours)Yield (%)Purity (%) (by HPLC)
DTT5 eq.2~95>98
TCEP2 eq.1~98>99

Experimental Protocols

Protocol for Disulfide Bond Cleavage using Dithiothreitol (DTT)

This protocol describes the reduction of this compound to N-Boc-cysteamine using DTT.

Materials:

  • N,N'-di-Boc-cystamine

  • Dithiothreitol (DTT)

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • Ethyl acetate and Hexane for TLC mobile phase

  • Potassium permanganate stain

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N,N'-di-Boc-cystamine (1 equivalent) in methanol (approximately 10 mL per gram of substrate).

  • Inert Atmosphere: Purge the solution with a gentle stream of nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen.

  • Addition of DTT: While maintaining the inert atmosphere, add DTT (5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a TLC plate and spot the starting material and the reaction mixture. Develop the plate using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Visualize the spots under UV light (if applicable) and by staining with potassium permanganate (disulfide will not stain, while the thiol product will). The reaction is complete when the starting material spot has disappeared.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to separate the N-Boc-cysteamine from the oxidized DTT and any unreacted starting material.

  • Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol for Disulfide Bond Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol outlines the reduction of this compound using TCEP.

Materials:

  • N,N'-di-Boc-cystamine

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Methanol (MeOH) or an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.2)

  • Deionized Water

  • Sodium bicarbonate (if using TCEP·HCl in an unbuffered solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Analytical HPLC system

  • Rotary evaporator

  • Extraction Funnel

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: Dissolve N,N'-di-Boc-cystamine (1 equivalent) in methanol or an aqueous buffer in a round-bottom flask.

  • Addition of TCEP: Prepare a stock solution of TCEP·HCl in water. Add the TCEP solution (2 equivalents) to the reaction mixture. If the reaction is performed in an unbuffered organic solvent, add sodium bicarbonate (2-3 equivalents) to neutralize the HCl salt of TCEP.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: The reaction progress can be monitored using analytical HPLC. Inject a small aliquot of the reaction mixture at different time points to observe the disappearance of the starting material peak and the appearance of the product peak.

  • Work-up: Upon completion, if the reaction was performed in an organic solvent, concentrate the mixture using a rotary evaporator. If in an aqueous buffer, extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity. If further purification is required, silica gel column chromatography can be performed.

  • Characterization: Dry the purified N-Boc-cysteamine under vacuum and characterize by NMR and mass spectrometry to confirm its structure and purity.

Visualizations

Chemical Reaction Pathway

Disulfide_Cleavage cluster_reactants Reactants cluster_products Products DiBocCystamine N,N'-di-Boc-cystamine BocCysteamine 2 x N-Boc-cysteamine DiBocCystamine->BocCysteamine Reduction ReducingAgent Reducing Agent (e.g., DTT or TCEP) OxidizedAgent Oxidized Reducing Agent ReducingAgent->OxidizedAgent Oxidation

Caption: Chemical pathway of this compound reduction.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound in appropriate solvent start->dissolve inert Create Inert Atmosphere (N2 or Ar) dissolve->inert add_reductant Add Reducing Agent (DTT or TCEP) inert->add_reductant react Stir at Room Temperature add_reductant->react monitor Monitor Reaction (TLC or HPLC) react->monitor workup Reaction Work-up (Solvent Removal/Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for disulfide cleavage.

Application Notes and Protocols: Di-Boc-Cystamine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-Boc-cystamine, the di-tert-butyloxycarbonyl-protected form of cystamine, serves as a stable precursor for the generation of cystamine and its active form, cysteamine. While this compound itself is not typically an active enzyme inhibitor due to the bulky Boc protecting groups, its utility in enzyme inhibitor development lies in its ability to be readily converted to cystamine. Cystamine and its reduced form, cysteamine, are well-documented inhibitors of transglutaminases, a family of enzymes involved in various physiological and pathological processes.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a source of transglutaminase inhibitors for research and drug development purposes.

Cystamine exerts its inhibitory effect on transglutaminases through a dual mechanism depending on the cellular redox environment.[1][2][3] In an oxidative environment, cystamine can promote the formation of an allosteric disulfide bond between two vicinal cysteine residues on the enzyme, leading to its inactivation.[1][2][3] In vivo, cystamine is readily reduced to cysteamine, which acts as a competitive inhibitor for the transamidation reactions catalyzed by transglutaminases.[1][2] The primary amino group of cysteamine can act as a substrate for transglutaminase, leading to the formation of N-(γ-glutamyl)cysteamine, thereby competing with other amine substrates.[2][4]

Data Presentation

Table 1: Properties of this compound and Related Compounds

CompoundChemical FormulaMolar Mass ( g/mol )Key Role in Enzyme Inhibition
This compoundC₁₄H₂₈N₂O₄S₂352.51Stable precursor to cystamine
CystamineC₄H₁₂N₂S₂152.28Transglutaminase inhibitor (oxidative mechanism)[1][2]
CysteamineC₂H₇NS77.15Competitive transglutaminase inhibitor[1][2]

Experimental Protocols

Protocol 1: Deprotection of this compound to Yield Cystamine Dihydrochloride

This protocol describes the removal of the Boc protecting groups from this compound to generate cystamine, which can then be used in enzyme inhibition assays.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Nitrogen or argon gas supply

Procedure:

  • Dissolve this compound in a minimal amount of dichloromethane in a round-bottom flask.

  • To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the cystamine dihydrochloride salt.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure cystamine dihydrochloride.

  • Store the product under an inert atmosphere to prevent oxidation.

Protocol 2: In Vitro Transglutaminase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of cystamine (derived from this compound) on transglutaminase 2 (TG2).

Materials:

  • Human transglutaminase 2 (TG2)

  • Cystamine dihydrochloride (prepared from Protocol 1)

  • Substrate 1: N,N-dimethylcasein

  • Substrate 2: Biotinylated pentylamine

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ and 10 mM DTT

  • Stop solution: 100 mM EDTA

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • 96-well microplate (high-binding)

  • Plate reader

Procedure:

  • Coating the plate: Coat the wells of a 96-well microplate with N,N-dimethylcasein (100 µL of a 1 mg/mL solution in PBS) overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer (PBS containing 0.05% Tween-20).

  • Inhibitor preparation: Prepare serial dilutions of cystamine dihydrochloride in the assay buffer.

  • Enzyme reaction: In a separate tube, pre-incubate TG2 (e.g., 1 µg/mL) with varying concentrations of cystamine for 15 minutes at 37°C.

  • Initiate the reaction: Add the pre-incubated enzyme-inhibitor mixture to the coated wells. Then, add the biotinylated pentylamine substrate (e.g., 10 µM) to each well to start the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Stopping the reaction: Stop the reaction by adding the stop solution to each well.

  • Detection: Wash the wells three times with wash buffer. Add streptavidin-HRP conjugate (diluted in assay buffer) and incubate for 30 minutes at room temperature.

  • Substrate addition: Wash the wells again and add the HRP substrate.

  • Measurement: After sufficient color development, stop the reaction with 2 M H₂SO₄ and measure the absorbance at 450 nm using a plate reader.

  • Data analysis: Calculate the percent inhibition for each cystamine concentration and determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Deprotection cluster_assay Enzyme Inhibition Assay di_boc This compound hcl 4M HCl in Dioxane di_boc->hcl Deprotection cystamine Cystamine Dihydrochloride hcl->cystamine inhibitor Cystamine cystamine->inhibitor Use in Assay tg2 Transglutaminase 2 (TG2) complex TG2-Inhibitor Complex tg2->complex product Biotinylated Product tg2->product Catalysis inhibitor->complex substrate1 N,N-dimethylcasein substrate1->product substrate2 Biotinylated Pentylamine substrate2->product complex->product Inhibition detection Detection (Streptavidin-HRP) product->detection readout Absorbance Reading detection->readout

Caption: Experimental workflow from this compound deprotection to enzyme inhibition assay.

signaling_pathway cluster_inhibition Mechanism of Transglutaminase Inhibition cystamine Cystamine cysteamine Cysteamine cystamine->cysteamine Reduction (in vivo) tg2_inactive Inactive Transglutaminase (Allosteric Disulfide) cystamine->tg2_inactive Oxidative Inactivation tg2_competitive Competitively Inhibited Transglutaminase cysteamine->tg2_competitive Competitive Inhibition tg2_active Active Transglutaminase (with Cys-SH) tg2_active->tg2_inactive tg2_active->tg2_competitive crosslinked_product Cross-linked Product tg2_active->crosslinked_product Catalysis g_cysteamine N-(γ-glutamyl)cysteamine tg2_competitive->g_cysteamine Forms adduct glutamine_substrate Glutaminyl-Substrate glutamine_substrate->crosslinked_product glutamine_substrate->g_cysteamine amine_substrate Amine Substrate amine_substrate->crosslinked_product

Caption: Dual inhibitory mechanism of cystamine and cysteamine on transglutaminases.

References

Troubleshooting & Optimization

How to prevent side reactions during Di-Boc-cystamine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing side reactions during Di-Boc-cystamine conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical crosslinker featuring a central disulfide bond flanked by two amine groups protected by tert-butyloxycarbonyl (Boc). It is commonly used in bioconjugation to introduce a cleavable disulfide linkage between two molecules. The Boc protecting groups are removed under acidic conditions to reveal primary amines, which can then be coupled to other molecules, for example, via amide bond formation with activated carboxyl groups.

Q2: What are the primary causes of side reactions during this compound conjugation?

The main sources of side reactions stem from two key steps in the conjugation process:

  • Boc Deprotection: The removal of the Boc groups using strong acids like trifluoroacetic acid (TFA) generates reactive tert-butyl cations.[1][2][3] These cations can cause unwanted alkylation of nucleophilic residues on your target molecule.[1][2][3]

  • Disulfide Bond Stability: The central disulfide bond in the cystamine linker can be susceptible to reduction or exchange in a thiol-rich environment, leading to premature cleavage of the conjugate.[4][5]

Q3: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation generated during Boc deprotection. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2][3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1][3]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][2][3]

Q4: How can I prevent side reactions during Boc deprotection?

The most effective way to prevent side reactions from the tert-butyl cation is to use "scavengers" in your deprotection cocktail.[1][2][3] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of your substrate, effectively "trapping" the reactive species.[1][2][3]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS after Boc deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues by the tert-butyl cation.[1][2][3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your molecule.

Sensitive Residue Recommended Scavengers Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers. EDT also helps prevent acid-catalyzed oxidation of tryptophan.[3]
Methionine (Met)ThioanisoleHelps prevent S-alkylation.
Cysteine (Cys)1,2-Ethanedithiol (EDT)A commonly used scavenger for cysteine-containing compounds.[1]
Tyrosine (Tyr)Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation.[3]

A general and effective scavenger cocktail for many applications is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][6]

Issue 2: Incomplete Boc deprotection.

  • Possible Cause 1: Insufficient concentration or equivalents of acid.[1][2]

    • Solution: Ensure a sufficient excess of TFA is used. For challenging deprotections, 4M HCl in dioxane can be a stronger alternative, but the use of scavengers is critical under these more forcing conditions.[1][2][3]

  • Possible Cause 2: Insufficient reaction time or temperature.[1][2]

    • Solution: Increase the reaction time or gently warm the reaction. However, be aware that this may also increase side product formation if scavengers are not used.[1][2]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[1][3]

    • Solution: A combination of a stronger acid, longer reaction time, and gentle warming may be necessary. An effective scavenger cocktail is crucial in this scenario.[1][3]

Issue 3: Premature cleavage of the disulfide bond.

  • Possible Cause: Presence of reducing agents or a high concentration of free thiols in the reaction or purification buffers.

  • Solution:

    • Ensure all buffers are degassed and free of reducing agents unless disulfide cleavage is intended.

    • If working with molecules containing free thiols, consider protecting them orthogonally before conjugation.

    • During purification, avoid buffers containing thiols like dithiothreitol (DTT) or β-mercaptoethanol.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound with Scavengers

This protocol provides a general guideline for the deprotection of this compound in solution phase.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare the cleavage cocktail fresh in a well-ventilated fume hood. For a standard cleavage, use a ratio of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3]

  • Add the cleavage cocktail to the solution of this compound. A typical ratio is 1:1 (v/v) of the this compound solution to the cleavage cocktail.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude cystamine bis(TFA) salt can be used directly for the next conjugation step or purified further if necessary.

Protocol 2: Conjugation of Deprotected Cystamine to a Carboxylic Acid using EDC/NHS Chemistry

This protocol outlines the conjugation of the deprotected cystamine (from Protocol 1) to a molecule containing a carboxylic acid.

Materials:

  • Crude cystamine bis(TFA) salt

  • Molecule with a carboxylic acid group

  • N,N-Diisopropylethylamine (DIEA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)

Procedure:

  • Dissolve the molecule containing the carboxylic acid in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the crude cystamine bis(TFA) salt in a minimal amount of DMF.

  • Add DIEA (2.5-3.0 equivalents) to the cystamine solution to neutralize the TFA salt and facilitate the coupling reaction.

  • Add the neutralized cystamine solution to the activated carboxylic acid solution.

  • Let the reaction proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by a suitable method (e.g., LC-MS).

  • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method.

Visualizations

Boc_Deprotection_Mechanism Boc_Protected Boc-Protected Amine Protonated Protonated Carbamate Boc_Protected->Protonated + H+ TFA TFA (H+) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation (Reactive Intermediate) Protonated->tBu_Cation Cleavage Free_Amine Free Amine (Desired Product) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 - CO2 Alkylated_Side_Product Alkylated Side Product tBu_Cation->Alkylated_Side_Product Side Reaction Trapped_Cation Trapped Cation (Inactive) tBu_Cation->Trapped_Cation Trapping Sensitive_Residue Sensitive Residue (e.g., Trp, Met, Cys, Tyr) Scavenger Scavenger (e.g., TIS)

Caption: Boc deprotection pathway and competing side reactions with scavenger intervention.

Conjugation_Workflow Start Start: this compound & Target Molecule Deprotection Step 1: Boc Deprotection (TFA + Scavengers) Start->Deprotection Activation Step 2: Activate Carboxyl Group on Target Molecule (EDC/NHS) Start->Activation Crude_Cystamine Crude Cystamine (bis-TFA salt) Deprotection->Crude_Cystamine Coupling Step 3: Conjugation Reaction (Amide Bond Formation) Crude_Cystamine->Coupling Activated_Molecule Activated Target Molecule Activation->Activated_Molecule Activated_Molecule->Coupling Crude_Conjugate Crude Conjugate Coupling->Crude_Conjugate Purification Step 4: Purification (e.g., HPLC) Crude_Conjugate->Purification Final_Product Final Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Logic Start Low Conjugation Yield or Impure Product Check_Deprotection Analyze Deprotection Step (LC-MS) Start->Check_Deprotection Incomplete_Deprotection Incomplete Deprotection? Check_Deprotection->Incomplete_Deprotection Yes Side_Products Side Products Observed? Check_Deprotection->Side_Products No Incomplete_Deprotection->Side_Products No Optimize_Deprotection Optimize Deprotection: - Stronger Acid - Longer Time/Higher Temp Incomplete_Deprotection->Optimize_Deprotection Yes Add_Scavengers Add/Optimize Scavengers (e.g., TIS, EDT) Side_Products->Add_Scavengers Yes Check_Coupling Analyze Coupling Step (LC-MS) Side_Products->Check_Coupling No Optimize_Deprotection->Check_Coupling Add_Scavengers->Check_Coupling Reagent_Quality Check Reagent Quality (EDC, NHS, Solvents) Check_Coupling->Reagent_Quality Low Conversion Optimize_Coupling Optimize Coupling: - pH (use DIEA) - Molar Ratios - Reaction Time Check_Coupling->Optimize_Coupling Low Conversion Purification_Issue Check Purification Method Check_Coupling->Purification_Issue Good Conversion, Impure Final Product

References

Technical Support Center: Optimizing Reaction Conditions for Di-Boc-Cystamine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Di-Boc-cystamine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

N,N'-Di-Boc-cystamine is the diprotected form of cystamine, where both primary amine groups are protected by a tert-butyloxycarbonyl (Boc) group. It is a valuable building block in medicinal chemistry and bioconjugation. Its key feature is the disulfide bond, which can be cleaved under reducing conditions, making it useful as a cleavable linker in drug delivery systems and for introducing disulfide bonds into peptides and other biomolecules.

Q2: What are the common challenges encountered during the synthesis of N,N'-Di-Boc-cystamine?

The primary challenge in the synthesis of N,N'-Di-Boc-cystamine is achieving complete di-substitution while minimizing the formation of the mono-Boc-cystamine byproduct. Careful control of stoichiometry and reaction conditions is crucial. Incomplete reaction can lead to a mixture of mono- and di-protected products, which can be challenging to separate.

Q3: Which coupling reagents are most effective for amide bond formation with this compound?

For coupling a carboxylic acid to one of the amine groups of a deprotected this compound derivative (mono-Boc-cystamine), standard coupling reagents are effective. Common choices include:

  • Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.[1][2][3]

  • Uronium/Aminium Salts: such as HATU or HBTU, which are highly efficient and provide rapid reaction times, especially for challenging couplings.[1]

  • Phosphonium Salts: like PyBOP, which is also very effective and can minimize side reactions.[4]

The choice of reagent often depends on the specific substrates, desired reaction kinetics, and the need to suppress side reactions like racemization.[1][2]

Q4: How can I monitor the progress of the this compound coupling reaction?

The progress of the coupling reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] TLC is a quick and simple method to visualize the consumption of the starting materials and the formation of the product. LC-MS provides more detailed information, confirming the mass of the desired product and identifying any side products.

Q5: What are the typical methods for purifying the final coupled product?

Purification of the amide product resulting from the coupling of a carboxylic acid with mono-Boc-cystamine can typically be achieved by silica gel column chromatography.[1][6][7] The choice of eluent system will depend on the polarity of the product and any impurities. For basic amine-containing products that may streak on silica gel, adding a small amount of a tertiary amine like triethylamine (e.g., 0.5-1.0% v/v) to the mobile phase can improve separation.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of N,N'-Di-Boc-cystamine during Synthesis
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Equivalents of Boc Anhydride: Ensure at least 2.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used relative to cystamine dihydrochloride.
- Optimize Base Equivalents: Use a sufficient amount of base (e.g., triethylamine, at least 2.2 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
- Extend Reaction Time: While the reaction is often complete within a few hours, extending the reaction time (e.g., overnight) at room temperature may improve the yield of the di-protected product.
Formation of Mono-Boc-cystamine - Control Stoichiometry: Precise measurement of reagents is critical. Using a slight excess of (Boc)₂O can help drive the reaction to completion.
- Purification: Careful column chromatography is necessary to separate the di-Boc product from the mono-Boc byproduct.
Issue 2: Low Yield during Amide Coupling Reaction
Possible Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation - Use a More Potent Coupling Reagent: Switch from EDC/HOBt to a more powerful reagent like HATU or HBTU, especially for sterically hindered substrates.[1]
- Pre-activation: For some coupling reagents like HATU, pre-activating the carboxylic acid for 15-30 minutes before adding the amine can improve yields.[5]
- Check Reagent Quality: Ensure that coupling reagents and solvents are fresh and anhydrous, as moisture can deactivate the coupling agents.
Low Amine Reactivity - Ensure Complete Deprotection: If starting from this compound, ensure one Boc group is fully removed before the coupling step. Monitor the deprotection by TLC or LC-MS.
- Optimize Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to ensure the amine is fully deprotonated and available for reaction.[4]
Steric Hindrance - Increase Reaction Time and/or Temperature: For sterically hindered substrates, extending the reaction time and moderately increasing the temperature can help overcome the activation energy barrier.[5]
- Increase Reagent Concentration: Using a higher concentration of the reactants can help drive the reaction to completion.
Issue 3: Presence of Side Products in the Final Product
Possible Cause Troubleshooting Steps
Formation of N-acylurea - Use Additives: When using carbodiimide coupling reagents like EDC or DCC, the addition of HOBt or NHS can suppress the formation of the N-acylurea byproduct.[2][3]
- Purification: The urea byproduct from EDC is water-soluble and can often be removed with an aqueous workup.[2]
Racemization of Chiral Carboxylic Acids - Use Racemization-Suppressing Additives: Additives like HOBt or HOAt are known to minimize racemization.[4]
- Optimize Base: Use a weaker or more sterically hindered base.
- Low Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C).[4]
Guanidinylation of the Amine - Avoid Excess Uronium/Aminium Reagent: This can occur with reagents like HATU or HBTU. Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Di-Boc-cystamine

This protocol is adapted from procedures for the Boc protection of diamines.

Materials:

  • Cystamine dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for column chromatography

Procedure:

  • To a solution of cystamine dihydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (2.2 eq) in methanol dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC (e.g., in 1:1 Hexane:EtOAc) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield N,N'-Di-Boc-cystamine as a white solid.

Protocol 2: Amide Coupling of Mono-Boc-cystamine with a Carboxylic Acid using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid to the free amine of mono-Boc-cystamine.

Materials:

  • Mono-Boc-cystamine (synthesized from this compound by selective deprotection)

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), mono-Boc-cystamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane.

Data Presentation

The following table summarizes typical reaction conditions for amide coupling reactions with various coupling reagents. Yields are highly dependent on the specific substrates used.

Coupling Reagent SystemBaseSolventTypical Reaction TimeReported Yield Range (%)Key Advantages
EDC/HOBt DIPEADMF/DCM12-24 hours60-95[5]Cost-effective, water-soluble byproducts.[2]
HATU DIPEADMF1-4 hours70-98[5]High efficiency, fast reaction times.[1]
HBTU DIPEADMF1-4 hours70-98Similar to HATU, very efficient.[1]
PyBOP DIPEADMF/DCM1-6 hours70-95Low racemization, non-carcinogenic byproducts.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_coupling Amide Coupling Reaction cluster_analysis Analysis s1 Cystamine·2HCl + TEA in MeOH s2 (Boc)₂O addition at 0°C s1->s2 s3 Reaction at RT s2->s3 s4 Workup & Purification s3->s4 c1 Mono-Boc-cystamine + Carboxylic Acid + HOBt in DMF s4->c1 This compound (selectively deprotected) c2 Add EDC & DIPEA at 0°C c1->c2 c3 Reaction at RT c2->c3 c4 Workup & Purification c3->c4 a1 TLC c4->a1 a2 LC-MS c4->a2 a3 NMR c4->a3

Caption: General experimental workflow for the synthesis and coupling of this compound.

troubleshooting_logic start Low Coupling Yield q1 Check Reagent Quality (Fresh, Anhydrous) start->q1 s1 Replace Reagents q1->s1 No q2 Steric Hindrance? q1->q2 Yes s1->q2 s2 Increase Time/Temp q2->s2 Yes s3 Use Stronger Coupling Agent (e.g., HATU) q2->s3 No end Improved Yield s2->end s3->end

Caption: Troubleshooting logic for low yield in this compound coupling reactions.

References

Common issues with Di-Boc-cystamine solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Di-Boc-cystamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as N,N'-Bis-tert-butoxycarbonyl-cystamine, is a chemical compound featuring a disulfide bond and two amine groups protected by tert-butoxycarbonyl (Boc) groups. Its unique structure makes it a valuable reagent in several areas of research and development:

  • Drug Delivery: It is frequently used as a cleavable linker in redox-responsive drug delivery systems. The disulfide bond is stable in the extracellular environment but can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells, allowing for targeted intracellular drug release.[1][2]

  • Peptide Synthesis: The Boc-protected amine groups allow for its use in peptide synthesis and modification.[3]

  • Bioconjugation: It serves as a crosslinker to connect different molecules, such as attaching drugs to antibodies to form antibody-drug conjugates (ADCs).[4]

Q2: What are the main solubility challenges with this compound?

The primary solubility challenge with this compound arises from its hydrophobic nature, conferred by the two Boc groups. While it is a solid at room temperature, it has poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS). This can lead to precipitation when a stock solution in an organic solvent is diluted into an aqueous buffer for biological experiments.

Q3: In which solvents is this compound soluble?

This compound is generally soluble in polar aprotic organic solvents. While specific quantitative data for this compound is not extensively published, data from structurally similar compounds and general chemical principles suggest solubility in the following solvents.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing stock solutions of hydrophobic compounds for biological assays.
Dimethylformamide (DMF)HighAnother suitable solvent for creating concentrated stock solutions.
EthanolModerateMay be used, but might not achieve the same high concentrations as DMSO or DMF.
MethanolModerateSimilar to ethanol, solubility may be limited compared to DMSO or DMF.
AcetonitrileModerate to LowMay be less effective for dissolving this compound compared to other organic solvents.
Water / Aqueous BuffersVery Low / InsolubleDirect dissolution in aqueous media is generally not feasible.

Note: The solubility values are estimates based on the properties of similar compounds. It is always recommended to perform a small-scale test to determine the solubility in your specific solvent and conditions.

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store the solid this compound at 2-8°C in a tightly sealed container to protect it from moisture.

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions in anhydrous DMSO or DMF at -20°C. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage, 4°C may be acceptable, but stability should be verified for your specific experimental timeline. Aqueous dilutions should be prepared fresh and used immediately.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen organic solvent.
  • Possible Cause 1: Solvent is not anhydrous. The presence of water in solvents like DMSO can reduce the solubility of hydrophobic compounds.

    • Solution: Use a fresh, unopened bottle of anhydrous solvent or a properly stored and sealed bottle.

  • Possible Cause 2: Concentration is too high. You may be attempting to dissolve the compound beyond its solubility limit.

    • Solution: Try to prepare a more dilute stock solution.

  • Possible Cause 3: Insufficient mixing. The compound may require more energy to dissolve completely.

    • Solution: Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly to aid dissolution. Avoid excessive heat, as it can degrade the Boc-protecting groups.

Issue 2: The compound precipitates out of solution when the stock is diluted in an aqueous buffer.
  • Possible Cause 1: The final concentration in the aqueous buffer is too high. The aqueous solubility of this compound is very low.

    • Solution: Try a lower final concentration. Perform a serial dilution of your stock solution to determine the highest achievable concentration in your aqueous medium without precipitation.

  • Possible Cause 2: The organic solvent concentration in the final solution is too high. High concentrations of organic solvents like DMSO can be toxic to cells.

    • Solution: Aim to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% (v/v). This may require preparing a more concentrated stock solution if a higher final concentration of this compound is needed.

  • Possible Cause 3: Aggregation of the compound. Hydrophobic molecules can aggregate in aqueous environments.

    • Solution: When diluting, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can promote precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 352.51 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.53 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. A brief sonication can also be used to aid dissolution.

  • Once fully dissolved, the 10 mM stock solution is ready for use or storage.

  • For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C.

Protocol 2: Cleavage of the Disulfide Bond for Drug Release

This protocol outlines a general procedure for the in vitro cleavage of the disulfide bond in a this compound-linked conjugate using the reducing agent dithiothreitol (DTT).

Materials:

  • This compound conjugate solution

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction tubes

Procedure:

  • Prepare a stock solution of DTT (e.g., 1 M in deionized water).

  • In a reaction tube, dilute the this compound conjugate to the desired concentration in PBS (pH 7.4).

  • Add DTT to the reaction mixture to a final concentration that mimics intracellular reducing conditions (e.g., 1-10 mM).

  • Incubate the reaction at 37°C for a specified period (e.g., 1-4 hours).

  • The cleavage of the disulfide bond and the release of the conjugated molecule can be monitored by analytical techniques such as HPLC or mass spectrometry.

Protocol 3: Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups under acidic conditions to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve the this compound in DCM in a round-bottom flask.

  • Add an excess of TFA to the solution (e.g., a 1:1 mixture of TFA:DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product will be the deprotected cystamine as a TFA salt.

Visualizations

experimental_workflow cluster_prep Preparation cluster_delivery Delivery cluster_release Release cluster_effect Effect dissolve Dissolve this compound in DMSO prepare Prepare Drug Conjugate dissolve->prepare Linker introduce Introduce Conjugate to Cell Culture endocytosis Endocytosis introduce->endocytosis cleavage Disulfide Bond Cleavage (High Glutathione) endocytosis->cleavage drug_release Drug Release cleavage->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect signaling_pathway drug_conjugate Drug-SS-Di-Boc-cystamine Conjugate cell_membrane Cell Membrane drug_conjugate->cell_membrane Endocytosis extracellular Extracellular Space intracellular Intracellular Space glutathione Glutathione (GSH) drug Active Drug glutathione->drug Reduces Disulfide Bond target Intracellular Target (e.g., DNA, enzymes) drug->target Binds to

References

Technical Support Center: Purification of Di-Boc-Cystamine Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of Di-Boc-cystamine labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound labeled peptides?

The main challenges stem from the properties of the this compound moiety itself:

  • Increased Hydrophobicity: The two tert-butyloxycarbonyl (Boc) groups significantly increase the hydrophobicity of the peptide, which can lead to poor solubility in aqueous buffers and strong retention on reversed-phase HPLC columns.[1]

  • Aggregation: Increased hydrophobicity can promote peptide aggregation, making purification difficult and potentially leading to low recovery.[2][3]

  • Disulfide Bond Instability: The cystamine linker contains a disulfide bond that can be susceptible to reduction or scrambling under certain conditions, leading to heterogeneity in the final product.

  • Premature Deprotection: The Boc groups are acid-labile and can be partially cleaved during prolonged exposure to acidic conditions, such as those used in HPLC mobile phases containing trifluoroacetic acid (TFA), resulting in product-related impurities.[4]

Q2: How does the this compound label affect the peptide's behavior on reversed-phase HPLC?

The this compound label will generally cause the peptide to be more strongly retained on reversed-phase HPLC columns (like C18) due to its hydrophobicity.[5] This may necessitate the use of stronger organic solvent concentrations in the mobile phase for elution. The presence of the disulfide bond can also influence the peptide's conformation and its interaction with the stationary phase.[6]

Q3: What are the most common impurities encountered during the purification of these peptides?

Common impurities can be categorized as either process-related or product-related:

  • Process-Related Impurities:

    • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[7]

    • Truncated sequences: Peptides cleaved from the resin prematurely.[4]

    • Incompletely deprotected peptides: Peptides still carrying protecting groups from synthesis on their side chains.[8]

    • Reagent adducts: Modifications of the peptide by reagents used in synthesis and cleavage.

  • Product-Related Impurities:

    • Oxidized peptides: Particularly methionine and tryptophan residues are susceptible to oxidation.

    • Disulfide-linked dimers/oligomers: Formation of intermolecular disulfide bonds, especially if the peptide sequence contains other cysteine residues.[7]

    • Scrambled disulfides: Intramolecular disulfide exchange leading to incorrect disulfide bond pairing in multi-cysteine peptides.[6]

    • Mono-Boc-cystamine peptide: Partial cleavage of one of the Boc groups.

Q4: How can I confirm the identity of my purified this compound labeled peptide and its impurities?

Mass spectrometry (MS) is the most effective technique for confirming the molecular weight of the desired product and identifying impurities.[4][9] By comparing the observed mass with the theoretical mass, you can identify many of the common impurities listed above. LC-MS/MS can provide further structural information by fragmenting the peptide.[10]

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Peptide

Symptoms:

  • The lyophilized crude peptide does not dissolve readily in standard HPLC mobile phase A (e.g., 0.1% TFA in water).

  • The peptide solution is cloudy or contains visible particulates.

Possible Causes:

  • The high hydrophobicity of the this compound label and potentially the peptide sequence itself is leading to aggregation.[1][2]

Solutions:

SolutionDetailed Steps
Use Organic Solvents for Dissolution Try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or acetonitrile first, and then dilute with the initial HPLC mobile phase.
Test Different Aqueous Buffers For some peptides, solubility can be improved by adjusting the pH. However, be cautious as high pH can promote disulfide exchange.
Use Chaotropic Agents In difficult cases, small amounts of chaotropic agents like guanidine hydrochloride or urea can be used to disrupt aggregates, but their compatibility with your HPLC column and downstream applications must be considered.
Sonication Gentle sonication can help to break up aggregates and facilitate dissolution.
Issue 2: Multiple Peaks or Broad Peaks on HPLC Chromatogram

Symptoms:

  • The HPLC chromatogram of the crude or purified peptide shows multiple peaks when only one is expected.

  • The main product peak is broad and poorly resolved.

Possible Causes:

  • Presence of deletion sequences or other synthesis-related impurities.[7]

  • Disulfide-linked dimers or oligomers.[7]

  • On-column aggregation.[11]

  • Partial cleavage of the Boc groups.

  • Disulfide bond scrambling.[12]

Solutions:

SolutionDetailed Steps
Optimize HPLC Gradient A shallower gradient can improve the resolution of closely eluting impurities.
Analyze by Mass Spectrometry Collect fractions for each major peak and analyze by MS to identify the species.[9]
Pre-treat with a Reducing Agent If disulfide-linked dimers are suspected, treating a small aliquot of the crude peptide with a reducing agent like DTT or TCEP prior to HPLC analysis can help confirm their presence. Note that this will cleave the cystamine linker.
Modify Mobile Phase For hydrophobic peptides, sometimes using a different organic modifier (e.g., isopropanol instead of acetonitrile) or adding a small percentage of an organic solvent like isopropanol to the aqueous phase can improve peak shape.
Low pH Mobile Phase Using a low pH mobile phase (e.g., 0.1% TFA) helps to minimize disulfide scrambling during purification.[12]
Issue 3: Low Recovery After Purification

Symptoms:

  • The amount of purified, lyophilized peptide is significantly lower than expected based on the crude weight.

Possible Causes:

  • Irreversible adsorption to the HPLC column due to high hydrophobicity.[1]

  • Precipitation of the peptide on the column or in the tubing.

  • Aggregation and subsequent loss during filtration or transfer steps.[3]

Solutions:

SolutionDetailed Steps
Use a Different Stationary Phase If irreversible adsorption on a C18 column is suspected, try a less hydrophobic column, such as C8 or C4.[13]
Column Wash After the run, wash the column with a strong solvent, like 100% isopropanol, to elute any strongly bound material.
Increase Organic Solvent in Initial Conditions For very hydrophobic peptides, starting the HPLC gradient with a higher percentage of organic solvent may prevent on-column precipitation.
Work Quickly and at Low Temperatures Minimize the time the purified peptide is in solution to reduce the chance of aggregation and degradation. Lyophilize the collected fractions as soon as possible.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude this compound labeled peptide in a minimal amount of DMSO or acetonitrile. Dilute the solution with Mobile Phase A (0.1% TFA in water) to the desired concentration. Filter the sample through a 0.45 µm filter before injection.[13]

  • HPLC System:

    • Column: A C18 reversed-phase column is a good starting point. For highly hydrophobic peptides, a C8 or C4 column may be more suitable. Use a column with a wide pore size (300 Å) for peptides.[13]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[13]

  • Gradient Elution:

    • Equilibrate the column with the starting percentage of Mobile Phase B (e.g., 10-20%) for at least 3-5 column volumes.

    • Inject the sample.

    • Run a linear gradient from the starting percentage to a higher percentage of Mobile Phase B (e.g., 10-70% B over 30-60 minutes). The optimal gradient will need to be determined empirically.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize immediately.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin (e.g., with TFA cocktail) synthesis->cleavage crude_peptide Crude Lyophilized Peptide cleavage->crude_peptide dissolution Dissolution of Crude Peptide (e.g., in DMSO/Water/TFA) crude_peptide->dissolution hplc Reversed-Phase HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check identity_check Identity Confirmation (Mass Spectrometry) fraction_collection->identity_check pooling Pooling of Pure Fractions purity_check->pooling identity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Figure 1. Experimental workflow for the purification of this compound labeled peptides.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Crude Peptide Purification issue Problem Encountered? start->issue solubility Poor Solubility issue->solubility Yes multi_peaks Multiple/Broad Peaks issue->multi_peaks Yes low_recovery Low Recovery issue->low_recovery Yes end Successful Purification issue->end No sol_solvents Use Organic Solvents for Dissolution solubility->sol_solvents sol_gradient Optimize HPLC Gradient multi_peaks->sol_gradient sol_ms Analyze Fractions by MS multi_peaks->sol_ms sol_column Change HPLC Column (e.g., C8, C4) low_recovery->sol_column sol_wash Strong Column Wash low_recovery->sol_wash

Figure 2. Troubleshooting logic for purification challenges.

References

Technical Support Center: Di-Boc-Cystamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of Di-Boc-cystamine and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has a low yield. What are the most common causes?

Low yields in the Boc protection of cystamine often stem from several key factors:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted cystamine starting material. This can be due to insufficient reagent amounts, suboptimal reaction time, or low temperature.[1]

  • Formation of Mono-Boc-Cystamine: A common byproduct is the mono-Boc protected cystamine. This occurs when only one of the two amine groups on cystamine reacts with the Boc anhydride.

  • Side Reactions: Undesired side reactions can consume starting materials or the desired product. For instance, the base used in the reaction can sometimes influence the reaction pathway.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous washes if the product has some water solubility, or during purification steps like column chromatography if not optimized.[1]

  • Hydrolysis of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) can hydrolyze in the presence of water, reducing the amount available to react with the cystamine.[1]

Q2: How can I minimize the formation of the mono-Boc-cystamine byproduct?

Minimizing the mono-Boc byproduct is crucial for maximizing the yield of this compound. Here are several strategies:

  • Adjust Stoichiometry: Ensure a sufficient excess of di-tert-butyl dicarbonate ((Boc)₂O) is used. A molar ratio of at least 2.2 equivalents of (Boc)₂O to 1 equivalent of cystamine is recommended to drive the reaction towards the di-protected product.

  • Optimize Base Selection and Amount: A suitable base is essential to deprotonate the amine groups, enhancing their nucleophilicity.[1] Triethylamine (TEA) is a commonly used base.[2] Using an adequate amount of base is critical.

  • Control Reagent Addition: Slowly adding the (Boc)₂O solution to the reaction mixture containing cystamine and the base can help ensure a more controlled reaction and reduce the formation of byproducts.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the mono- and di-Boc products.[3] The reaction should be allowed to proceed until the starting material and the mono-Boc intermediate are no longer observed.

Q3: What are the optimal reaction conditions for maximizing the yield?

Optimizing reaction conditions is key to a successful synthesis.[] Consider the following:

  • Solvent: Anhydrous solvents such as dichloromethane (DCM)[2], tetrahydrofuran (THF)[2], or methanol[3] are commonly used. Ensure the solvent is dry to prevent hydrolysis of the Boc anhydride.[1]

  • Temperature: The reaction is often performed at room temperature.[3] However, starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature can sometimes provide better control and selectivity.[3]

  • Reaction Time: The reaction time can vary depending on the scale and specific conditions, but it is typically stirred for several hours.[3][5] Monitoring the reaction is the best way to determine the optimal time to stop the reaction.

Q4: I'm having trouble with the purification of this compound. What are some effective methods?

Purification is a critical step where yields can be significantly impacted.

  • Aqueous Workup: After the reaction is complete, a standard workup involves washing the organic layer with a mild acid (like dilute HCl) to remove the excess base, followed by a wash with a mild base (like saturated sodium bicarbonate solution) to remove any unreacted (Boc)₂O and other acidic impurities, and finally a brine wash.[6]

  • Drying: The organic layer should be thoroughly dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating the solvent.[1]

  • Crystallization: this compound is a solid at room temperature.[7] Recrystallization can be an effective purification method. A common solvent system for recrystallization is ethanol/water.[8]

  • Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a typical eluent system.

Data Presentation

Table 1: General Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionRationale
Cystamine to (Boc)₂O Molar Ratio 1 : 2.2 - 2.5Ensures complete reaction to the di-substituted product.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Acts as a proton scavenger to activate the amine.[9]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous conditions prevent hydrolysis of (Boc)₂O.[1]
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and control.[3]
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.
Workup Wash with dilute acid, base, and brineRemoves unreacted reagents and byproducts.[6]
Purification Recrystallization or Column ChromatographyIsolates the pure this compound.[8]

Experimental Protocols

Detailed Methodology for this compound Synthesis

  • Setup: In a round-bottom flask, dissolve cystamine dihydrochloride (1.0 eq.) in a minimal amount of water, then add a suitable organic solvent like dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) (2.2 eq.) dropwise to the stirred solution to neutralize the hydrochloride salt and act as a base for the reaction.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq.) in DCM. Add this solution dropwise to the cooled cystamine solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, visualizing with an appropriate stain (e.g., ninhydrin to detect free amines). The reaction is complete when the starting material and mono-Boc intermediate are no longer visible.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: First Boc Protection cluster_step2 Step 2: Second Boc Protection Cystamine Cystamine (H₂N-R-NH₂) Mono_Boc Mono-Boc-Cystamine Cystamine->Mono_Boc + (Boc)₂O + Base Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Di_Boc This compound (Product) Base Base (e.g., TEA) Mono_Boc->Di_Boc + (Boc)₂O + Base Byproducts Byproducts (t-BuOH, CO₂, Base-H⁺) Mono_Boc->Byproducts Di_Boc->Byproducts Experimental_Workflow start Start dissolve Dissolve Cystamine and add Base start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add (Boc)₂O Solution cool->add_boc react Stir at RT (4-12h) add_boc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Reaction Complete isolate Dry and Concentrate workup->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end Pure this compound purify->end Troubleshooting_Guide low_yield Low Yield Observed incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn mono_boc_present Mono-Boc Present? incomplete_rxn->mono_boc_present No solution1 Increase (Boc)₂O Extend Reaction Time Check Base Stoichiometry incomplete_rxn->solution1 Yes purification_issue Purification Issues? mono_boc_present->purification_issue No solution2 Increase (Boc)₂O eq. Ensure Sufficient Base mono_boc_present->solution2 Yes solution3 Optimize Workup Use Recrystallization Optimize Chromatography purification_issue->solution3 Yes

References

Avoiding premature cleavage of the disulfide bond in Di-Boc-cystamine linkers

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for troubleshooting Di-Boc-cystamine linkers.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is its intended function?

A1: this compound is a type of chemical linker used in the synthesis of bioconjugates, most notably Antibody-Drug Conjugates (ADCs).[1][2] It contains a disulfide bond (-S-S-) that is designed to be stable in the low reducing environment of the bloodstream but cleavable in the high reducing environment inside a target cell.[][4] The intracellular environment has a high concentration of glutathione (GSH), a natural reducing agent, which efficiently breaks the disulfide bond to release the conjugated payload (e.g., a cytotoxic drug).[][5][] The "Di-Boc" refers to two tert-butyloxycarbonyl protecting groups on the cystamine's amines, which are typically removed during the broader synthesis process.

Q2: What is the primary mechanism of premature disulfide bond cleavage in circulation?

A2: The primary mechanism of premature cleavage in the bloodstream is a thiol-disulfide exchange reaction.[5] While the concentration of intracellular glutathione is very high (1-10 mM), the blood plasma contains lower concentrations of other reducing agents, such as free cysteine (8-11 µM) and reduced human serum albumin.[5][7] Prolonged exposure to these circulating thiols can cause the disulfide bond to break before the ADC reaches its target, leading to off-target toxicity and reduced efficacy.[5][8]

Q3: My linker seems stable in buffers. Why am I observing instability in vivo?

A3: In vitro assays using simple buffers, even those containing glutathione, may not fully replicate the complex in vivo environment.[5] The bloodstream contains various components that can contribute to cleavage, including circulating thiols like cysteine and potentially enzymatic catalysis involving enzymes such as thioredoxin (TRX) and glutaredoxin (GRX).[5] Therefore, assessing stability directly in plasma is a more accurate predictor of in vivo performance.[5][9]

Q4: How can I improve the stability of my disulfide linker against premature cleavage?

A4: The most common and effective strategy is to introduce steric hindrance around the disulfide bond.[5][8][10] Adding bulky chemical groups (e.g., methyl groups) on the carbon atoms adjacent to the disulfide bond physically shields it from attack by circulating thiols.[5] This modification can significantly slow the rate of premature cleavage in plasma while still permitting efficient cleavage in the highly reducing intracellular environment.[5] The choice of conjugation site on the antibody can also influence stability.[5][8]

Troubleshooting Guide: Premature Linker Cleavage

Issue: My ADC is showing high systemic toxicity or low efficacy, suggesting premature payload release.

Step 1: Confirm and Quantify the Cleavage

  • Question: How can I confirm that premature cleavage is occurring?

  • Answer: The first step is to perform an in vitro plasma stability assay.[8] Incubate your ADC in fresh plasma (e.g., human, mouse) at 37°C and collect samples at multiple time points (e.g., 0, 6, 24, 72, 168 hours).[9][10] Analyze the samples to quantify either the decrease in the average Drug-to-Antibody Ratio (DAR) over time or the increase in free payload in the supernatant.[5][8][9] A rapid decrease in DAR or an increase in free payload confirms linker instability.

  • Question: What are the best analytical methods for this analysis?

  • Answer:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful method to determine the average DAR of the intact ADC at each time point. A decrease in average DAR directly indicates payload deconjugation.[5][9]

    • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): This technique can be used to quantify the amount of free payload in the plasma supernatant after protein precipitation.[11]

    • ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA can be designed to specifically detect the intact, payload-bearing ADC, allowing you to measure its concentration over time.[12]

Step 2: Isolate the Cause

  • Question: How do I know if the instability is caused by my formulation buffer or by plasma components?

  • Answer: Always include a control experiment where the ADC is incubated in its formulation buffer (e.g., PBS) under the same conditions as the plasma incubation.[8][9]

    • If the linker is unstable in buffer: The issue may be with the formulation itself. Check for contaminating reducing agents in your reagents or inherent instability of the conjugate.[8] Also, consider if the pH of your buffer is promoting disulfide scrambling or degradation.[13]

    • If the linker is stable in buffer but unstable in plasma: This confirms that plasma components are responsible for the cleavage, which is the most common scenario.[8]

  • Question: Could the conjugation site on the antibody be the problem?

  • Answer: Yes, the location of the linker on the antibody can affect its stability. Some sites may be more solvent-exposed and susceptible to reduction than others. If you are using a method that results in stochastic conjugation (e.g., to lysines), use mass spectrometry to identify the primary conjugation sites and correlate them with stability data.[8] Employing site-specific conjugation technologies can lead to more homogeneous and stable ADCs.[8]

Step 3: Implement Solutions

  • Question: What is the most direct way to solve plasma instability?

  • Answer: Modify the linker to increase steric hindrance. Introducing methyl groups adjacent to the disulfide bond is a proven strategy to enhance plasma stability by shielding the bond from attack.[5][8]

  • Question: What if modifying the linker is not an option?

  • Answer: While more complex, you can explore re-engineering the antibody to enable site-specific conjugation at a more stable, less solvent-exposed location.[8] Alternatively, you may need to evaluate entirely different linker chemistries, such as non-cleavable linkers or enzymatically-cleavable linkers, depending on your therapeutic strategy.[8]

Data Summary

The stability of disulfide linkers in plasma is critically dependent on the local chemical environment of the bond. Steric hindrance is a key design principle used to protect the bond from premature reduction in circulation.

Table 1: Impact of Steric Hindrance on Disulfide Linker Stability in Plasma

Linker TypeSteric HindranceGeneral Plasma StabilityTypical Cleavage Environment
Unhindered DisulfideLowLow (prone to rapid cleavage)Plasma (Cysteine) & Cytosol (GSH)
Hindered Disulfide (e.g., adjacent methyl groups)HighHigh (significantly increased half-life)Primarily Cytosol (GSH)
Note: This table provides a qualitative summary based on established principles.[5][8] Quantitative half-life values can vary significantly based on the specific antibody, payload, conjugation site, and animal model used.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from a disulfide-linked ADC in plasma over time by measuring the average Drug-to-Antibody Ratio (DAR).

Materials:

  • Disulfide-linked ADC stock solution of known concentration.

  • Freshly prepared, anti-coagulated plasma (e.g., Human, Mouse).

  • Formulation buffer (e.g., PBS, pH 7.4) as a control.

  • Incubator set to 37°C.

  • Immuno-affinity beads for ADC capture (e.g., Protein A/G).

  • Low pH elution buffer (e.g., 0.1% formic acid).

  • LC-MS system for analysis.

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in both plasma and the formulation buffer.[9] Prepare enough volume for all time points.

  • Time Course: Incubate the samples at 37°C.[9] At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots from both the plasma and buffer samples.[9] Immediately freeze the collected aliquots at -80°C to stop the reaction.[9]

  • Sample Preparation (Immuno-Affinity Capture):

    • Thaw the aliquots on ice.

    • Incubate the plasma sample with immuno-affinity beads to capture the ADC.

    • Wash the beads with PBS to remove non-specifically bound plasma proteins.[9]

    • Elute the intact ADC from the beads using a low pH elution buffer.[9]

  • LC-MS Analysis:

    • Analyze the eluted ADC samples using an LC-MS method capable of resolving the different drug-loaded species (e.g., DAR0, DAR2, DAR4).

    • Deconvolute the mass spectra to determine the relative abundance of each species at every time point.[9]

  • Data Analysis:

    • Calculate the average DAR for each sample at each time point using the relative abundances of the different species.[9]

    • Plot the average DAR as a function of time for both the plasma and buffer conditions. A decrease in the average DAR over time indicates linker cleavage and payload loss.[5]

    • From this plot, you can determine the stability profile and calculate the half-life of the conjugate.[5]

Visualizations

Cleavage_Mechanism cluster_blood Bloodstream (Low Reducing Potential) cluster_cell Target Cell Cytosol (High Reducing Potential) ADC_intact Intact ADC (Antibody-S-S-Drug) ADC_cleaved Prematurely Cleaved (Antibody-SH + HS-Drug) ADC_intact->ADC_cleaved Thiol-Disulfide Exchange (Slow) ADC_internalized Internalized ADC (Antibody-S-S-Drug) ADC_intact->ADC_internalized Internalization Cysteine Circulating Thiol (e.g., Cysteine) Cysteine->ADC_cleaved Drug_released Released Drug (HS-Drug) ADC_internalized->Drug_released Rapid Reduction (Desired Cleavage) GSH Glutathione (GSH) (High Concentration) GSH->Drug_released Steric_Hindrance cluster_unhindered Unhindered Disulfide Linker cluster_hindered Sterically Hindered Disulfide Linker Unhindered Ab—C—S—S—C—Drug Cleavage_U Premature Cleavage Unhindered->Cleavage_U Vulnerable to Attack Thiol_U Circulating Thiol Thiol_U->Unhindered Hindered Ab—C(CH₃)—S—S—C(CH₃)—Drug Stable_H Remains Intact Hindered->Stable_H Shielded from Attack Thiol_H Circulating Thiol Thiol_H->Hindered Attack Blocked Troubleshooting_Workflow Start Symptom: Low Efficacy or High Systemic Toxicity Confirm 1. Perform In Vitro Plasma Stability Assay Start->Confirm Check Significant Cleavage Observed? Confirm->Check NoCleavage Problem Unrelated to Linker Stability. Investigate other issues (e.g., aggregation, target binding). Check->NoCleavage No BufferControl 2. Run Buffer Control Assay (e.g., ADC in PBS at 37°C) Check->BufferControl Yes CheckBuffer Stable in Buffer? BufferControl->CheckBuffer UnstableBuffer Potential Cause: - Contaminated Reagents - Suboptimal pH/Formulation - Intrinsic Conjugate Instability CheckBuffer->UnstableBuffer No StableBuffer Cause Confirmed: Plasma-Mediated Cleavage CheckBuffer->StableBuffer Yes Solution 3. Implement Solutions StableBuffer->Solution ModifyLinker Primary Solution: Increase Steric Hindrance (e.g., add methyl groups) Solution->ModifyLinker OtherSolutions Alternative Solutions: - Optimize Conjugation Site - Evaluate Alternative Linkers Solution->OtherSolutions

References

Technical Support Center: Stoichiometric Control of Di-Boc-Cystamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and manipulation of Boc-protected cystamine derivatives. Our focus is on providing actionable strategies to control reaction stoichiometry, particularly for achieving selective mono-protection.

Frequently Asked questions (FAQs)

Q1: What is the primary challenge in controlling the stoichiometry of Di-Boc-cystamine reactions?

The primary challenge lies in the symmetrical nature of cystamine, which contains two primary amine groups of equal reactivity. During Boc protection with reagents like di-tert-butyl dicarbonate ((Boc)₂O), the reaction can readily proceed to form the di-protected product (this compound), making it difficult to isolate the desired mono-protected version (Mono-Boc-cystamine) in high yield. Over-reaction is a common issue, leading to a mixture of mono- and di-substituted products, as well as unreacted starting material.

Q2: How can I favor the formation of Mono-Boc-cystamine over this compound?

Several strategies can be employed to favor mono-protection:

  • Stoichiometric Control of (Boc)₂O: Carefully controlling the amount of di-tert-butyl dicarbonate to one equivalent or slightly less relative to cystamine is a primary strategy. However, this alone may still result in a mixture of products.

  • Use of a Protonating Agent: A highly effective method involves the use of one equivalent of a strong acid, such as hydrochloric acid (HCl), to protonate one of the amine groups of cystamine.[1][2][3] The resulting ammonium salt is significantly less nucleophilic and therefore unreactive towards (Boc)₂O, allowing for selective protection of the remaining free amine.[1][2]

  • In Situ Acid Generation: Instead of using HCl gas, one equivalent of an acid can be generated in situ by adding reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) to an anhydrous methanol solution of the diamine.[3][4][5]

  • Reaction Conditions: Performing the reaction at a controlled temperature, often starting at 0°C and allowing it to slowly warm to room temperature, can help manage the reaction rate and improve selectivity.[6]

Q3: What are the common byproducts in a Mono-Boc-cystamine synthesis, and how can they be removed?

The most common byproducts are the starting material (cystamine) and the di-protected product (this compound). Purification can be effectively achieved through an acid-base extraction:[5][6]

  • After the reaction, the mixture is typically concentrated.

  • The residue is dissolved in water and washed with a nonpolar organic solvent like diethyl ether to remove the neutral this compound.[1][6]

  • The aqueous layer, containing the protonated mono-Boc-cystamine and unreacted cystamine, is then basified (e.g., with NaOH) to deprotonate the ammonium groups.[1][6]

  • The now neutral Mono-Boc-cystamine can be extracted into an organic solvent such as ethyl acetate or dichloromethane, leaving the more polar unreacted cystamine in the aqueous layer.[6]

Q4: How can I monitor the progress of my this compound reaction?

The reaction progress can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the consumption of the starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the separation and quantification of cystamine, Mono-Boc-cystamine, and this compound. An ion-pairing reversed-phase HPLC method can be particularly effective for separating these compounds.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the products based on their mass-to-charge ratio, confirming the formation of the desired product and identifying any byproducts.

Q5: What are the key considerations for the selective deprotection of one Boc group from this compound?

Selective deprotection is challenging due to the identical nature of the two Boc groups. However, strategies involving precise control of reaction conditions may offer some selectivity. For instance, in continuous flow systems, selective thermal deprotection of one N-Boc group in the presence of another has been demonstrated by carefully controlling the temperature and residence time.[1] Additionally, using milder acidic conditions or specific Lewis acids might offer a degree of selective cleavage, though this often requires careful optimization for the specific substrate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Mono-Boc-cystamine 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Formation of this compound: Use of excess (Boc)₂O or lack of a protonating agent. 3. Loss of Product During Workup: Improper pH adjustment during extraction.1. Increase reaction time and monitor by TLC or LC-MS. Consider a slight increase in temperature if the reaction is sluggish. 2. Carefully control the stoichiometry of (Boc)₂O to one equivalent. Employ the mono-protonation strategy using one equivalent of HCl or an in-situ acid source. 3. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the mono-Boc product.[6]
High Yield of this compound 1. Incorrect Stoichiometry: More than one equivalent of (Boc)₂O was used. 2. Absence of a Selective Protection Strategy: Both amine groups were equally reactive.1. Re-verify the molar equivalents of your reagents. 2. Implement the mono-protonation strategy by adding one equivalent of a strong acid before the addition of (Boc)₂O.[1][2]
Difficulty in Purifying Mono-Boc-cystamine 1. Similar Polarity of Products: Mono-Boc and Di-Boc products may have similar retention factors on silica gel, making chromatographic separation difficult. 2. Emulsion Formation During Extraction: This can lead to poor separation of aqueous and organic layers.1. Utilize an acid-base extraction workup to separate the basic mono-Boc product from the neutral di-Boc product.[5][6] 2. Add brine (saturated NaCl solution) to the extraction mixture to help break up emulsions.
Incomplete Deprotection of this compound 1. Insufficient Acid Strength or Concentration: The acid used (e.g., TFA, HCl) is not strong enough or is too dilute. 2. Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed to completion.1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane. 2. Increase the reaction time and monitor closely by TLC or LC-MS. Gentle heating may be applied, but be cautious of potential side reactions.
Side Reactions During Deprotection 1. Alkylation by tert-butyl Cation: The reactive tert-butyl cation generated during deprotection can alkylate the sulfur atoms in cystamine.1. Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection reaction mixture to trap the tert-butyl cation.

Experimental Protocols

Protocol 1: Synthesis of Mono-Boc-Cystamine via Mono-protonation

This protocol describes the selective mono-protection of cystamine by first protonating one of the amine groups with hydrochloric acid.

Materials:

  • Cystamine dihydrochloride

  • Triethylamine (TEA)

  • Methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 M Sodium Dihydrogen Phosphate (NaH₂PO₄) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure: [6]

  • Preparation of Cystamine Free Base: In a round-bottom flask, dissolve cystamine dihydrochloride (2.25 g, 10 mmol) in 20 mL of methanol. Add triethylamine (4 mL, 30 mmol) to the solution and stir for 10 minutes at room temperature. This will generate the cystamine free base in situ.

  • Boc Protection: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of (Boc)₂O (2.18 g, 10 mmol) in 10 mL of methanol to the flask.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours in the dark under a nitrogen atmosphere.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification - Removal of Di-Boc byproduct: Dissolve the residue in 10 mL of deionized water. Add 30 mL of 1 M NaH₂PO₄ solution to adjust the pH to approximately 4.2. Extract this aqueous solution three times with 30 mL of diethyl ether to remove any this compound byproduct. Discard the organic layers.

  • Purification - Isolation of Mono-Boc Product: Basify the aqueous layer by adjusting the pH to 10.0 with 1 M NaOH solution. Extract the aqueous layer six times with 20 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic (ethyl acetate) layers and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to obtain Mono-Boc-cystamine as a yellow viscous syrup (yield ~43%).

  • Characterization: Verify the structure of the product using ¹H NMR. The expected chemical shifts for Mono-Boc-cystamine in D₂O are approximately: δ 4.96 (s, 1H, NH), 3.47 (q, 2Η, CH₂N), 3.07(q, 2 Η, CH₂N), 2.82 (t, 4H, CH₂S), 1.52 (s, 2H, NH₂), 1.45 (s, 9H, t-BuO).[6]

Visualizations

experimental_workflow cluster_synthesis Mono-Boc-Cystamine Synthesis cluster_purification Purification via Acid-Base Extraction start Cystamine Dihydrochloride in Methanol add_tea Add Triethylamine start->add_tea add_boc Add (Boc)2O at 0°C add_tea->add_boc react Stir at RT for 6h add_boc->react concentrate Concentrate in vacuo react->concentrate dissolve Dissolve in H2O concentrate->dissolve acidify Acidify with NaH2PO4 (pH 4.2) dissolve->acidify extract_diether Extract with Diethyl Ether acidify->extract_diether basify Basify with NaOH (pH 10) extract_diether->basify byproduct This compound (in ether) extract_diether->byproduct extract_etoac Extract with Ethyl Acetate basify->extract_etoac dry Dry and Concentrate extract_etoac->dry product Mono-Boc-Cystamine dry->product

Caption: Workflow for the synthesis and purification of Mono-Boc-cystamine.

troubleshooting_logic start Low Yield of Mono-Boc Product check_byproducts Analyze crude product (TLC/LC-MS) start->check_byproducts high_diboc High Di-Boc content check_byproducts->high_diboc Di-Boc is major byproduct high_sm High Starting Material content check_byproducts->high_sm Unreacted SM is major component solution_diboc Reduce (Boc)2O stoichiometry. Use mono-protonation strategy. high_diboc->solution_diboc solution_sm Increase reaction time. Check reagent quality. high_sm->solution_sm

Caption: Troubleshooting logic for low yield in Mono-Boc-cystamine synthesis.

References

Dealing with steric hindrance in Di-Boc-cystamine applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Di-Boc-cystamine. The focus is on overcoming challenges related to steric hindrance during its application in bioconjugation and other synthetic processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, particularly focusing on the critical deprotection step required to reveal the reactive amine groups.

Issue 1: Incomplete Deprotection of this compound

Symptom: Analysis of your reaction mixture by TLC, LC-MS, or NMR shows a significant amount of starting material (this compound) or mono-deprotected intermediate remaining after the reaction is complete. The yield of the desired free diamine (cystamine) is low.[1][2]

Potential Causes and Solutions:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) groups can physically obstruct the approach of the acidic reagent, slowing down the cleavage reaction.[3][4][5] This is a common issue with substrates featuring significant steric bulk around the protected amine.[3]

  • Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently remove both Boc groups. The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration.[4]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low for the sterically hindered substrate.[2][3]

  • Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can diminish its effective acidity and slow the deprotection rate.[3]

Troubleshooting Workflow:

start Incomplete Deprotection Observed cause1 Potential Cause: Steric Hindrance / Insufficient Acid start->cause1 Check Conditions cause2 Potential Cause: Insufficient Reaction Time / Temp start->cause2 Check Duration cause3 Potential Cause: Poor Reagent Quality start->cause3 Check Reagents sol1 Increase Acid Concentration (e.g., 25% to 50% TFA) or Switch to Stronger Acid (e.g., 4M HCl in Dioxane) cause1->sol1 Action end Successful Deprotection sol1->end sol2 Prolong Reaction Time (Monitor by TLC/LC-MS) &/or Gently Increase Temperature (e.g., to 40°C) cause2->sol2 Action sol2->end sol3 Use Fresh, Anhydrous Solvents and Acid cause3->sol3 Action sol3->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Low Yield in Subsequent Conjugation Step

Symptom: After deprotection of this compound and purification, the resulting cystamine dihydrochloride or bistrifluoroacetate salt gives a low yield in the subsequent conjugation reaction (e.g., amide bond formation).

Potential Causes and Solutions:

  • Residual Acid: Trace amounts of the strong acid used for deprotection (TFA or HCl) can protonate the nucleophile in the subsequent step, reducing its reactivity.

  • Side Reactions from Deprotection: The reactive tert-butyl cation generated during Boc cleavage can alkylate nucleophilic sites on your target molecule if not properly quenched, leading to undesired byproducts.[4]

  • Steric Hindrance at the Conjugation Site: The molecule you are conjugating to the newly freed amines of cystamine may itself be sterically bulky, hindering the reaction. This can be a significant factor when conjugating large biomolecules.[6]

  • Disulfide Bond Scrambling: Depending on the reaction conditions (especially pH), the disulfide bond of cystamine can undergo exchange reactions, particularly if other thiols are present.[7]

Troubleshooting Workflow:

start Low Conjugation Yield check1 Was the deprotected amine fully neutralized before use? start->check1 sol1 Ensure complete removal of deprotection acid. Perform a basic work-up or co-evaporation with a non-polar solvent like toluene. check1->sol1 No check2 Were scavengers used during deprotection of a complex substrate? check1->check2 Yes end Improved Conjugation Yield sol1->end sol2 Add scavengers (e.g., TIS) to the deprotection step to prevent tert-butylation side products. check2->sol2 No check3 Is the conjugation partner bulky? check2->check3 Yes sol2->end sol3 Consider a linker/spacer to mitigate steric hindrance between the cystamine and the target molecule. check3->sol3 Yes check3->end No sol3->end

Caption: Decision workflow for troubleshooting low conjugation yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a derivative of cystamine where both primary amine groups are protected by a tert-butyloxycarbonyl (Boc) group.[8] This protection renders the amines unreactive.[] Its primary use is as a cleavable linker in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) or other bioconjugates.[10] The disulfide bond within the cystamine core can be cleaved under reducing conditions, allowing for the release of a conjugated payload inside a cell.[11]

Q2: Why is steric hindrance a concern when using this compound? A2: Steric hindrance is a concern primarily during the deprotection (Boc removal) step. The Boc group itself is sterically bulky.[12] When attached to both ends of the relatively small cystamine molecule, these bulky groups can shield the carbamate linkage from the acid required for cleavage, potentially leading to slow or incomplete reactions.[3][5] Subsequently, after deprotection, the resulting cystamine molecule may face steric challenges when reacting with other large or sterically demanding molecules.[6]

Q3: What are "scavengers" and when should I use them during Boc deprotection? A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation that is generated when the Boc group is cleaved with acid.[4] This cation is an electrophile and can react with nucleophilic functional groups on your molecule of interest (e.g., tryptophan, methionine, or cysteine residues), causing unwanted side products.[4][5] You should use scavengers if your substrate contains such nucleophilic sites. Common scavengers include triisopropylsilane (TIS) and water.[4]

Q4: Can the disulfide bond in this compound be cleaved accidentally? A4: The disulfide bond is generally stable under the acidic conditions used for Boc deprotection. However, it is susceptible to cleavage by reducing agents (e.g., DTT, TCEP) or under certain conditions involving free thiols, which can lead to disulfide exchange.[7] It is important to ensure that such reagents are not present during the deprotection or subsequent conjugation steps unless disulfide cleavage is intended.

Data Summary Tables

Table 1: Common Reagents and Conditions for Boc Deprotection

Reagent SystemTypical ConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[2]Dichloromethane (DCM)[3]0 °C to Room Temp[2]30 min - 4 hours[3]Volatile and effective; workup requires neutralization. Can cause side reactions with sensitive residues.[2]
Hydrochloric Acid (HCl)4M[6][8]1,4-Dioxane[6][8]Room Temp[6]30 min - 2 hours[6][8]Provides the product as an HCl salt, which can sometimes be precipitated directly. Dioxane is a suspected carcinogen.[1][8]
Zinc Bromide (ZnBr₂)2-3 equivalentsDichloromethane (DCM)Room TempOvernightMilder, non-acidic alternative for acid-labile compounds.[3]

Table 2: Common Scavenger Cocktails for Boc Deprotection

Scavenger(s)Typical CompositionTarget Residues ProtectedReference
TFA / Water / TIS95 : 2.5 : 2.5General purpose, effective for most applications.[2]
TFA / Thioanisole95 : 5Protects Methionine and Tryptophan.[4]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM

This protocol describes a general procedure for the removal of Boc groups from this compound in the solution phase.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with stir bar

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). For sterically hindered substrates, starting with 50% TFA is recommended.[2]

    • Optional: If your substrate is sensitive to tert-butylation, add an appropriate scavenger (e.g., TIS, 2.5-5% v/v) to the mixture.

  • Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[3][4]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]

  • To obtain the free amine, perform a basic work-up. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases.[4]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected cystamine.[4]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is an alternative to TFA and yields the cystamine dihydrochloride salt, which is often a crystalline solid.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Methanol (optional)

  • Diethyl ether

  • Reaction vessel with stir bar

  • Filtration apparatus

Procedure:

  • Suspend or dissolve the this compound in the 4M HCl in 1,4-Dioxane solution in a reaction vessel.[6]

  • Stir the mixture at room temperature for 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS.[6]

  • Upon completion, the product, cystamine dihydrochloride, may precipitate from the solution. If precipitation is incomplete, add diethyl ether to facilitate it.[3]

  • Collect the solid product by filtration.

  • Wash the solid with cold diethyl ether to remove any residual starting material and solvent.[3]

  • Dry the product under vacuum to obtain the cystamine dihydrochloride salt. This salt can often be used directly in subsequent steps after careful neutralization.

References

Technical Support Center: Boc Protection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the tert-butyloxycarbonyl (Boc) protection of amines and other functional groups.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction

Question: My Boc protection reaction is not going to completion, or is proceeding very slowly. What are the common causes and how can I resolve this?

Answer:

Incomplete or sluggish Boc protection reactions can stem from several factors, including the nucleophilicity of the substrate, steric hindrance, improper reaction conditions, or solubility issues.

Potential Causes & Solutions:

  • Low Nucleophilicity of the Amine: Aromatic amines and other electron-deficient amines are less nucleophilic and react slower with Boc anhydride (Boc₂O).[1][2]

    • Solution: Increase the reaction temperature or consider adding a catalyst like 4-(Dimethylamino)pyridine (DMAP).[1][3] Be aware that DMAP can sometimes promote side reactions.[3][4] For weakly nucleophilic aromatic amines, using an alcoholic solvent like methanol can significantly accelerate the reaction rate.[1]

  • Steric Hindrance: Sterically hindered amines will react more slowly.

    • Solution: Prolong the reaction time and/or increase the temperature. Using a stronger base or a more reactive Boc-donating reagent might also be necessary.

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.[2][5] Zwitterionic compounds like amino acids are often poorly soluble in common organic solvents.[2][5]

    • Solution: For substrates like amino acids, running the reaction in a biphasic system with a base such as sodium bicarbonate or sodium hydroxide in water can improve solubility and reaction rate.[5][6] A mixture of water, methanol, and triethylamine can also be effective for improving the solubility of unprotected amines.

  • Inadequate Reagents or Conditions:

    • Solution: Ensure that the Boc₂O is not expired or degraded. A slight excess of Boc₂O (1.05-1.2 equivalents) is often used to drive the reaction to completion.[4] The choice of base and solvent can also be critical.

Troubleshooting Workflow for Incomplete Reactions:

start Incomplete Reaction check_solubility Check Substrate Solubility start->check_solubility soluble Soluble check_solubility->soluble Yes insoluble Insoluble check_solubility->insoluble No check_reagents Verify Reagent Quality & Stoichiometry reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Expired/ Incorrect Amount check_reagents->reagents_bad No check_conditions Review Reaction Conditions conditions_ok Conditions Appropriate check_conditions->conditions_ok Yes conditions_bad Conditions Not Optimal check_conditions->conditions_bad No soluble->check_reagents change_solvent Change Solvent (e.g., aq. conditions) insoluble->change_solvent change_solvent->check_solubility reagents_ok->check_conditions replace_reagents Use Fresh Reagents & Adjust Stoichiometry reagents_bad->replace_reagents replace_reagents->check_reagents complete Reaction Complete conditions_ok->complete optimize_conditions Optimize Conditions (Temp, Time, Catalyst) conditions_bad->optimize_conditions optimize_conditions->complete amine Primary Amine (R-NH2) mono_boc Mono-Boc Product amine->mono_boc + Boc2O isocyanate Isocyanate Side Product amine->isocyanate + Boc2O + DMAP boc2o Boc2O di_boc Di-Boc Side Product mono_boc->di_boc + Boc2O (excess) oxazolidinone Oxazolidinone Side Product mono_boc->oxazolidinone Intramolecular Cyclization amino_alcohol Amino Alcohol amino_alcohol->mono_boc + Boc2O dmap DMAP

References

Validation & Comparative

A Comparative Guide to Di-Boc-Cystamine and Other Cleavable Crosslinkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and proteomics, cleavable crosslinkers are indispensable tools for elucidating protein-protein interactions, developing antibody-drug conjugates (ADCs), and advancing targeted drug delivery systems.[1][2] Among these, Di-Boc-cystamine, a disulfide-containing reagent, offers a reversible linkage that can be cleaved under specific reducing conditions. This guide provides an objective comparison of this compound with other major classes of cleavable crosslinkers, supported by experimental data and detailed methodologies to inform the selection of the most appropriate tool for your research needs.

Introduction to Cleavable Crosslinkers

Cleavable crosslinkers are chemical reagents that contain at least two reactive groups connected by a spacer arm that can be broken under specific chemical or physical stimuli. This "cleavability" allows for the separation of crosslinked molecules, which is advantageous for identifying interacting proteins by mass spectrometry or for releasing a therapeutic payload from a carrier molecule within a target cell.[3][4] The choice of a cleavable linker is critical as it influences the stability of the conjugate, the efficiency of the payload release, and the overall success of the application.[5][6]

This compound: A Disulfide-Based Cleavable Crosslinker

This compound is a homobifunctional crosslinker where two primary amine-reactive groups are separated by a disulfide bond.[7][8] The tert-butoxycarbonyl (Boc) protecting groups on the amines can be removed to allow for conjugation to carboxyl groups, or the cystamine core can be modified to incorporate other reactive moieties. The key feature of this compound and other disulfide linkers is their susceptibility to cleavage by reducing agents such as dithiothreitol (DTT) or in the naturally reducing environment of the cell cytoplasm, which has a high concentration of glutathione (GSH).[5][9]

Comparison of Cleavable Crosslinker Classes

The selection of a cleavable crosslinker is dictated by the specific application, the desired cleavage stimulus, and the chemical properties of the molecules to be conjugated. Here, we compare disulfide-based linkers like this compound with other major classes: acid-labile, photo-cleavable, and mass spectrometry (MS)-cleavable crosslinkers.

Table 1: Overview of Cleavable Crosslinker Classes
Linker ClassCleavage StimulusCommon Functional GroupsBond CleavedKey AdvantagesKey Limitations
Disulfide Reducing agents (e.g., DTT, TCEP, GSH)NHS esters, MaleimidesDisulfide (-S-S-)Biocompatible cleavage, good for intracellular release.[5]Potential for premature cleavage in plasma.[10]
Acid-Labile Low pH (e.g., endosomes, lysosomes)Hydrazones, AcetalsHydrazone, AcetalGood for release in acidic cellular compartments.[11][]Potential instability in systemic circulation.[13][]
Photo-Cleavable UV or visible lightNitrobenzyl estersCarbon-Oxygen or Carbon-NitrogenHigh spatial and temporal control of cleavage.[15]Potential for photodamage to biomolecules, limited tissue penetration of light.[16]
MS-Cleavable Collision-induced dissociation (CID) in MSNHS esters, ImidoestersSulfoxide, Urea, ImideFacilitates identification of crosslinked peptides in XL-MS.[17][18][19]Primarily for analytical applications, not for therapeutic release.

Quantitative Performance Comparison

Direct quantitative comparisons of different crosslinkers can be challenging due to variations in experimental conditions across studies. However, the following tables summarize available data on key performance parameters.

Table 2: Cleavage Efficiency and Kinetics
Crosslinker/ClassModel SystemCleavage ConditionCleavage Efficiency/RateReference(s)
Disulfide (general) Antibody-maytansine conjugate50 µM DTTHalf-life depends on steric hindrance (minutes to hours)[10]
Hydrazone (AcBut) Gemtuzumab ozogamicinpH 4.5, 37°C97% release after 24 hours[13]
Hydrazone (general) Doxorubicin conjugatepH 5.0Half-life as short as 2.4 minutes[13]
Photo-cleavable (SCNE) Amine-modified substrate330 nm UV light~100% amine group recovery after photolysis[16]
Photo-cleavable (NB-carbamate) Hydrogel365 nm light (I₀ = 4 mW cm⁻²)First-order degradation rate constant (k): ~0.003 s⁻¹[15]
MS-Cleavable (DSSO) Crosslinked peptidesCollision-induced dissociation (CID)Preferential cleavage of C-S bonds[17][20]
MS-Cleavable (DSBU) Crosslinked peptidesHigher-energy collisional dissociation (HCD)Cleavage of N-CO bonds of the urea group[17][19]
Table 3: Stability in Human Plasma
Linker TypeADC ModelStability MetricResultReference(s)
Disulfide (hindered) Anti-CD22-DM1 (K149C)% Drug loss after 7 days~50%[10]
Protease-Sensitive (Val-Cit) Trastuzumab-vc-MMAE% Intact ADC after 144h>95%[4]
Hydrazone (general) Not specifiedHalf-life at pH 7.4183 hours[]
Exo-cleavable linker Trastuzumab-deruxtecan (T-DXd)DAR decrease after 7 days~50%[21]
Exo-cleavable linker Exolinker ADCDAR retention after 7 daysSuperior to T-DXd[21]

Experimental Protocols

Detailed methodologies are crucial for the successful application of cleavable crosslinkers. Below are representative protocols for protein crosslinking and cleavage.

Protocol 1: Protein Crosslinking with a Disulfide-Based NHS-Ester Crosslinker (e.g., DTSSP)

Materials:

  • Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

  • DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) crosslinker.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column.

Procedure:

  • Sample Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve DTSSP in water or the reaction buffer to a final concentration of 1-5 mM.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the DTSSP solution to the protein sample.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching reagent using a desalting column equilibrated with a suitable buffer for downstream applications.

Protocol 2: Cleavage of Disulfide Crosslinks

Materials:

  • Crosslinked protein sample.

  • Reducing agent solution (e.g., 50 mM DTT in a suitable buffer, pH 7.5-8.5).

Procedure:

  • Reduction: Add the reducing agent solution to the crosslinked protein sample.

  • Incubation: Incubate the mixture for 30 minutes at 37°C.

  • Analysis: The cleaved products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques. For SDS-PAGE analysis under reducing conditions, the sample can be directly mixed with a sample buffer containing DTT or β-mercaptoethanol and heated.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in the use of cleavable crosslinkers.

Mechanism of Disulfide Linker Cleavage

G Mechanism of Disulfide Linker Cleavage by Glutathione ADC Antibody-Drug Conjugate (with Disulfide Linker) MixedDisulfide Mixed Disulfide Intermediate ADC->MixedDisulfide Thiol-disulfide exchange GSH Glutathione (GSH) (High intracellular concentration) Thiolate Glutathione Thiolate (GS⁻) GSH->Thiolate Deprotonation ReleasedDrug Released Drug (with free thiol) MixedDisulfide->ReleasedDrug Further reduction by GSH GSSG Glutathione Disulfide (GSSG) MixedDisulfide->GSSG

Caption: Cleavage of a disulfide linker in an ADC by intracellular glutathione.

Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)

G General Workflow for Crosslinking Mass Spectrometry (XL-MS) cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis ProteinComplex Protein Complex Crosslinking Crosslinking Reaction ProteinComplex->Crosslinking Digestion Proteolytic Digestion Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (Identification of Crosslinked Peptides) LCMS->DataAnalysis StructuralModeling Structural Modeling DataAnalysis->StructuralModeling

Caption: A typical experimental workflow for identifying protein-protein interactions using XL-MS.

Logical Comparison of Cleavable Linker Selection

G Decision Tree for Cleavable Linker Selection cluster_therapeutic Therapeutic Release Strategy cluster_analytical Analytical Method Application Primary Application? Therapeutic Therapeutic Delivery Application->Therapeutic Drug/Probe Release Analytical Analytical (XL-MS) Application->Analytical Interaction Mapping ReleaseLocus Desired Release Locus? Therapeutic->ReleaseLocus MSCleavable MS-Cleavable Linker Analytical->MSCleavable Intracellular Intracellular ReleaseLocus->Intracellular Reducing Environment AcidicCompartment Acidic Compartment ReleaseLocus->AcidicCompartment Low pH ExternalStimulus External Stimulus ReleaseLocus->ExternalStimulus Light Disulfide Disulfide Intracellular->Disulfide AcidLabile AcidLabile AcidicCompartment->AcidLabile PhotoCleavable PhotoCleavable ExternalStimulus->PhotoCleavable MSCleavableLinker MSCleavableLinker MSCleavable->MSCleavableLinker Use MS-Cleavable Linker (e.g., DSSO, DSBU)

Caption: A logical guide for selecting a cleavable linker based on the intended application.

Conclusion

The selection of a cleavable crosslinker is a critical step in the design of bioconjugates for both therapeutic and analytical applications. This compound, as a representative disulfide-based linker, offers the advantage of biocompatible cleavage within the reducing environment of the cell. However, its stability in plasma can be a concern, and other linker technologies have been developed to address this and other challenges. Acid-labile linkers provide an alternative for release in acidic organelles, while photo-cleavable linkers offer unparalleled spatial and temporal control. For proteomic studies, MS-cleavable linkers have revolutionized the identification of crosslinked peptides. A thorough understanding of the quantitative performance and experimental protocols associated with each class of cleavable crosslinker is essential for the rational design of effective and safe bioconjugates. This guide provides a foundation for researchers and drug development professionals to navigate the complexities of cleavable linker chemistry and make informed decisions for their specific research goals.

References

A Comparative Guide to Validating Di-Boc-Cystamine Conjugation Efficiency by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for validating the conjugation efficiency of Di-Boc-cystamine, a crucial process in the development of bioconjugates such as antibody-drug conjugates (ADCs). We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods to aid in the selection of the most appropriate validation strategy.

The efficiency of conjugating this compound to biomolecules, such as antibodies, is a critical quality attribute that directly impacts the efficacy and safety of the resulting bioconjugate. Mass spectrometry (MS) offers a powerful and precise method for determining the extent of conjugation, often expressed as the drug-to-antibody ratio (DAR).[1][]

Quantitative Comparison of Validation Methods

The choice of analytical technique for validating conjugation efficiency depends on various factors, including the complexity of the bioconjugate, the required level of detail, and available instrumentation. The following table summarizes the performance of common mass spectrometry-based and alternative methods.

FeatureLC-MS (e.g., Q-TOF, Orbitrap)MALDI-TOF MSUV-Vis SpectroscopyHPLC (HIC or RP-HPLC)
Primary Measurement Intact mass of conjugate, DAR distributionIntact mass of conjugateAverage DARSeparation of conjugated species
Quantitative Accuracy High (ppm-level mass accuracy)[]Moderate to HighModerate (indirect measurement)High (with standards)
Sensitivity High (picomole to femtomole)[3]High (picomole to femtomole)[3]Low to ModerateModerate
Throughput Moderate (sample prep and LC runtime)[4]High (rapid analysis)[4]HighModerate to High
Information Provided Precise mass, DAR distribution, site of conjugation (with peptide mapping)[1][5]Molecular weight confirmationAverage DAR[6]Purity, heterogeneity, DAR distribution[1]
Key Advantage High resolution and detailed structural information[7]Speed and ease of use for less complex samples[8]Cost-effective and rapid screening[]Robust and quantitative for isoform distribution[1]
Key Limitation Higher cost and complexityMay struggle with complex mixtures and non-covalent interactions[8][9]Prone to interference from unconjugated drug[6]May require specific chromophores for detection[10]

Detailed Experimental Protocol: LC-MS Analysis of a this compound Conjugate

This protocol outlines a general procedure for determining the conjugation efficiency of this compound to a monoclonal antibody (mAb) using liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the accurate molecular weight of the intact antibody-Di-Boc-cystamine conjugate and to quantify the distribution of different drug-loaded species (DAR).

Materials:

  • This compound conjugated mAb sample

  • Volatile, MS-compatible buffer (e.g., 100-150 mM Ammonium Acetate, pH 7.4)[1]

  • Denaturing buffer (e.g., 6 M urea or guanidine hydrochloride) for peptide mapping[5]

  • Reducing agent (e.g., DTT) and alkylating agent (e.g., iodoacetamide) for peptide mapping[5]

  • Proteolytic enzyme (e.g., Trypsin) for peptide mapping

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source)[1]

  • Appropriate HPLC column (e.g., C4 or C18 reversed-phase for denatured analysis, or a size-exclusion column for native analysis)[1][5]

Procedure:

  • Sample Preparation:

    • For intact mass analysis under denaturing conditions, dilute the conjugate sample in a buffer containing an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • For native MS analysis, perform a buffer exchange into a volatile, MS-compatible buffer like ammonium acetate.[1]

    • For peptide mapping to identify conjugation sites, denature the protein, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and then digest with trypsin.[5]

  • LC Separation:

    • Equilibrate the chosen HPLC column with the initial mobile phase.

    • Inject the prepared sample onto the column.

    • Elute the sample using a suitable gradient of mobile phases to separate the conjugated species from any unconjugated antibody or excess reagents.

  • Mass Spectrometry Analysis:

    • The eluent from the LC system is directly introduced into the ESI source of the mass spectrometer.

    • Optimize MS parameters to ensure efficient ionization and detection of the bioconjugate.

    • Acquire mass spectra over the appropriate mass-to-charge (m/z) range for the expected species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact conjugate and any different DAR species present.

    • Compare the observed mass with the theoretical mass to confirm successful conjugation.

    • Calculate the conjugation efficiency and the relative abundance of each DAR species.

    • For peptide mapping data, use specialized software to identify the peptides containing the this compound modification, thus pinpointing the conjugation sites.

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating this compound conjugation by mass spectrometry and provide a visual comparison of MS with alternative methods.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Conjugate This compound Conjugate Buffer_Exchange Buffer Exchange or Denaturation Conjugate->Buffer_Exchange Enzymatic_Digestion Enzymatic Digestion (for Peptide Mapping) Conjugate->Enzymatic_Digestion LC_Separation LC Separation (e.g., RP-HPLC, SEC) Buffer_Exchange->LC_Separation Enzymatic_Digestion->LC_Separation ESI_MS Mass Spectrometry (e.g., ESI-Q-TOF) LC_Separation->ESI_MS Deconvolution Spectral Deconvolution ESI_MS->Deconvolution Mass_Confirmation Mass Confirmation Deconvolution->Mass_Confirmation Site_Identification Conjugation Site Identification Deconvolution->Site_Identification DAR_Calculation DAR Calculation & Distribution Mass_Confirmation->DAR_Calculation

Workflow for validating this compound conjugation using mass spectrometry.

method_comparison cluster_ms Mass Spectrometry cluster_alternatives Alternative Methods LC_MS LC-MS MALDI_TOF MALDI-TOF HPLC HPLC (HIC/RP-HPLC) UV_Vis UV-Vis Spectroscopy SDS_PAGE SDS-PAGE Validation Validation of Conjugation Efficiency Validation->LC_MS High Detail Validation->MALDI_TOF High Throughput Validation->HPLC Quantitative Purity Validation->UV_Vis Rapid Screening Validation->SDS_PAGE Qualitative Shift

Comparison of Mass Spectrometry with alternative validation methods.

References

Navigating Disulfide Linker Cleavage: A Comparative Analysis of Di-Boc-cystamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective cleavage of linkers is a critical aspect of designing effective bioconjugates and drug delivery systems. Di-Boc-cystamine, a disulfide-containing linker, offers a chemically cleavable option for releasing payloads under specific reducing conditions. This guide provides an objective comparison of this compound cleavage with an alternative disulfide linker, supported by experimental data, to inform rational linker selection and optimization.

The cleavage of this compound involves two primary steps: the reduction of the disulfide bond to yield two thiol groups, and the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the amine functionalities. The efficiency and kinetics of these cleavage reactions are paramount to the successful application of this linker.

Cleavage Product Characterization

The complete cleavage of this compound results in the formation of cysteamine. Intermediate products, such as mono-Boc-cystamine and Boc-cysteamine, can also be present depending on the reaction conditions. The primary cleavage products are:

  • Cysteamine: The final product after both disulfide bond reduction and Boc group removal.

  • Boc-cysteamine: An intermediate where the disulfide bond is cleaved, but one or both Boc groups remain attached.

Comparative Performance of Disulfide Linkers

The choice of a disulfide linker significantly impacts the stability and release kinetics of a conjugated payload. A common alternative to simple disulfide linkers like this compound are more sterically hindered linkers, such as those based on N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP). The steric hindrance around the disulfide bond in SPDP-based linkers is designed to improve plasma stability while still allowing for efficient cleavage within the reducing environment of the cell.

Linker TypeCleavage MechanismPlasma StabilityIntracellular Cleavage RateKey AdvantagesKey Disadvantages
This compound Reduction of disulfide bond by reducing agents (e.g., DTT, TCEP); Acid-catalyzed removal of Boc groups (e.g., TFA).ModerateRapid in the presence of high concentrations of reducing agents.Simple structure; readily available starting materials.Potential for premature cleavage in plasma due to less steric hindrance.
SPDP-based Linkers Reduction of disulfide bond by intracellular glutathione (GSH).[1][2]Moderate to High[1]Rapid in the presence of millimolar concentrations of GSH.[1]Good balance of stability and controlled release; tunable properties with PEG spacers.[2][3]More complex synthesis; potential for off-target cleavage by free thiols in plasma.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful cleavage and analysis of this compound.

Protocol 1: Complete Cleavage of this compound

Objective: To achieve complete cleavage of both the disulfide bond and the Boc protecting groups of this compound to yield cysteamine.

Materials:

  • This compound

  • Dithiothreitol (DTT)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Disulfide Bond Reduction:

    • Dissolve this compound in a suitable organic solvent (e.g., a mixture of DCM and methanol).

    • Add a 5 to 10-fold molar excess of Dithiothreitol (DTT).

    • Purge the reaction vessel with nitrogen and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by HPLC to confirm the disappearance of the starting material and the formation of the reduced intermediate.

  • Boc Group Deprotection:

    • Once the disulfide bond reduction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • To the dried residue, add a solution of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).[4]

    • Stir the reaction mixture at room temperature for 1-2 hours.[5] The reaction progress can be monitored by HPLC.

    • After completion, remove the TFA and DCM under reduced pressure.

  • Work-up and Analysis:

    • Dissolve the residue in deionized water.

    • Analyze the aqueous solution by HPLC to quantify the yield and purity of the final product, cysteamine.

Protocol 2: HPLC Analysis of Cleavage Products

Objective: To quantify the cleavage products of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standard solutions of this compound, mono-Boc-cystamine, and cysteamine of known concentrations.

  • Inject the standards to determine their retention times and to generate a calibration curve for quantification.

  • Inject the samples from the cleavage reaction.

  • Identify and quantify the peaks corresponding to the starting material and cleavage products by comparing their retention times and peak areas to the standards.

Visualizing the Cleavage Process

The cleavage of this compound can be visualized as a two-step process.

G DiBoc This compound ReducedIntermediate Reduced Intermediate (Boc-protected thiols) DiBoc->ReducedIntermediate  DTT (Reduction) Cysteamine Cysteamine ReducedIntermediate->Cysteamine  TFA (Deprotection)

This compound Cleavage Pathway

The experimental workflow for characterizing the cleavage products involves a series of analytical steps.

G cluster_reaction Cleavage Reaction cluster_analysis Product Analysis DiBoc This compound Cleavage Cleavage (DTT/TFA) DiBoc->Cleavage Crude Crude Product Cleavage->Crude HPLC HPLC Analysis Crude->HPLC Quant Quantification HPLC->Quant Purity Purity Assessment HPLC->Purity

Experimental Workflow for Product Characterization

By understanding the cleavage characteristics of this compound and comparing them to alternative linkers, researchers can make more informed decisions in the design of cleavable bioconjugates for various applications in drug delivery and biotechnology.

References

Stability Showdown: Di-Boc-Cystamine Disulfide Linkers vs. Maleimide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release and off-target toxicity, yet labile enough to efficiently release the therapeutic agent at the target site. This guide provides an objective, data-driven comparison of the stability of two widely used linker classes: disulfide linkers derived from Di-Boc-cystamine and thiol-reactive maleimide linkers.

At a Glance: A Tale of Two Stabilities

The fundamental difference in the stability of these two linker types lies in their distinct cleavage mechanisms. This compound is a precursor to disulfide-based linkers, which are designed to be cleaved in the reducing environment of the intracellular space. In contrast, maleimide linkers form a thioether bond that is susceptible to a retro-Michael reaction, a key pathway for their instability in the bloodstream.

FeatureThis compound (Disulfide) LinkerMaleimide Linker
Bond Type Disulfide Bond (-S-S-)Thioether Bond (initially)
Primary Cleavage Mechanism Reduction by intracellular glutathioneRetro-Michael reaction in plasma
Primary Site of Instability Intracellular (Targeted Cleavage)Systemic Circulation (Premature Release)
Key Stability Concern Premature cleavage in the bloodstream by circulating thiols (less common)Thiol exchange with plasma proteins (e.g., albumin) leading to payload loss

Quantitative Comparison of Linker Stability

Direct head-to-head comparisons of the stability of this compound-derived disulfide linkers and maleimide linkers under identical experimental conditions are limited in publicly available literature. However, by collating data from various studies on ADCs, we can draw meaningful comparisons. The following tables summarize representative stability data for both linker types in human plasma.

It is crucial to note that the data presented below is a synthesis from multiple sources and direct comparison should be considered with caution as experimental conditions may vary.

Table 1: Stability of Disulfide Linker-Based ADCs in Human Plasma

ADC Model SystemIncubation Time (days)% Intact ConjugateKey Observations
"Bridging" Disulfide ADC7>95%Demonstrates high stability in plasma with minimal premature cleavage.[1]
Thiol-to-Thiol (Disulfide) Bioconjugate1~20%Shows significant instability, highlighting the importance of steric hindrance and local environment on disulfide stability.

Table 2: Stability of Maleimide Linker-Based ADCs in Human Plasma

ADC Model SystemIncubation Time (days)% Intact ConjugateKey Observations
Traditional Maleimide ADC7~50%Significant deconjugation observed due to the retro-Michael reaction.[1]
Self-Stabilizing Maleimide (DPR-based) ADC7>95%Rapid hydrolysis of the thiosuccinimide ring prevents payload loss, leading to high stability.[1]
N-Aryl Maleimide ADC7>80%Exhibits significantly improved stability over traditional N-alkyl maleimides due to accelerated stabilizing hydrolysis.[2]

Delving into the Mechanisms of Instability and Cleavage

The disparate stability profiles of disulfide and maleimide linkers are a direct consequence of their unique chemical reactivities in different biological environments.

The Reducing Power of the Cell: Glutathione-Mediated Disulfide Cleavage

Disulfide linkers are designed to be stable in the relatively oxidizing environment of the bloodstream. However, upon internalization into a target cell, they encounter a significantly more reducing environment, primarily due to the high intracellular concentration of glutathione (GSH), a tripeptide thiol.[3][4] GSH can efficiently cleave the disulfide bond through a thiol-disulfide exchange reaction, releasing the payload.

ADC_Disulfide ADC-S-S-Payload ADC_SH ADC-SH ADC_Disulfide->ADC_SH Thiol-Disulfide Exchange Payload_SH Payload-SH (Released) GSSG GSSG (Oxidized Glutathione) GSH 2 GSH (Glutathione)

Caption: Glutathione-mediated cleavage of a disulfide linker.

The Reversible Nature of Maleimides: The Retro-Michael Reaction

Maleimide linkers react with thiols on antibodies (typically from cysteine residues) via a Michael addition to form a stable thioether bond. However, this reaction is reversible in the presence of other thiols, a process known as the retro-Michael reaction.[1][5] In the bloodstream, abundant thiol-containing molecules like human serum albumin can facilitate this reverse reaction, leading to the transfer of the payload from the antibody to other proteins, a phenomenon termed "payload migration."

A key strategy to mitigate this instability is the hydrolysis of the succinimide ring of the maleimide adduct. This ring-opening reaction forms a stable maleamic acid derivative that is resistant to the retro-Michael reaction.

cluster_0 Plasma Environment ADC_Maleimide ADC-Thiosuccinimide-Payload Deconjugated_ADC ADC-SH ADC_Maleimide->Deconjugated_ADC Retro-Michael Reaction Hydrolyzed_ADC ADC-Maleamic Acid-Payload (Stable) ADC_Maleimide->Hydrolyzed_ADC Hydrolysis (Stabilization) Albumin_SH Albumin-SH Albumin_Payload Albumin-S-Payload Deconjugated_ADC->Albumin_Payload Thiol Exchange

Caption: Competing pathways of retro-Michael reaction and hydrolysis for maleimide linkers.

Experimental Protocols for Comparative Stability Assessment

To objectively compare the stability of this compound disulfide and maleimide linkers, a head-to-head in vitro plasma stability assay is essential.

Protocol: In Vitro Plasma Stability Assay

Objective: To determine and compare the rate of payload deconjugation from ADCs with disulfide and maleimide linkers in plasma.

Materials:

  • ADC with this compound derived disulfide linker

  • ADC with maleimide linker

  • Human plasma (pooled, with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., 1% Trifluoroacetic acid in acetonitrile)

  • Analytical instrumentation: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Procedure:

  • ADC Preparation: Prepare stock solutions of each ADC in PBS at a concentration of 1 mg/mL.

  • Incubation:

    • In separate polypropylene tubes, dilute each ADC stock solution into pre-warmed human plasma to a final concentration of 100 µg/mL.

    • Prepare control samples by diluting each ADC in PBS to the same final concentration.

    • Incubate all samples at 37°C.

  • Time Points: Collect aliquots from each tube at designated time points (e.g., 0, 1, 6, 24, 48, 72, 96, and 168 hours).

  • Quenching: Immediately quench the reaction in the collected aliquots by adding an equal volume of the quenching solution. This will precipitate plasma proteins and stop further degradation.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis of the free payload.

    • The pellet containing the ADC can be further processed for analysis of the intact ADC and drug-to-antibody ratio (DAR).

  • Analysis by HPLC-MS:

    • Analyze the supernatant to quantify the amount of released payload over time.

    • Analyze the processed pellet to determine the average DAR at each time point. A decrease in DAR indicates payload loss.

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of released payload against time for both linker types.

    • Calculate the half-life (t₁/₂) of each ADC in plasma.

cluster_0 Experimental Workflow Start Prepare ADC Stock Solutions (Disulfide and Maleimide) Incubate Incubate ADCs in Human Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Separate Separate Supernatant and Pellet Quench->Separate Analyze_Supernatant Analyze Supernatant (Free Payload) by HPLC-MS Separate->Analyze_Supernatant Analyze_Pellet Analyze Pellet (Intact ADC/DAR) by HPLC-MS Separate->Analyze_Pellet Data Data Analysis (Half-life, % Intact ADC) Analyze_Supernatant->Data Analyze_Pellet->Data

Caption: Workflow for the in vitro plasma stability assay.

Conclusion: Selecting the Optimal Linker for Your Application

The choice between a this compound derived disulfide linker and a maleimide linker is a critical decision that hinges on the desired stability profile and mechanism of action for a given bioconjugate.

  • This compound (Disulfide) Linkers are advantageous for applications requiring intracellular payload release. Their stability in circulation and selective cleavage in the reducing environment of the cell make them a strong choice for many ADC designs. However, careful engineering to introduce steric hindrance around the disulfide bond may be necessary to minimize premature cleavage.

  • Maleimide Linkers , particularly next-generation "self-stabilizing" maleimides, can offer excellent plasma stability. These are suitable for applications where a non-cleavable or highly stable linker is preferred. However, the potential for the retro-Michael reaction and payload migration with traditional maleimides necessitates thorough stability assessment.

Ultimately, the optimal linker choice must be empirically determined through rigorous, head-to-head stability studies as outlined in this guide. By carefully considering the chemical properties and stability profiles of these linkers, researchers can design more effective and safer bioconjugates for a new generation of targeted therapies.

References

A Comparative Guide to Spectroscopic Analysis for Boc Group Removal from Di-Boc-cystamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of many amine-containing molecules. For compounds like di-Boc-cystamine, which serves as a precursor for cystamine-based linkers and drug delivery systems, efficient and verifiable deprotection is paramount. This guide provides a comparative overview of various spectroscopic techniques to confirm the complete removal of both Boc groups, supported by experimental data and detailed protocols.

Spectroscopic Comparison: this compound vs. Cystamine

The successful deprotection of this compound to cystamine (typically isolated as its dihydrochloride salt) can be readily monitored by observing the disappearance of signals corresponding to the Boc group and the appearance of signals characteristic of the free amine. The following tables summarize the expected and experimentally observed spectroscopic data for both compounds.

Spectroscopic Technique This compound (Starting Material) Cystamine Dihydrochloride (Deprotected Product) Interpretation of Change
¹H NMR Singlet at ~1.45 ppm (18H, -C(CH₃)₃)Absence of the singlet at ~1.45 ppmDisappearance of the tert-butyl protons confirms Boc group removal.
Broad singlet at ~5.0-5.5 ppm (2H, -NH)Broad singlet at ~8.5-9.0 ppm (6H, -NH₃⁺)Downfield shift and integration change of the amine proton signal upon formation of the ammonium salt.
Multiplets at ~3.4 ppm (4H, -CH₂-N) and ~2.8 ppm (4H, -S-CH₂-)Triplet at ~3.42 ppm (4H, -CH₂-N) and triplet at ~3.05 ppm (4H, -S-CH₂-)[1]Shift and simplification of the methylene proton signals.
¹³C NMR ~79.5 ppm (-C (CH₃)₃), ~28.4 ppm (-C(CH₃ )₃)Absence of signals in the ~28-80 ppm rangeDisappearance of the tert-butyl carbons.
~155.8 ppm (-C=O)Absence of the carbonyl signalDisappearance of the carbamate carbonyl carbon.
~40.1 ppm (-CH₂-N), ~38.5 ppm (-S-CH₂)~38.0 ppm (-CH₂-N), ~34.8 ppm (-S-CH₂)Upfield shift of the backbone carbons upon removal of the electron-withdrawing Boc group.
FTIR (cm⁻¹) Strong C=O stretch at ~1680-1700 cm⁻¹Absence of the strong C=O stretchDisappearance of the carbamate carbonyl vibration.
N-H stretch at ~3300-3400 cm⁻¹Broad N-H stretch from ~2500-3200 cm⁻¹ (ammonium salt)[2][3]Broadening and shifting of the N-H stretching band due to the formation of the ammonium salt.
C-H stretches (from Boc group) at ~2970 cm⁻¹Absence of prominent C-H stretches from the Boc groupDisappearance of the characteristic C-H vibrations of the tert-butyl group.
Mass Spectrometry (m/z) Expected [M+H]⁺: 353.15Expected [M+H]⁺: 153.06[4]A mass shift of -200 Da, corresponding to the loss of two Boc groups.

Alternative Deprotection and Analysis Methods

While treatment with strong acids like trifluoroacetic acid (TFA) is the most common method for Boc deprotection, several alternatives exist for substrates sensitive to harsh acidic conditions. The choice of analytical technique remains crucial for confirming the reaction's completion.

Deprotection Method Typical Reagents and Conditions Recommended Analytical Confirmation Key Advantages
Strong Acidolysis Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]; HCl in Dioxane or Methanol¹H NMR, Mass Spectrometry, FTIR, TLC with ninhydrin stainFast, efficient, and widely applicable.
Mild Acidolysis Aqueous phosphoric acid[6][7]; p-Toluenesulfonic acid (pTSA)[6]¹H NMR, LC-MSSuitable for substrates with other acid-labile functional groups.
Lewis Acid-Mediated Zinc bromide (ZnBr₂)[6]; Trimethylsilyl iodide (TMSI)[6]¹H NMR, LC-MSNon-protic conditions, useful for specific substrates.
Thermal Deprotection Heating in a suitable solvent (e.g., water, TFE)[6]¹H NMR, LC-MSAvoids the use of acidic reagents altogether.[6]
Other Non-Acidic Methods Oxalyl chloride in methanol[8][9]¹H NMR, LC-MSMild conditions, suitable for highly sensitive molecules.[8][9]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the complete removal of both Boc groups from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 equivalents) to the stirred solution. The final concentration of TFA is typically 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected cystamine. For the dihydrochloride salt, the crude product after TFA removal can be dissolved in a minimal amount of methanol and treated with ethereal HCl.

Protocol 2: Spectroscopic Analysis

¹H NMR Spectroscopy:

  • Dissolve a small sample of the starting material (this compound) in deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum. Note the characteristic singlet of the tert-butyl protons around 1.45 ppm.

  • After the deprotection reaction and work-up, dissolve the product (cystamine dihydrochloride) in deuterium oxide (D₂O).

  • Acquire a ¹H NMR spectrum and confirm the absence of the signal at 1.45 ppm and the appearance of new signals corresponding to the deprotected product.

FTIR Spectroscopy:

  • Acquire an FTIR spectrum of the this compound starting material. Note the strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹.

  • Acquire an FTIR spectrum of the final cystamine product.

  • Confirm the disappearance of the carbonyl peak in the product spectrum.

Mass Spectrometry:

  • Prepare a dilute solution of the starting material and analyze by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. Observe the [M+H]⁺ ion at m/z 353.15.

  • Analyze a sample of the final product under the same conditions and confirm the presence of the [M+H]⁺ ion at m/z 153.06.

Visualizing the Workflow

The following diagrams illustrate the deprotection reaction and the analytical workflow.

Boc Deprotection of this compound cluster_reaction Deprotection Reaction This compound This compound TFA TFA / DCM This compound->TFA Cystamine Cystamine TFA->Cystamine

Caption: Chemical transformation from this compound to Cystamine.

Analytical Workflow for Boc Deprotection cluster_workflow Workflow start This compound deprotection Deprotection (e.g., TFA/DCM) start->deprotection workup Work-up deprotection->workup product Cystamine Product workup->product analysis Spectroscopic Analysis (NMR, FTIR, MS) product->analysis confirmation Confirmation of Boc Removal analysis->confirmation

Caption: Step-by-step process for deprotection and analysis.

References

Stability Under Scrutiny: A Comparative Guide to Di-Boc-Cystamine Containing ADCs In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Premature drug release can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish potency. This guide provides a comparative analysis of the in-vitro and in-vivo stability of ADCs featuring a Di-Boc-cystamine linker, a cleavable disulfide-based linker, against other common linker technologies.

The this compound linker utilizes a disulfide bond, designed to be stable in the oxidizing environment of the bloodstream and readily cleaved in the reducing intracellular environment of target cells. The tert-Butyloxycarbonyl (Boc) protecting groups on the cystamine backbone can influence the linker's physicochemical properties. This guide presents a synthesis of available data, detailed experimental protocols for stability assessment, and visual workflows to aid in the rational design and evaluation of next-generation ADCs.

Comparative Stability Data

The stability of an ADC is a multi-faceted parameter, with key indicators including plasma stability (half-life), maintenance of the drug-to-antibody ratio (DAR), and propensity for aggregation. While specific quantitative data for this compound containing ADCs is limited in publicly available literature, the following tables provide a comparative overview of the stability of various disulfide-linked ADCs against other common linker types. The data for disulfide linkers can serve as a reasonable proxy for estimating the performance of this compound based ADCs.

Table 1: Comparative In-Vitro Plasma Stability of Different ADC Linker Types

Linker TypeSub-type / ExampleCleavage MechanismStability in Human PlasmaStability in Mouse PlasmaKey Considerations
Disulfide This compound (inferred) Reductive cleavageLow to ModerateLow to ModerateSusceptible to thiol-disulfide exchange with plasma proteins like albumin. Stability can be enhanced by steric hindrance around the disulfide bond.[1]
Hindered Disulfide (e.g., SPDB)Reductive cleavageHighModerate to HighSteric hindrance improves plasma stability by reducing susceptibility to thiol exchange.[1]
PeptideValine-Citrulline (vc)Proteolytic cleavage by Cathepsin BHighModerate (susceptible to carboxylesterase 1c in mice)Generally stable in circulation, but species-specific differences in enzyme activity can affect stability.
Hydrazone-Acid-catalyzed hydrolysisModerateModerateStability is pH-dependent; can be susceptible to premature release in the slightly acidic tumor microenvironment.[2]
ThioetherSMCCNon-cleavableVery HighVery HighHighly stable in plasma; payload is released upon lysosomal degradation of the antibody.[]

Table 2: Comparative In-Vivo Stability of Different ADC Linker Types

Linker TypeADC ExampleIn-Vivo Half-life (ADC)Change in DAR Over TimeReference
Disulfide huC242-SPDB-DM4~9 days in miceGradual decrease[4]
Tmab-SG3231Not reportedSignificant decrease in DAR by day 7 in mice[5]
PeptideBrentuximab vedotin (vc-MMAE)4-6 daysStable[6]
Non-cleavableTrastuzumab emtansine (T-DM1)~4 daysHighly stable[7]

Experimental Protocols

Accurate assessment of ADC stability requires robust and well-defined experimental protocols. The following sections detail methodologies for key in-vitro and in-vivo stability studies.

In-Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC in plasma by measuring the change in average DAR and the amount of released free payload over time.

Materials:

  • Test ADC (e.g., this compound containing ADC)

  • Control ADC (with a known stable or labile linker)

  • Human and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS/MS system

Procedure:

  • Incubation: Dilute the test and control ADCs to a final concentration of 100 µg/mL in pre-warmed human and mouse plasma. A parallel incubation in PBS serves as a control for non-enzymatic degradation. Incubate all samples at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected samples at -80°C to stop any further reactions.

  • Immunoaffinity Capture: Thaw the plasma samples on ice. Isolate the ADC from the plasma matrix using Protein A or G magnetic beads.

  • Washing: Wash the beads with wash buffer to remove non-specifically bound plasma proteins.

  • Elution: Elute the captured ADC from the beads using the elution buffer and immediately neutralize the eluate.

  • DAR Analysis (LC-MS): Analyze the eluted ADC using a suitable LC-MS method (e.g., hydrophobic interaction chromatography or reversed-phase chromatography coupled to a mass spectrometer) to determine the average DAR. A decrease in the average DAR over time indicates payload deconjugation.

  • Free Payload Analysis (LC-MS/MS): Precipitate the plasma proteins from a separate aliquot of the incubation mixture (e.g., with acetonitrile). Analyze the supernatant by LC-MS/MS to quantify the concentration of the released free payload.

In-Vivo Pharmacokinetic Study

Objective: To evaluate the in-vivo stability and clearance of the ADC in an animal model.

Materials:

  • Test ADC

  • Appropriate animal model (e.g., BALB/c mice)

  • Sterile PBS for injection

  • Blood collection supplies (e.g., heparinized capillaries)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice (n=3-5 per time point).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-dose) via retro-orbital or tail vein bleeding.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of total antibody and intact ADC in the plasma samples using methods such as ELISA or LC-MS. The concentration of the released payload can also be measured.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the formation of high molecular weight species (aggregates) of the ADC.

Materials:

  • Test ADC

  • SEC-HPLC system with a UV detector

  • Appropriate SEC column

  • Mobile phase (e.g., PBS)

Procedure:

  • Sample Preparation: Dilute the ADC samples (from in-vitro or in-vivo studies) in the mobile phase.

  • SEC Analysis: Inject the samples onto the SEC column. The separation is based on the hydrodynamic radius of the molecules, with larger aggregates eluting earlier than the monomeric ADC.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and any fragments. Calculate the percentage of each species relative to the total peak area. An increase in the percentage of high molecular weight species over time indicates aggregation.

Visualizations

The following diagrams illustrate key processes related to the stability and analysis of this compound containing ADCs.

G cluster_0 Systemic Circulation (Oxidizing Environment) cluster_1 Target Cell (Reducing Environment) Intact_ADC Intact ADC (this compound Linker) Internalization Internalization Intact_ADC->Internalization Target Binding Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Disulfide Cleavage Lysosome->Cleavage Antibody_Degradation Antibody Degradation Lysosome->Antibody_Degradation GSH Glutathione (GSH) GSH->Cleavage Released_Payload Released Payload Cleavage->Released_Payload Payload Release

Caption: Reductive cleavage of a this compound containing ADC.

G cluster_workflow In-Vitro Plasma Stability Workflow Start Start: ADC Incubation in Plasma Time_Points Collect Aliquots at Various Time Points Start->Time_Points Immuno_Capture Immunoaffinity Capture of ADC Time_Points->Immuno_Capture Free_Payload_Analysis Free Payload Analysis (LC-MS/MS) Time_Points->Free_Payload_Analysis DAR_Analysis DAR Analysis (LC-MS) Immuno_Capture->DAR_Analysis Data_Analysis Data Analysis: - % Intact ADC - Free Payload Conc. DAR_Analysis->Data_Analysis Free_Payload_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for an in-vitro plasma stability assay.

References

A Head-to-Head Comparison of Amine-Reactive Crosslinkers: DTSSP vs. Di-Boc-cystamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, the selection of an appropriate crosslinking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive, data-driven comparison of two disulfide-containing, cleavable crosslinkers: the commercially available and widely utilized 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP) and the potential, yet less conventional, Di-Boc-cystamine.

This comparison will delve into their chemical properties, mechanisms of action, and practical applications, offering a clear perspective on their respective advantages and limitations. While DTSSP is a ready-to-use reagent for targeting primary amines, this compound represents a more foundational molecule that requires chemical modification prior to its use as a crosslinker.

Executive Summary: Key Differences at a Glance

FeatureDTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate))This compound
Reactivity Homobifunctional N-hydroxysulfosuccinimide (Sulfo-NHS) esters react with primary amines (e.g., lysines).[1][2]Primary amines are protected by Boc groups; requires deprotection before it can be modified to become reactive.[3]
Ready-to-Use Yes, commercially available as an amine-reactive crosslinker.[1][2]No, it is a protected diamine and requires chemical synthesis to add reactive groups.[3][4]
Solubility Water-soluble due to sulfonate groups.[2][5]Generally soluble in organic solvents; solubility in aqueous solutions is limited.
Membrane Permeability Membrane-impermeable, ideal for cell surface crosslinking.[2][5]Potentially membrane-permeable after deprotection, depending on the modifying groups.
Cleavability Disulfide bond is cleavable by reducing agents (e.g., DTT, TCEP).[2][6]Disulfide bond is cleavable by reducing agents.[3]
Spacer Arm Length 12.0 Å.[2]~8.6 Å (cystamine backbone).
Primary Application Studying protein-protein interactions, particularly on the cell surface.[2][7]A building block in chemical synthesis, particularly for drug delivery systems and peptide modifications.[3][4]

Chemical Structure and Properties

A fundamental understanding of the chemical structure of each molecule is paramount to appreciating their functional differences.

DTSSP is a homobifunctional crosslinker, meaning it has two identical reactive groups at either end of a spacer arm.[5] These reactive groups are water-soluble Sulfo-NHS esters that specifically target primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1][2] The central part of the DTSSP molecule contains a disulfide bond, which can be readily cleaved by reducing agents.[2]

This compound , on the other hand, is N,N'-Bis-tert-butoxycarbonyl-cystamine.[4] It is essentially the core cystamine molecule where both primary amine groups are protected by tert-butoxycarbonyl (Boc) groups.[3] This protection renders it unreactive towards other molecules. To function as a crosslinker, the Boc groups must first be removed to expose the primary amines, which can then be functionalized with amine-reactive groups.

Mechanism of Action: A Tale of Two Chemistries

The operational pathways of DTSSP and a hypothetical this compound-based crosslinker are fundamentally different, which dictates their experimental applications.

DTSSP: Direct and Specific Crosslinking

DTSSP's mechanism is straightforward. The Sulfo-NHS esters react with primary amines in a nucleophilic acyl substitution reaction, forming stable amide bonds and releasing N-hydroxysulfosuccinimide.[8] This reaction is most efficient at a pH range of 7.2 to 8.5.[8] Due to the presence of two such reactive groups, a single DTSSP molecule can covalently link two protein subunits that are in close proximity.

DTSSP_Mechanism Protein1 Protein 1 (with Primary Amine) Crosslinked_Complex Crosslinked Protein Complex (Stable Amide Bonds) Protein1->Crosslinked_Complex Reaction at pH 7.2-8.5 DTSSP DTSSP (Sulfo-NHS esters) DTSSP->Crosslinked_Complex Protein2 Protein 2 (with Primary Amine) Protein2->Crosslinked_Complex Cleaved_Complex Cleaved Proteins Crosslinked_Complex->Cleaved_Complex Cleavage of Disulfide Bond Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Cleaved_Complex DiBoc_Cystamine_Workflow DiBoc This compound Deprotection Deprotection (e.g., TFA) DiBoc->Deprotection Cystamine Cystamine Deprotection->Cystamine Functionalization Functionalization (e.g., with NHS-ester reagent) Cystamine->Functionalization Active_Crosslinker Amine-Reactive Crosslinker Functionalization->Active_Crosslinker

References

Assessing the Impact of Di-Boc-Cystamine Conjugation on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of proteins is a cornerstone of therapeutic and diagnostic innovation. The choice of conjugation chemistry is critical, as it can significantly influence the function, stability, and efficacy of the final product. Di-Boc-cystamine, a homobifunctional crosslinker, offers a method for introducing disulfide bonds, providing a reversible linkage that can be advantageous in specific applications such as drug delivery. This guide provides an objective comparison of this compound conjugation with other common cysteine-targeted strategies, supported by experimental data and detailed protocols to assess the impact on protein function.

Introduction to this compound Conjugation

This compound facilitates the formation of a disulfide bond between a protein's free cysteine and a payload molecule. The "Boc" (tert-butyloxycarbonyl) protecting groups are removed to reveal reactive thiol groups. This method is distinct from the more common maleimide-based conjugations, which form a stable thioether bond. The key advantage of the disulfide linkage created by cystamine-based reagents is its susceptibility to cleavage in the reducing environment of the cell, allowing for controlled release of a conjugated payload.

Performance Comparison of Conjugation Chemistries

The impact of conjugation on protein function is a multifactorial issue, encompassing not only the chemical nature of the linker but also the site of attachment and the properties of the conjugated molecule. Below is a comparative summary of key performance indicators for this compound and other common cysteine-directed conjugation reagents.

Data Presentation: Quantitative Comparison of Conjugation Chemistries

FeatureThis compoundMaleimideThiol-Disulfide Exchange Reagents (e.g., Pyridyl Disulfide)
Linkage Type DisulfideThioetherDisulfide
Reversibility Reversible (reducing conditions)Generally irreversibleReversible (reducing conditions)
Reaction pH 6.5 - 8.06.5 - 7.55.0 - 7.0
Linkage Stability in Plasma Moderate (susceptible to thiol exchange)High (though some retro-Michael reaction can occur)Moderate to High
Impact on Protein Structure (Representative) Minimal change in secondary structureMinimal change in secondary structureMinimal change in secondary structure
Impact on Binding Affinity (Representative) 5-20% decrease2-10% decrease5-15% decrease
Impact on Enzyme Activity (Representative) 10-30% decrease5-15% decrease10-25% decrease

Note: The representative data on the impact on protein structure, binding affinity, and enzyme activity are illustrative and can vary significantly depending on the protein, the conjugation site, and the nature of the conjugated molecule.

Experimental Protocols

To quantitatively assess the impact of conjugation on protein function, a panel of biophysical and functional assays should be employed.

Assessment of Conjugation Efficiency and Homogeneity

a. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

  • Objective: To visualize the increase in molecular weight upon conjugation and to assess the homogeneity of the conjugated product.

  • Protocol:

    • Prepare samples of the unconjugated protein, the conjugation reaction mixture at different time points, and the purified conjugate.

    • Denature the samples by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., dithiothreitol or β-mercaptoethanol) if analyzing the final product after disulfide bond formation. For analyzing the initial conjugation reaction, a non-reducing buffer can be used.

    • Load the samples onto a polyacrylamide gel of an appropriate percentage for the protein's molecular weight.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.

    • Destain the gel and visualize the protein bands. An upward shift in the band corresponding to the conjugated protein should be observed. The presence of multiple bands may indicate heterogeneity in the drug-to-protein ratio.

b. Mass Spectrometry

  • Objective: To determine the precise molecular weight of the conjugate and to calculate the drug-to-protein ratio (DPR).

  • Protocol:

    • Prepare the conjugated protein sample by desalting it into a mass spectrometry-compatible buffer (e.g., ammonium bicarbonate).

    • For intact mass analysis, directly infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

    • Acquire the mass spectrum and deconvolute the data to obtain the molecular weight of the conjugated protein.

    • The DPR can be calculated by comparing the mass of the conjugate to the mass of the unconjugated protein.

Assessment of Protein Structure

a. Circular Dichroism (CD) Spectroscopy

  • Objective: To assess changes in the secondary and tertiary structure of the protein upon conjugation.

  • Protocol:

    • Prepare samples of the unconjugated and conjugated protein at the same concentration in a CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).

    • Record the far-UV CD spectrum (typically 190-250 nm) to analyze secondary structure (alpha-helix, beta-sheet content).

    • Record the near-UV CD spectrum (typically 250-320 nm) to probe the tertiary structure and the environment of aromatic amino acid residues.

    • Compare the spectra of the conjugated and unconjugated protein. Significant changes may indicate that the conjugation process has altered the protein's conformation.

Assessment of Protein Function

a. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

  • Objective: To determine if conjugation has affected the binding affinity of an antibody or other binding protein to its target.

  • Protocol (Indirect ELISA):

    • Coat a 96-well microplate with the target antigen and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Prepare serial dilutions of the unconjugated and conjugated antibody in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the enzyme substrate (e.g., TMB for HRP) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Plot the absorbance versus antibody concentration and fit the data to a binding curve to determine the half-maximal effective concentration (EC50), which is inversely related to binding affinity.

b. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To obtain detailed kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₑ; and equilibrium dissociation constant, Kₑ) of the interaction between the conjugated protein and its target.

  • Protocol:

    • Immobilize the ligand (e.g., the target antigen) onto the surface of an SPR sensor chip.

    • Prepare a series of concentrations of the analyte (the unconjugated and conjugated protein) in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate and record the binding response in real-time.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

    • Regenerate the sensor chip surface to remove the bound analyte.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic constants.

c. Enzyme Kinetics Assay

  • Objective: To determine the effect of conjugation on the catalytic activity of an enzyme.

  • Protocol:

    • Prepare a series of substrate concentrations in a suitable assay buffer.

    • Add a fixed concentration of the unconjugated or conjugated enzyme to initiate the reaction.

    • Monitor the rate of product formation or substrate consumption over time using a spectrophotometer, fluorometer, or other appropriate detection method.

    • Calculate the initial reaction velocities for each substrate concentration.

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Mandatory Visualizations

Experimental_Workflow_for_Assessing_Conjugation_Impact cluster_prep Preparation cluster_analysis Analysis Unconjugated Protein Unconjugated Protein Conjugation Reaction Conjugation Reaction Unconjugated Protein->Conjugation Reaction This compound or Alternative Characterization Characterization Unconjugated Protein->Characterization Control Structural Integrity Structural Integrity Unconjugated Protein->Structural Integrity Control Functional Assessment Functional Assessment Unconjugated Protein->Functional Assessment Control Purified Conjugate Purified Conjugate Conjugation Reaction->Purified Conjugate Purification (e.g., SEC) Purified Conjugate->Characterization Purified Conjugate->Structural Integrity Purified Conjugate->Functional Assessment SDS_PAGE SDS-PAGE Characterization->SDS_PAGE Mass_Spec Mass Spectrometry Characterization->Mass_Spec CD_Spec Circular Dichroism Structural Integrity->CD_Spec ELISA ELISA Functional Assessment->ELISA SPR Surface Plasmon Resonance Functional Assessment->SPR Enzyme_Kinetics Enzyme Kinetics Functional Assessment->Enzyme_Kinetics

Caption: Workflow for assessing the impact of protein conjugation.

Signaling_Pathway_Example cluster_conjugate Conjugated Antibody Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response Transcription Translation Metabolic Change Antibody_Conjugate Antibody_Conjugate Antibody_Conjugate->Receptor Binding Interference?

Caption: Impact of conjugation on a signaling pathway.

Conclusion

The choice of conjugation chemistry is a critical decision in the development of protein therapeutics and diagnostics. This compound offers the advantage of a reversible disulfide linkage, which can be beneficial for applications requiring intracellular release of a payload. However, this reversibility comes with the trade-off of potentially lower stability in the bloodstream compared to irreversible linkages like those formed by maleimides. A thorough assessment of the impact of conjugation on protein function is essential. By employing a suite of biophysical and functional assays, researchers can make informed decisions about the most appropriate conjugation strategy for their specific application, ensuring the development of safe and effective protein-based products.

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Di-Boc-cystamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is paramount. Di-Boc-cystamine, a valuable building block in peptide synthesis and drug delivery systems, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal. The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from potential dust particles and splashes.
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact and irritation.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection A dust mask (e.g., N95) should be used if dust is generated.To prevent inhalation of irritating dust particles.

All handling of solid this compound and preparation of its waste should be performed inside a certified chemical fume hood to minimize inhalation risks.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard CodeDescriptionGHS CategorySignal Word
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)Warning
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)Warning
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)Warning
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Warning

Data sourced from PubChem and commercial supplier safety data sheets.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. The following protocol provides a detailed, operational framework for its proper disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-contaminated, expired, or unwanted solid this compound in a designated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, pipette tips, and wipers, must also be collected in the same designated hazardous waste container.

  • Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Specifically, keep it separate from strong oxidizing agents.

Step 2: Container Management

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste. A high-density polyethylene (HDPE) container is a suitable option.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.

Step 3: Spill Management

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding the generation of dust. Place the swept material into the labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.

Step 4: Decontamination of Empty Containers

  • Triple Rinsing: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: The solvent rinsate must be collected as hazardous waste and added to a designated liquid hazardous waste container.

  • Container Disposal: After triple-rinsing, deface the original label on the container and dispose of it as non-hazardous laboratory glass or plastic, in accordance with your institution's guidelines.

Step 5: Arrange for Professional Disposal

Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[5][6]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Decontamination cluster_3 Final Disposal A Unused/Expired This compound D Hazardous Waste Container (Solid) A->D B Contaminated Materials (Gloves, Wipers, etc.) B->D C Empty Product Container F Triple-Rinse with Suitable Solvent C->F G Licensed Hazardous Waste Disposal D->G E Hazardous Waste Container (Liquid Rinsate) E->G F->E Collect Rinsate H Non-Hazardous Lab Waste F->H Dispose of Container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Di-Boc-Cystamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling of Di-Boc-cystamine, a crucial reagent in peptide synthesis and drug development. Adherence to these protocols is vital for ensuring personnel safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following equipment should be worn at all times in the designated handling area.

A. Respiratory Protection: A NIOSH-approved N95 dust mask is recommended to prevent inhalation of the solid powder.

B. Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.

C. Skin Protection:

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

II. Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[1] The compound should be stored at temperatures between 0 - 8 °C.[2]

  • Ensure the storage area is clearly labeled with the chemical name and associated hazards.

B. Handling and Use:

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Before use, review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Measure and dispense the required amount of this compound carefully to avoid generating dust.

  • Keep the container tightly closed when not in use.

C. Spill Management:

  • Minor Spills: In the case of a small spill, carefully sweep the solid material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Management: Waste containers should be kept securely sealed and stored in a designated satellite accumulation area.

  • Disposal: Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

IV. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight352.51 g/mol [3]
Melting Point120-122 °C[3]
Storage Temperature0 - 8 °C[2]

V. Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (N95 Mask, Goggles, Gloves, Lab Coat) Prepare Work Area Prepare Well-Ventilated Work Area (e.g., Fume Hood) Don PPE->Prepare Work Area Retrieve Chemical Retrieve this compound from Storage (0-8°C) Prepare Work Area->Retrieve Chemical Weigh and Dispense Carefully Weigh and Dispense Required Amount Retrieve Chemical->Weigh and Dispense Perform Experiment Perform Experimental Procedure Weigh and Dispense->Perform Experiment Close Container Securely Close Primary Container Perform Experiment->Close Container Segregate Waste Segregate Contaminated Waste (PPE, materials) Close Container->Segregate Waste Dispose Waste Place in Labeled Hazardous Waste Container Segregate Waste->Dispose Waste Clean Work Area Clean and Decontaminate Work Surface Dispose Waste->Clean Work Area Remove PPE Remove PPE in Correct Order Clean Work Area->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: This diagram outlines the procedural flow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-Boc-cystamine
Reactant of Route 2
Reactant of Route 2
Di-Boc-cystamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。